molecular formula C7H4NNaO4 B092255 Sodium nitrobenzoate CAS No. 17264-82-3

Sodium nitrobenzoate

Cat. No.: B092255
CAS No.: 17264-82-3
M. Wt: 189.1 g/mol
InChI Key: YEDBDKITOXSHCO-UHFFFAOYSA-M
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Description

Sodium nitrobenzoate is a useful research compound. Its molecular formula is C7H4NNaO4 and its molecular weight is 189.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDBDKITOXSHCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182789
Record name Sodium nitrobenzoate
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Molecular Weight

189.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28605-72-3
Record name Sodium nitrobenzoate
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Record name Sodium nitrobenzoate
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Record name Sodium nitrobenzoate
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Foundational & Exploratory

Synthesis and Characterization of Sodium 3-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 3-nitrobenzoate (CAS No. 827-95-2) is a versatile organic salt that serves as a critical intermediate in a variety of industrial and research applications.[1][2][3] Its molecular structure, featuring both a nitro group and a carboxylate group on a benzene ring, imparts unique reactivity that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 3-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Sodium 3-nitrobenzoate typically appears as a white to light yellow crystalline powder.[1][4][6] It is soluble in water and exhibits high thermal stability, with a melting point recorded as being above 300°C.[1][5]

PropertyValueSource
Molecular Formula C₇H₄NNaO₄[1]
Molecular Weight 189.10 g/mol [1]
Appearance White to off-white or pale yellow crystalline powder[4][6][7]
Melting Point >300°C[1][5]
Solubility Soluble in water (10.9 g/L)[1][3][5]
Purity (Typical) ≥95.0% to ≥99% (by HPLC)[1][8]
CAS Number 827-95-2[1][5]

Synthesis of Sodium 3-Nitrobenzoate

The most common and straightforward method for synthesizing sodium 3-nitrobenzoate is through the neutralization of 3-nitrobenzoic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[4] This acid-base reaction is typically high-yielding and results in the formation of the sodium salt and water.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 3-Nitrobenzoic Acid step1 1. Dissolution (in Ethanol/Water) start1->step1 start2 Sodium Hydroxide start2->step1 step2 2. Neutralization (Stirring at RT) step1->step2 step3 3. Isolation (Solvent Evaporation) step2->step3 step4 4. Purification (Recrystallization) step3->step4 end_product Sodium 3-Nitrobenzoate Powder step4->end_product

Caption: General workflow for the synthesis of sodium 3-nitrobenzoate.

Experimental Protocol: Neutralization

This protocol describes the synthesis of sodium 3-nitrobenzoate from 3-nitrobenzoic acid and sodium hydroxide.

  • Preparation of Reactants :

    • Accurately weigh a molar equivalent of 3-nitrobenzoic acid (C₇H₅NO₄, M.W. 167.12 g/mol ).

    • Prepare a stoichiometric 1M solution of sodium hydroxide (NaOH, M.W. 40.00 g/mol ) in deionized water.

  • Dissolution :

    • Dissolve the weighed 3-nitrobenzoic acid in a suitable solvent, such as ethanol or an ethanol/water mixture, in a reaction flask equipped with a magnetic stirrer. Gentle heating may be applied to facilitate dissolution.

  • Neutralization Reaction :

    • While stirring the 3-nitrobenzoic acid solution at room temperature, slowly add the 1M sodium hydroxide solution dropwise.

    • Monitor the pH of the reaction mixture. Continue adding the NaOH solution until a neutral pH (approx. 7.0) is achieved and stable. The reaction is exothermic and may require cooling to maintain room temperature.

  • Product Isolation :

    • Once the reaction is complete, remove the solvent from the resulting clear solution using a rotary evaporator under reduced pressure. This will yield the crude sodium 3-nitrobenzoate salt.

  • Purification :

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Role as a Chemical Intermediate

Sodium 3-nitrobenzoate is not typically an end-product but rather a key building block. Its functional groups can be further modified. For instance, the nitro group can be reduced to an amine (3-aminobenzoate), a precursor for various dyes and pharmaceuticals.[9]

Logical_Relationship cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries main Sodium 3-Nitrobenzoate (Intermediate) pharma1 Analgesics main->pharma1 pharma2 Antibiotics main->pharma2 pharma3 Antimicrobial Agents main->pharma3 agro1 Crop Protection Agents main->agro1 other1 Dye Synthesis main->other1 other2 Corrosion Inhibitors main->other2

Caption: Applications of sodium 3-nitrobenzoate as a chemical intermediate.

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized sodium 3-nitrobenzoate.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. The formation of the sodium salt is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of strong asymmetric and symmetric stretches of the carboxylate anion (COO⁻).

Functional GroupExpected Wavenumber (cm⁻¹)Description
Aromatic C-H 3100 - 3000Stretching vibration
Asymmetric NO₂ ~1550Strong stretching vibration
Symmetric NO₂ ~1350Strong stretching vibration
Asymmetric COO⁻ 1610 - 1550Carboxylate stretch (replaces C=O)
Symmetric COO⁻ 1440 - 1360Carboxylate stretch

Note: Data are derived from typical values for nitroaromatics and sodium carboxylates.[10][11]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

NucleusSolventExpected Chemical Shifts (δ, ppm)
¹H NMR D₂OAromatic protons typically appear between 7.5 and 8.8 ppm.
¹³C NMR PolysolAromatic carbons appear between 120 and 150 ppm, with the carboxylate carbon (COO⁻) appearing further downfield (>165 ppm).

Note: Solvent information is based on available spectral data for m-nitrobenzoic acid, sodium salt.[12]

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of sodium 3-nitrobenzoate.

  • Protocol Overview : A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak corresponding to the product. Commercial grades often specify a purity of ≥95% or higher.[7]

References

In-Depth Technical Guide to the Physicochemical Properties of Sodium 4-Nitrobenzoate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium 4-nitrobenzoate crystals. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical techniques.

Chemical Identity and Physical Properties

Sodium 4-nitrobenzoate is the sodium salt of 4-nitrobenzoic acid. It typically appears as a white to pale yellow crystalline powder.

PropertyValueSource
Molecular Formula C₇H₄NNaO₄[1][2][3]
Molecular Weight 189.10 g/mol [1][2]
CAS Number 3847-57-2[1]
Appearance White to pale yellow crystalline powder[3]
Solubility Soluble in water[3]
Storage Temperature Room Temperature, under inert atmosphere[3]

Synthesis of Sodium 4-Nitrobenzoate Crystals

A common and efficient method for the synthesis of sodium 4-nitrobenzoate is the neutralization of 4-nitrobenzoic acid with a sodium base.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-nitrobenzoic acid in acetone.

  • Neutralization: Add a stoichiometric amount of sodium hydroxide solution to the acetone solution at 20°C.

  • Crystallization: The sodium 4-nitrobenzoate will precipitate out of the solution.

  • Isolation and Purification: The resulting crystals can be collected by filtration, washed with a small amount of cold acetone, and dried under vacuum to yield the final product. A reported yield for this method is 97%.

Synthesis_Workflow cluster_synthesis Synthesis of Sodium 4-Nitrobenzoate Start 4-Nitrobenzoic Acid in Acetone Reaction Neutralization at 20°C Start->Reaction Reagent Sodium Hydroxide Solution Reagent->Reaction Precipitation Precipitation of Sodium 4-Nitrobenzoate Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Acetone Filtration->Washing Drying Drying under Vacuum Washing->Drying End Sodium 4-Nitrobenzoate Crystals Drying->End

A flowchart illustrating the synthesis of sodium 4-nitrobenzoate crystals.

Spectroscopic Properties

Spectroscopic analysis is fundamental to the identification and characterization of sodium 4-nitrobenzoate.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4,4-dinitrophenylbenzoate, a related compound, shows strong stretching absorptions for the ester C=O and C-O bonds at 1752 cm⁻¹ and 1195 cm⁻¹, respectively. The symmetric and asymmetric stretching vibrations of the nitro groups are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of sodium 4-nitrobenzoate in a deuterated solvent, such as D₂O.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Referencing: Calibrate the chemical shifts to the residual solvent signal (e.g., D₂O at 4.79 ppm).

Crystalline Structure

The three-dimensional arrangement of atoms and molecules in the crystal lattice is determined by X-ray crystallography. This technique provides precise information on unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of sodium 4-nitrobenzoate suitable for X-ray diffraction, for example, by slow evaporation of a saturated aqueous solution.

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and decomposition of sodium 4-nitrobenzoate crystals. For the related 4-nitrobenzoic acid, thermal decomposition is characterized as a single n-order reaction. The peak decomposition temperatures for p-nitrobenzoic acid occur around 205°C.

Experimental Protocol: TGA-DSC Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the crystalline sample (typically 3-5 mg) into an alumina crucible.

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-400 °C).

  • Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine decomposition temperatures, mass loss percentages, and enthalpy changes.

Analytical_Workflow cluster_workflow Physicochemical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Analysis cluster_thermal Thermal Analysis Sample Sodium 4-Nitrobenzoate Crystals FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis XRD Single-Crystal X-ray Diffraction Sample->XRD TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data Physicochemical Data FTIR->Data NMR->Data UVVis->Data XRD->Data TGA->Data DSC->Data

A workflow for the physicochemical characterization of sodium 4-nitrobenzoate.

References

Sodium nitrobenzoate isomers structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Differences of Sodium Nitrobenzoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an aromatic compound, exists in three distinct isomeric forms: sodium 2-nitrobenzoate (ortho-), sodium 3-nitrobenzoate (meta-), and sodium 4-nitrobenzoate (para-). These isomers serve as crucial organic intermediates in a multitude of industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The strategic placement of the nitro group (—NO₂) in relation to the sodium carboxylate group (—COONa) on the benzene ring fundamentally dictates the molecule's physicochemical properties, reactivity, and ultimately its suitability for specific synthetic pathways. This guide provides a detailed examination of the structural distinctions between these isomers, supported by comparative data, experimental methodologies, and logical workflows.

The core structural difference lies in the substitution pattern on the benzene ring. The ortho-isomer features adjacent functional groups, the meta-isomer has them separated by one carbon atom, and in the para-isomer, they are positioned on opposite sides of the ring. This seemingly simple variation leads to significant differences in electronic effects, steric hindrance, and molecular symmetry, which are explored in detail throughout this document.

Caption: Molecular structures of the three this compound isomers.

Comparative Physicochemical Properties

The isomeric position of the nitro group directly influences the physical and chemical properties of the sodium nitrobenzoates. These differences are critical for purification techniques like fractional crystallization and for predicting their behavior in various solvents and reaction conditions.

PropertySodium 2-nitrobenzoate (ortho)Sodium 3-nitrobenzoate (meta)Sodium 4-nitrobenzoate (para)
Molecular Formula C₇H₄NNaO₄[3]C₇H₄NNaO₄[4]C₇H₄NNaO₄[5]
Molecular Weight 189.10 g/mol [3]189.10 g/mol [4]189.10 g/mol [5]
CAS Number 17264-82-3[3]827-95-2[4]3847-57-2[3][5]
Appearance Crystalline solidOff-white to yellow crystalline solid[4][6]Crystalline solid
Melting Point >300°C>300°C[4]>300°C
Water Solubility SolubleSoluble (10.9 g/L)[4][6]Soluble

Structural Influence on Electronic Properties and Reactivity

The nitro group is a potent electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. This effect is mediated by two mechanisms: the inductive effect (-I) and the resonance effect (-M). The interplay of these effects differs for each isomer, governing their reactivity.

  • Ortho- and Para- Isomers: In these positions, the nitro group exerts both a strong inductive effect and a strong resonance effect. The resonance effect delocalizes the positive charge of the carbocation intermediate during electrophilic attack, but it creates a highly unstable resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group.[7] This makes ortho and para substitution less favorable.

  • Meta- Isomer: From the meta position, the nitro group exerts only its inductive effect; the resonance effect does not extend to this position.[8] While the inductive effect still deactivates the ring, it avoids the highly destabilizing resonance structure seen in ortho/para attack. Consequently, electrophilic substitution on a nitro-substituted ring preferentially occurs at the meta position.[7][9]

  • Steric Hindrance: The ortho-isomer is subject to significant steric hindrance due to the proximity of the bulky nitro and carboxylate groups. This can influence the planarity of the molecule and affect its interaction with reagents and its crystal packing.

Reactivity_Flow cluster_paths cluster_intermediates cluster_products Start Nitrobenzene Ring ES Electrophilic Substitution Start->ES Ortho Ortho-Attack ES->Ortho Meta Meta-Attack ES->Meta Para Para-Attack ES->Para Ortho_Int Highly Unstable Intermediate (Adjacent + charge to NO2) Ortho->Ortho_Int Meta_Int Less Unstable Intermediate Meta->Meta_Int Para_Int Highly Unstable Intermediate (Adjacent + charge to NO2) Para->Para_Int Other_Product Minor Products Ortho_Int->Other_Product Meta_Product Major Product Meta_Int->Meta_Product Para_Int->Other_Product

Caption: Logical flow of electrophilic substitution on a nitro-substituted ring.

Spectroscopic Differentiation

Spectroscopic methods are essential for distinguishing between the isomers.

  • ¹H NMR Spectroscopy: The symmetry of the molecule has a profound impact on the proton NMR spectrum. The para-isomer, being the most symmetrical, typically displays the simplest spectrum, often showing two distinct doublets in the aromatic region. The ortho- and meta-isomers are less symmetrical and thus exhibit more complex splitting patterns, making their spectra more challenging to interpret. The electron-withdrawing nature of the nitro group generally causes protons ortho and para to it to shift downfield (to a higher ppm value).[10]

  • FT-IR Spectroscopy: All isomers exhibit characteristic strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations (typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively) and for the carboxylate group.[11] While these bands are present in all three isomers, their exact wavenumbers and the fingerprint region can show subtle differences due to the varied electronic environments and steric interactions.[12]

Experimental Protocols

The synthesis of sodium nitrobenzoates typically involves the preparation of the corresponding nitrobenzoic acid, followed by neutralization with a sodium base.

Protocol: Synthesis of Sodium 4-nitrobenzoate

This protocol details the synthesis starting from p-nitrotoluene, a common and efficient method for the para-isomer.[13]

Step 1: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-nitrotoluene, sodium dichromate, and water.

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. The reaction is highly exothermic and the temperature must be controlled.

  • Once the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude p-nitrobenzoic acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

Step 2: Purification of p-Nitrobenzoic Acid

  • Dissolve the crude product in a 5% sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute sulfuric acid to re-precipitate the pure p-nitrobenzoic acid.

  • Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry completely.

Step 3: Neutralization to Sodium 4-nitrobenzoate

  • Suspend the purified p-nitrobenzoic acid in water.

  • Stoichiometrically add a solution of sodium hydroxide with stirring until the acid is completely dissolved and the solution is neutral (pH ~7).

  • The resulting aqueous solution contains sodium 4-nitrobenzoate. The salt can be isolated by evaporation of the water.

Protocol: Synthesis of Sodium 3-nitrobenzoate

This protocol involves the saponification of the corresponding methyl ester.[14]

  • In a round-bottom flask, dissolve methyl 3-nitrobenzoate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to boiling under reflux until the saponification is complete, indicated by the disappearance of the oily ester layer.

  • The resulting solution contains sodium 3-nitrobenzoate and methanol.

  • The salt can be used in solution or isolated by removing the solvent under reduced pressure.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Purification cluster_step3 Step 3: Neutralization p_nitrotoluene p-Nitrotoluene + Na2Cr2O7 + H2SO4 reflux Reflux (1-2h) p_nitrotoluene->reflux precipitation Precipitate in Cold Water reflux->precipitation crude_acid Crude p-Nitrobenzoic Acid precipitation->crude_acid dissolve Dissolve in NaOH(aq) crude_acid->dissolve filter Filter Impurities dissolve->filter reprecipitate Acidify with H2SO4 filter->reprecipitate pure_acid Pure p-Nitrobenzoic Acid reprecipitate->pure_acid neutralize Neutralize with NaOH(aq) to pH 7 pure_acid->neutralize final_product Sodium 4-nitrobenzoate (in solution) neutralize->final_product

Caption: Experimental workflow for the synthesis of sodium 4-nitrobenzoate.

Conclusion

The structural isomerism of this compound provides a classic example of how the positional arrangement of functional groups on an aromatic ring profoundly alters a molecule's identity. The ortho-, meta-, and para-isomers, while sharing the same molecular formula, exhibit distinct physicochemical properties, spectroscopic signatures, and chemical reactivities. These differences are primarily governed by the interplay of electronic and steric effects originating from the nitro and carboxylate groups. A thorough understanding of these structural nuances is paramount for professionals in chemical synthesis and drug development, as it informs the choice of synthetic routes, purification strategies, and the design of new molecular entities.

References

CAS number and IUPAC name for sodium p-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the key chemical identifiers for sodium p-nitrobenzoate, a compound relevant in various research and development applications.

Chemical Identification

The following table summarizes the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name for sodium p-nitrobenzoate.

IdentifierValue
CAS Number 3847-57-2[1][2][3][4]
IUPAC Name sodium 4-nitrobenzoate[1][3][5]

Synonyms for this compound include sodium 4-nitrobenzoate, 4-Nitrobenzoic acid sodium salt, and p-Nitrobenzoic acid sodium salt[1][2]. The molecular formula for sodium p-nitrobenzoate is C₇H₄NNaO₄[3][4].

References

An In-depth Technical Guide to Sodium m-Nitrobenzoate: Molecular Weight, Formula, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium m-nitrobenzoate, a key organic intermediate in the pharmaceutical and dye industries. This document outlines its molecular characteristics, provides key quantitative data, and describes relevant experimental protocols for its synthesis and analysis.

Core Molecular Information

Sodium m-nitrobenzoate, systematically named sodium 3-nitrobenzoate, is the sodium salt of m-nitrobenzoic acid. Its chemical structure consists of a benzene ring substituted with a carboxylate group and a nitro group at the meta position.

Table 1: Molecular and Physicochemical Properties of Sodium m-Nitrobenzoate

PropertyValueReference(s)
Chemical Formula C₇H₄NNaO₄
Molecular Weight 189.10 g/mol (anhydrous)
191.12 g/mol (hydrated)
Appearance Off-white to yellowish-white crystalline solid
Melting Point >300 °C
Solubility in Water 10.9 g/L
pKa of Conjugate Acid (m-nitrobenzoic acid) 3.47

Experimental Protocols

Synthesis of Sodium m-Nitrobenzoate

The synthesis of sodium m-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable benzoic acid derivative followed by neutralization. A common route involves the nitration of methyl benzoate to methyl m-nitrobenzoate, followed by saponification and neutralization.

Step 1: Nitration of Methyl Benzoate to Methyl m-Nitrobenzoate

This procedure is adapted from established organic synthesis protocols.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

  • Reaction: To a separate flask containing methyl benzoate, also cooled in an ice bath, slowly add the nitrating mixture while maintaining a low temperature (typically below 15°C) to control the exothermic reaction and favor the formation of the meta isomer.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a period before being poured onto crushed ice, causing the precipitation of crude methyl m-nitrobenzoate.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol.

Step 2: Saponification of Methyl m-Nitrobenzoate and Formation of Sodium m-Nitrobenzoate

  • Saponification: The purified methyl m-nitrobenzoate is refluxed with an aqueous solution of sodium hydroxide. This hydrolysis reaction cleaves the ester bond, yielding sodium m-nitrobenzoate and methanol.

  • Isolation: After the reaction is complete, the solution is cooled. The sodium m-nitrobenzoate can be isolated by evaporation of the solvent or by precipitation through the addition of a suitable anti-solvent. For purification, recrystallization from water or an alcohol-water mixture can be performed.

Alternatively, m-nitrobenzoic acid can be directly neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution.

Protocol for Neutralization of m-Nitrobenzoic Acid:

  • Dissolve a known quantity of m-nitrobenzoic acid in a minimal amount of a suitable solvent, such as ethanol or hot water.

  • Prepare a stoichiometric aqueous solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution to the m-nitrobenzoic acid solution with stirring.

  • Monitor the pH of the solution. The endpoint is reached when the solution is neutral (pH ~7).

  • The resulting solution contains sodium m-nitrobenzoate. The solid product can be obtained by evaporation of the solvent.

Analytical Methods

The purity and identity of sodium m-nitrobenzoate can be assessed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A common method for the analysis of sodium m-nitrobenzoate involves reverse-phase HPLC with a C18 column and a UV detector. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used for the sensitive detection and identification of sodium m-nitrobenzoate and its related impurities. Electrospray ionization (ESI) is a suitable ionization technique for this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, analyzed product.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Methyl Benzoate, HNO₃, H₂SO₄) Nitration Nitration Start->Nitration  Nitrating Mixture Saponification Saponification with NaOH Nitration->Saponification  Methyl m-Nitrobenzoate Product Sodium m-Nitrobenzoate Saponification->Product HPLC HPLC-DAD Analysis Product->HPLC MS Mass Spectrometry Analysis Product->MS Final Characterized Product HPLC->Final MS->Final

Synthesis and Analysis Workflow for Sodium m-Nitrobenzoate

Biological Activity and Signaling Pathways

While sodium m-nitrobenzoate is a widely used intermediate, specific studies detailing its direct interaction with and modulation of biological signaling pathways are not extensively available in the public domain. However, research into nitroaromatic compounds, including nitrobenzoic acid derivatives, has indicated potential biological activities. For instance, some nitrobenzoates have been investigated for their antimicrobial properties, including activity against M. tuberculosis. The biological effects are often attributed to the nitro group, which can undergo metabolic reduction to form reactive intermediates. It is important to note that some nitroaromatic compounds have been associated with hepatotoxic effects.

A comprehensive understanding of the specific signaling pathways affected by sodium m-nitrobenzoate would require further dedicated toxicological and pharmacological research. Currently, no specific signaling pathway has been described for this compound in the scientific literature. Researchers in drug development should consider the general toxicological profile of nitroaromatic compounds when handling and investigating sodium m-nitrobenzoate.

Solubility of Sodium Nitrobenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available data on the solubility of sodium nitrobenzoate isomers (ortho-, meta-, and para-) in organic solvents. Due to a notable scarcity of comprehensive quantitative data in publicly accessible literature, this document consolidates the existing qualitative and limited quantitative information. Furthermore, it outlines a standardized experimental protocol for determining solid-solute solubility to encourage and facilitate further research in this area. This guide is intended to be a foundational resource for researchers and professionals in pharmaceutical development and chemical synthesis, highlighting a significant gap in the chemical literature and providing the methodological framework to address it.

Introduction

Sodium nitrobenzoates are important intermediates in the synthesis of various pharmaceuticals, dyes, and other agrochemicals. Their solubility characteristics in different solvent systems are critical for process design, purification, and formulation development. The position of the nitro group on the benzene ring (ortho, meta, or para) significantly influences the molecule's polarity, crystal lattice energy, and, consequently, its solubility. A thorough understanding of their solubility in a range of organic solvents is essential for optimizing reaction conditions, developing crystallization processes, and formulating drug products.

This guide aims to present the currently available solubility data for this compound isomers and to provide a general methodology for its experimental determination.

Solubility Data of this compound Isomers

The solubility of this compound isomers in organic solvents is not extensively documented in the scientific literature. The available data is sparse and primarily qualitative. The following table summarizes the information gathered from various sources. It is important to note that much of the available data pertains to solubility in water.

IsomerSolventTemperature (°C)SolubilityData Type
Sodium 4-nitrobenzoate WaterNot Specified0.731 mg/mL[1]Quantitative
EthanolNot SpecifiedSlightly Soluble[2]Qualitative
Sodium 3-nitrobenzoate WaterNot Specified10.9 g/L[3][4]Quantitative
Sodium o-nitrobenzoate --No Data Available-

Note: The solvent for the quantitative data of Sodium 3-nitrobenzoate was not explicitly stated in the source but is presumed to be water based on the context.

The lack of comprehensive, quantitative data for the solubility of these compounds in common organic solvents such as alcohols, ketones, esters, and ethers represents a significant knowledge gap for chemists and pharmaceutical scientists.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is considered the "gold standard" for solubility determination due to its reliability and accuracy.

3.1. Materials and Equipment

  • This compound isomer (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Constant temperature incubator/shaker or water bath

  • Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of the this compound isomer to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator/shaker or a thermostatically controlled water bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be positioned in the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) of the this compound in the solvent at the given temperature using the following formula, taking into account the dilution factor:

    S = Cmeasured × Dilution Factor

    Where:

    • S is the solubility (e.g., in mg/mL or g/L)

    • Cmeasured is the concentration of the diluted sample determined from the analytical method

    • Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C Seal vial D Settle and withdraw supernatant C->D Achieve equilibrium E Filter supernatant (0.45 µm) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H Use calibration curve

References

Core Thermal Decomposition Analysis of Sodium Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium nitrobenzoates are organic compounds with applications in various fields, including as intermediates in the synthesis of pharmaceuticals and dyes. An understanding of their thermal stability and decomposition characteristics is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the analytical techniques used to characterize the thermal decomposition of these materials, leveraging data from their parent compounds, the nitrobenzoic acids.

The primary techniques discussed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This guide will detail the experimental protocols for these methods and present the expected quantitative data for the three isomers of nitrobenzoic acid: ortho (o-), meta (m-), and para (p-).

Experimental Protocols

A precise and standardized experimental protocol is critical for obtaining reproducible and comparable data in thermal analysis. The following protocols are adapted for the analysis of energetic materials like nitroaromatic compounds.

1.1. Sample Preparation

  • Samples of sodium nitrobenzoate should be of high purity.

  • The samples should be finely ground to ensure uniform heat distribution.

  • Due to the potential for hygroscopicity, samples should be dried in a vacuum oven at a temperature below their decomposition point prior to analysis.

1.2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These analyses are often performed simultaneously using a TGA/DSC instrument.

  • Instrument: A calibrated TGA/DSC instrument.

  • Crucible: Gold-plated copper or aluminum crucibles are recommended for their inertness. For DSC experiments, hermetically sealed crucibles can be used to prevent the loss of volatile decomposition products.

  • Sample Mass: A small sample mass of 1-5 mg is used to minimize thermal gradients and the risk of energetic decomposition.

  • Atmosphere: A high-purity inert atmosphere, typically nitrogen or argon, is used to prevent oxidative decomposition. A constant flow rate of 20-50 mL/min is maintained.

  • Heating Rate: A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to determine the kinetic parameters of decomposition.

  • Temperature Range: Typically from ambient temperature to around 600 °C, or until the decomposition is complete.

1.3. Evolved Gas Analysis (EGA)

EGA is typically performed by coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • TGA-MS: Provides information on the mass-to-charge ratio of the evolved gases, allowing for the identification of small gaseous molecules.

  • TGA-FTIR: Identifies the functional groups present in the evolved gases, which is particularly useful for identifying larger organic fragments.

  • Transfer Line: The transfer line between the TGA and the spectrometer must be heated to prevent condensation of the decomposition products.

Data Presentation: Thermal Decomposition of Nitrobenzoic Acid Isomers

The following tables summarize the quantitative data obtained from the thermal analysis of o-, m-, and p-nitrobenzoic acid. This data provides a baseline for what might be expected from their corresponding sodium salts.

Table 1: Decomposition Temperatures of Nitrobenzoic Acid Isomers at a Heating Rate of 10 °C/min

IsomerOnset Temperature (°C)Peak Temperature (°C)
o-Nitrobenzoic Acid~147~200
m-Nitrobenzoic Acid~140~185
p-Nitrobenzoic Acid~240~280

Table 2: Kinetic Parameters of Thermal Decomposition of Nitrobenzoic Acid Isomers

IsomerActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
o-Nitrobenzoic Acid110 - 13010¹⁰ - 10¹²
m-Nitrobenzoic Acid120 - 14010¹¹ - 10¹³
p-Nitrobenzoic Acid150 - 17010¹³ - 10¹⁵

Table 3: Primary Gaseous Products from the Decomposition of Nitroaromatic Compounds

Gaseous ProductChemical Formula
Carbon DioxideCO₂
Carbon MonoxideCO
Nitrogen OxidesNOₓ (NO, NO₂)
WaterH₂O

Note: The exact values can vary depending on the specific experimental conditions.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for the thermal decomposition analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Drying Drying Sample->Drying Grinding Grinding Drying->Grinding TGA_DSC TGA-DSC Analysis Grinding->TGA_DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA_DSC->EGA Gas Outlet Quantitative_Data Quantitative Data (Tables) TGA_DSC->Quantitative_Data Kinetics Kinetic Analysis TGA_DSC->Kinetics Decomposition_Pathway Decomposition Pathway (Diagram) EGA->Decomposition_Pathway

Caption: Experimental workflow for thermal analysis.

3.2. Generalized Decomposition Pathway

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple steps. The following diagram illustrates a generalized pathway. For this compound, the initial step would likely be the cleavage of the C-NO₂ bond or decarboxylation.

decomposition_pathway cluster_initial_steps Initial Decomposition Steps cluster_intermediates Formation of Intermediates cluster_secondary_reactions Secondary Reactions cluster_final_products Final Gaseous Products Sodium_Nitrobenzoate This compound C_NO2_Cleavage C-NO₂ Bond Cleavage Sodium_Nitrobenzoate->C_NO2_Cleavage Decarboxylation Decarboxylation Sodium_Nitrobenzoate->Decarboxylation Radicals Phenyl and NO₂ Radicals C_NO2_Cleavage->Radicals Nitrobenzene Nitrobenzene Decarboxylation->Nitrobenzene Polymerization Polymerization to Solid Residue Radicals->Polymerization NOx NOₓ Radicals->NOx Further_Decomposition Further Decomposition Nitrobenzene->Further_Decomposition CO2 CO₂ Further_Decomposition->CO2 CO CO Further_Decomposition->CO Further_Decomposition->NOx H2O H₂O Further_Decomposition->H2O

Caption: Generalized thermal decomposition pathway.

Interpretation of Results and Concluding Remarks

The thermal decomposition of sodium nitrobenzoates is expected to be an exothermic process, releasing significant energy. The position of the nitro group on the benzene ring will influence the thermal stability, with the para isomer of the parent acid being the most stable.

The data and protocols presented in this guide, based on the nitrobenzoic acids, serve as a robust starting point for researchers, scientists, and drug development professionals. However, it is imperative to conduct experimental studies on the specific this compound isomers of interest to obtain accurate and reliable data for safety assessments and process optimization. The methodologies outlined here provide a clear framework for such investigations.

Spectroscopic Analysis of Sodium Nitrobenzoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the ortho-, meta-, and para-isomers of sodium nitrobenzoate. It includes a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols for data acquisition, and a discussion of the key spectral features. This document is intended to serve as a valuable resource for the structural elucidation and characterization of these compounds in research and development settings.

Introduction

Sodium nitrobenzoates are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals. Accurate and thorough characterization of these molecules is crucial for quality control and regulatory purposes. Spectroscopic techniques such as NMR, IR, and UV-Vis provide a wealth of information regarding the molecular structure, functional groups, and electronic properties of these compounds. This guide summarizes the key spectroscopic data for the three positional isomers of this compound.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for sodium 2-nitrobenzoate, sodium 3-nitrobenzoate, and sodium 4-nitrobenzoate. Please note that the exact chemical shifts and absorption maxima can vary slightly depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the electronic environment of the nuclei. For the sodium nitrobenzoates, the spectra are typically recorded in deuterated solvents such as DMSO-d6 or D2O.

Table 1: 1H NMR Spectroscopic Data (δ, ppm)

IsomerH-2H-3H-4H-5H-6Solvent
Sodium 2-nitrobenzoate -~7.75 (ddd)~7.65 (td)~7.85 (td)~8.00 (dd)DMSO-d6
Sodium 3-nitrobenzoate ~8.45 (t)-~8.15 (ddd)~7.70 (t)~8.10 (ddd)D2O
Sodium 4-nitrobenzoate ~8.20 (d)~8.00 (d)-~8.00 (d)~8.20 (d)DMSO-d6

Note: The absence of the acidic proton from the carboxylic acid is a key indicator of salt formation.

Table 2: 13C NMR Spectroscopic Data (δ, ppm)

IsomerC-1C-2C-3C-4C-5C-6C=OSolvent
Sodium 2-nitrobenzoate ~133.0~148.5~124.0~132.5~129.0~130.5~168.0DMSO-d6
Sodium 3-nitrobenzoate ~135.0~123.0~148.0~127.0~129.5~134.5~169.0D2O
Sodium 4-nitrobenzoate ~140.0~129.5~123.5~150.0~123.5~129.5~168.5DMSO-d6
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands for sodium nitrobenzoates are those associated with the carboxylate and nitro groups.

Table 3: Key FTIR Absorption Bands (cm-1)

IsomerAsymmetric COO- StretchSymmetric COO- StretchAsymmetric NO2 StretchSymmetric NO2 StretchC-H (Aromatic)
Sodium 2-nitrobenzoate ~1580-1610~1380-1410~1520-1550~1340-1360~3050-3100
Sodium 3-nitrobenzoate ~1590-1620~1390-1420~1525-1555~1345-1365~3050-3100
Sodium 4-nitrobenzoate ~1600-1630~1395-1425~1515-1545~1340-1360~3050-3100
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the conjugation and the presence of chromophores.

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Isomerπ → π* Transitionn → π* Transition (NO2)Solvent
Sodium 2-nitrobenzoate ~210-220~270-280Water
Sodium 3-nitrobenzoate ~215-225~260-270Water
Sodium 4-nitrobenzoate ~265-275Not clearly resolvedWater

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming.

  • Data Acquisition:

    • 1H NMR: A standard one-pulse experiment is typically performed. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • 13C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of 13C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically required.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., deionized water or methanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The absorbance values can be used for quantitative analysis using the Beer-Lambert law if a calibration curve is constructed.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_FTIR FTIR Spectroscopy Workflow cluster_UVVis UV-Vis Spectroscopy Workflow NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (1H and 13C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Anal Spectral Analysis (Chemical Shift Assignment) NMR_Proc->NMR_Anal FTIR_Prep Sample Preparation (ATR or KBr Pellet) FTIR_Acq Data Acquisition (Interferogram) FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing (Fourier Transform) FTIR_Acq->FTIR_Proc FTIR_Anal Spectral Analysis (Peak Assignment) FTIR_Proc->FTIR_Anal UV_Prep Sample Preparation (Dilution in UV-grade Solvent) UV_Acq Data Acquisition (Absorbance Spectrum) UV_Prep->UV_Acq UV_Anal Spectral Analysis (λmax Determination) UV_Acq->UV_Anal

General workflow for spectroscopic analysis.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_spectra Spectroscopic Output Structure This compound (ortho, meta, or para) Inductive Inductive Effects (-I of NO2 and COO-) Structure->Inductive Resonance Resonance Effects (-M of NO2 and COO-) Structure->Resonance IR IR Vibrational Frequencies (Characteristic carboxylate and nitro bands) Structure->IR UV UV-Vis Absorption (π → π* and n → π* transitions) Structure->UV NMR NMR Chemical Shifts (Deshielding of aromatic protons/carbons) Inductive->NMR Resonance->NMR

Relationship between structure and spectral data.

References

Quantum Chemical Calculations for Sodium Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of sodium nitrobenzoate. While direct, extensive literature on the quantum chemical properties of this compound is sparse, this guide leverages established computational methodologies and experimental data from its parent compounds, the nitrobenzoic acids, to present a robust framework for its theoretical investigation. Such studies are crucial for understanding the molecule's structure, stability, and electronic properties, which are in turn vital for its applications in pharmaceuticals, chemical synthesis, and materials science.[1][2]

Introduction to Quantum Chemical Analysis of this compound

This compound, existing as ortho-, meta-, and para-isomers, is an important organic intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[2] Quantum chemical calculations offer a powerful, non-experimental method to elucidate its fundamental properties at the molecular level. These computational techniques allow for the prediction of molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and molecular electrostatic potential. This data is invaluable for predicting the reactivity, stability, and potential intermolecular interactions of this compound, thereby guiding research and development in its various applications.

The computational approach typically involves Density Functional Theory (DFT), a method that has proven to be highly accurate for molecules of this type.[1][3][4] The results from these calculations are most powerful when they can be correlated with experimental data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy.

Computational Methodologies

A typical quantum chemical investigation of this compound would follow a structured workflow, beginning with the construction of the molecule in silico and proceeding through geometry optimization and property calculations.

G Computational Workflow for this compound A 1. Molecular Structure Input (Building the nitrobenzoate anion and placing the Na+ counter-ion) B 2. Geometry Optimization (e.g., using DFT B3LYP/6-311++G**) A->B C 3. Frequency Calculation (To confirm minimum energy structure and predict vibrational spectra) B->C D 4. Electronic Property Calculation (HOMO-LUMO, Molecular Electrostatic Potential, etc.) C->D E 5. Data Analysis and Visualization D->E F 6. Comparison with Experimental Data E->F

Figure 1: A typical workflow for the quantum chemical analysis of this compound.
Density Functional Theory (DFT)

DFT is the most common and reliable method for this type of analysis. The choice of functional and basis set is critical for obtaining accurate results.

  • Functionals : Hybrid functionals such as B3LYP and B3PW91 are widely used for aromatic compounds as they provide a good balance between accuracy and computational cost.[1][5]

  • Basis Sets : Pople-style basis sets, such as 6-311++G**, are recommended.[1][3][4][5] The inclusion of diffuse functions ( ++ ) is important for accurately describing the anionic carboxylate group, while polarization functions ( ** ) are necessary for describing the bonding in the nitro group and the aromatic ring.

The general logical relationship for a DFT calculation is as follows:

G Components of a DFT Calculation DFT Density Functional Theory (DFT) Props Calculated Properties (Energy, Geometry, Frequencies, etc.) DFT->Props XC Exchange-Correlation Functional (e.g., B3LYP) XC->DFT BS Basis Set (e.g., 6-311++G**) BS->DFT Mol Molecular System (this compound) Mol->DFT

Figure 2: Key components in a Density Functional Theory (DFT) calculation.

Predicted Molecular Properties

The following sections detail the key properties that can be determined through quantum chemical calculations, with illustrative data drawn from studies on the highly related nitrobenzoic acids.

Optimized Molecular Geometry

Geometry optimization provides the equilibrium structure of the molecule, corresponding to a minimum on the potential energy surface. This yields precise bond lengths and angles. For the nitrobenzoate anion, the key parameters of interest are the C-C bond lengths within the aromatic ring, the C-N and N-O bond lengths of the nitro group, and the C-C and C-O bond lengths of the carboxylate group.

Below is a table of calculated bond lengths for 3-nitrobenzoic acid, which serves as a close approximation for the anionic component of sodium 3-nitrobenzoate.

BondHF/6-311++G** (Å)B3PW91/6-311++G** (Å)B3LYP/6-311++G** (Å)Experimental (Å)
C1-C21.3871.3941.3971.383
C2-C31.3781.3841.3871.390
C3-C41.3841.3901.3921.385
C1-C71.4911.4881.4911.488
C7-O91.1831.2051.2061.242
C7-O101.3261.3491.3551.287

Table 1: A selection of calculated and experimental bond lengths for 3-nitrobenzoic acid. The numbering corresponds to standard atom labeling schemes. Data sourced from Samsonowicz et al. (2006).[1]

For this compound, one would expect the two C-O bonds of the carboxylate group to become more equivalent in length upon deprotonation, as compared to the distinct C=O and C-OH bonds in the acid form.

Vibrational Analysis (FTIR and Raman Spectra)

Frequency calculations are performed on the optimized geometry to predict the vibrational modes of the molecule. These theoretical frequencies correspond to the peaks observed in experimental FTIR and Raman spectra. It is standard practice to scale the calculated harmonic frequencies by an empirical factor (typically ~0.96 for B3LYP) to better match the anharmonicity of real vibrations.

Key vibrational modes for this compound include:

  • NO₂ Group Vibrations : Symmetric and asymmetric stretching modes, typically appearing in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹ respectively.

  • COO⁻ Group Vibrations : Symmetric and asymmetric stretching of the carboxylate group, with the symmetric stretch often observed around 1395 cm⁻¹.[6][7]

  • Aromatic Ring Vibrations : C-H and C=C stretching modes, as well as in-plane and out-of-plane bending modes.

Vibrational Mode4-Methyl-3-Nitrobenzoic Acid (Calculated, Scaled cm⁻¹)4-Methyl-3-Nitrobenzoic Acid (Experimental FTIR, cm⁻¹)p-Nitrobenzoic Acid Sodium Salt (Experimental Raman, cm⁻¹)
NO₂ Asymmetric Stretch153315331355 (likely symmetric)
Aromatic C=C Stretch1600 (approx.)1600 (approx.)1600
COO⁻ Symmetric StretchN/A (Acid form)N/A (Acid form)1395
NO₂ Bending805805875

Table 2: Comparison of selected calculated and experimental vibrational frequencies. The data for 4-methyl-3-nitrobenzoic acid is from Govindaraju et al. (2014)[3], and for sodium p-nitrobenzoate from Boerio & Arman (1986).[6]

Electronic Properties and Reactivity

The energies of the HOMO and LUMO are critical indicators of a molecule's electronic behavior.[8] The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability.[8]

  • Large HOMO-LUMO gap : Implies high stability and low reactivity.

  • Small HOMO-LUMO gap : Implies low stability and high reactivity, indicating that the molecule is more easily polarized and can readily undergo electronic transitions.[8]

For a drug development professional, a smaller HOMO-LUMO gap might suggest higher biological activity, as the molecule can more readily interact with biological targets.[9]

PropertyDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron (ionization potential).
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron (electron affinity).
ΔE (Gap) E(LUMO) - E(HOMO)Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[10]

Table 3: Key parameters from Frontier Molecular Orbital (HOMO-LUMO) analysis.

Experimental Protocols

To validate the results of quantum chemical calculations, experimental data is essential. The primary techniques used for this purpose are FTIR and Raman spectroscopy.

Synthesis of this compound

A standard laboratory synthesis involves the neutralization of the corresponding nitrobenzoic acid with a stoichiometric amount of sodium hydroxide in a suitable solvent, such as an acetone/water mixture.[11]

Protocol:

  • Dissolve the desired isomer of nitrobenzoic acid (e.g., 4-nitrobenzoic acid) in acetone.

  • Add an equimolar amount of aqueous sodium hydroxide solution dropwise while stirring.

  • Continue stirring at room temperature (e.g., 20°C) for a set period.

  • The this compound salt, if it precipitates, can be collected by filtration, washed with a small amount of cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.

FTIR and Raman Spectroscopy

FTIR Spectroscopy:

  • Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the dried this compound sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000–400 cm⁻¹.[1][3] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation : A small amount of the solid this compound powder is placed in a glass capillary tube or on a microscope slide.

  • Data Acquisition : The sample is placed in the spectrometer and irradiated with a monochromatic laser source. The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FTIR spectrum.[1][3]

Conclusion

Quantum chemical calculations, particularly using DFT methods like B3LYP/6-311++G**, provide a powerful and predictive tool for understanding the molecular structure, vibrational properties, and electronic characteristics of this compound. By using data from closely related nitrobenzoic acids as a proxy, this guide outlines the expected methodologies and outcomes of such a computational study. The combination of these theoretical predictions with experimental validation from FTIR and Raman spectroscopy offers a comprehensive approach to characterizing this important chemical intermediate, providing valuable insights for its application in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: Sodium 3-Nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 3-nitrobenzoate is a versatile organic intermediate recognized for its role in the synthesis of a wide array of chemical compounds.[1][2] Its unique molecular structure, featuring both a nitro group and a sodium carboxylate on a benzene ring, makes it a valuable precursor in the production of pharmaceuticals, dyes, and agrochemicals.[1][3][4] While often utilized as a building block, the inherent reactivity of the nitrobenzoate scaffold is central to its synthetic utility, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1][3] These application notes provide an overview of the reactivity of nitrobenzoates and detailed protocols for their use in key organic transformations.

I. Core Application: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group (-NO₂) activates the aromatic ring of nitrobenzoates, making them susceptible to nucleophilic attack.[5][6] This characteristic is fundamental to their application in SNAr reactions, a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds in the synthesis of highly functionalized aromatic compounds. The reaction generally proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5]

The general workflow for a typical SNAr reaction involving a nitrobenzoate substrate is outlined below.

G cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Nitrobenzoate in appropriate solvent add_nuc Add Nucleophile (and base if necessary) start->add_nuc heat Heat reaction mixture (e.g., reflux) add_nuc->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (e.g., extraction) monitor->workup purify Purify Product (e.g., column chromatography, recrystallization) workup->purify characterize Characterize Product (NMR, MS, m.p.) purify->characterize end End characterize->end

Caption: Typical experimental workflow for an SNAr reaction.[3]

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on a nitro-substituted aromatic ring.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).[3]

II. Experimental Protocols

While sodium 3-nitrobenzoate itself is often used as a starting material for further transformations, the following protocols for related nitrobenzoate esters demonstrate the typical conditions and procedures for SNAr reactions. These methodologies can be adapted for various nitrobenzoate substrates and nucleophiles.

Protocol 1: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate [3]

This protocol details the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine, showcasing a typical SNAr reaction with an amine nucleophile.

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.

Protocol 2: Synthesis of Methyl 2-(Piperidin-1-yl)-4-nitrobenzoate [3]

This protocol describes the reaction of methyl 2-chloro-4-nitrobenzoate with piperidine.

Materials:

  • Methyl 2-chloro-4-nitrobenzoate (1.0 equiv)

  • Piperidine (2.2 equiv)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 2-chloro-4-nitrobenzoate in ethanol in a round-bottom flask.

  • Add piperidine to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

III. Quantitative Data

The efficiency of SNAr reactions on nitrobenzoate substrates is influenced by the nature of the nucleophile and the specific reaction conditions. The following table summarizes the yields for the reaction of methyl 4-fluoro-3-nitrobenzoate with various amine nucleophiles.

NucleophileProductYield (%)Reference
BenzylamineMethyl 4-(benzylamino)-3-nitrobenzoate93[3]
PiperidineMethyl 3-nitro-4-(piperidin-1-yl)benzoate95[3]
MorpholineMethyl 4-morpholino-3-nitrobenzoate91[3]

IV. Applications in Drug Development

SNAr reactions of nitrobenzoates are a cornerstone in medicinal chemistry and drug development.[3] The nitrobenzoate scaffold serves as a versatile starting point for the synthesis of compound libraries for biological screening. For example, this chemistry is instrumental in the synthesis of various antibacterial agents and other pharmaceutically active molecules.[3] The logical flow from a core scaffold to a diverse library of potential drug candidates is depicted below.

G cluster_scaffold Core Scaffold cluster_reaction Synthetic Transformation cluster_library Compound Library cluster_screening Screening & Development scaffold Nitrobenzoate Scaffold reaction SNAr Reaction with Diverse Nucleophiles scaffold->reaction library Library of Functionalized Nitrobenzoate Derivatives reaction->library screening Biological Screening (e.g., Antibacterial Assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Role of SNAr in a drug discovery workflow.[3]

V. Broader Synthetic Applications

Beyond its role in SNAr reactions, sodium 3-nitrobenzoate and its derivatives are key intermediates in the synthesis of a variety of organic compounds. They serve as precursors for analgesics and antiseptics in the pharmaceutical industry and are integral to the manufacturing of a wide spectrum of dyes.[1][4] The reactivity of the nitro group also allows for its transformation into other functional groups, further expanding the synthetic utility of this class of compounds.

References

Application Notes and Protocols for the Use of Sodium Nitrobenzoate in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of sodium 3-nitrobenzoate as a precursor in the synthesis of azo dyes. The process involves a two-stage chemical transformation: the reduction of the nitro group to an amino group, followed by a diazotization and azo coupling reaction to form the final dye product.

Overview of the Synthesis Pathway

Sodium 3-nitrobenzoate is an important intermediate in the chemical industry, valued for its role in the production of various organic compounds, including dyes.[1][2] The presence of the nitro group makes it a key starting material for the synthesis of aromatic amines, which are essential precursors for azo dyes.[3] The general synthetic route involves the chemical reduction of the nitro group on the benzene ring to an amino group, yielding sodium 3-aminobenzoate. This primary aromatic amine is then diazotized using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[4][5] The resulting diazonium salt is a reactive intermediate that readily couples with an electron-rich aromatic compound (a coupling component) to form a stable azo dye.[3][6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye starting from sodium 3-nitrobenzoate.

Protocol 1: Reduction of Sodium 3-Nitrobenzoate to Sodium 3-Aminobenzoate

This protocol describes the chemical reduction of the nitro group to an amino group.

Materials:

  • Sodium 3-nitrobenzoate

  • A suitable reducing agent (e.g., sodium dithionite, tin(II) chloride, or catalytic hydrogenation)

  • Solvent (e.g., water, ethanol)

  • Acid or base for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

Procedure:

  • Dissolve a specific molar amount of sodium 3-nitrobenzoate in an appropriate solvent in a reaction vessel.

  • Add the chosen reducing agent to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.

  • Stir the reaction mixture at a controlled temperature for a specified duration to ensure complete reduction of the nitro group.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the solution to precipitate the sodium 3-aminobenzoate.

  • Isolate the product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.

Protocol 2: Synthesis of an Azo Dye via Diazotization and Azo Coupling

This protocol details the conversion of the synthesized sodium 3-aminobenzoate into an azo dye.

Materials:

  • Sodium 3-aminobenzoate (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., 2-naphthol, phenol, or other electron-rich aromatic compounds)[3][4]

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization of Sodium 3-Aminobenzoate

  • In a beaker, dissolve a specific molar amount of sodium 3-aminobenzoate in a mixture of concentrated hydrochloric acid and distilled water.[3]

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.[3][5]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[3]

  • Slowly add the sodium nitrite solution dropwise to the cold aminobenzoate solution while maintaining the temperature between 0-5 °C and stirring vigorously.[3]

  • Continue stirring the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction is complete.[3] The resulting solution contains the diazonium salt and should be used immediately in the next step.[3]

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.[4] The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.[3]

  • Cool this solution to 0-5 °C in an ice bath.[3]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[3]

  • A brightly colored precipitate of the azo dye should form immediately.[3][4]

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[3]

  • Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.[3]

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[3]

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of an azo dye from sodium 3-aminobenzoate.

Table 1: Reactant Quantities for Azo Dye Synthesis

ReactantMolecular Weight ( g/mol )Molar EquivalentMass (g)Volume (mL)
Sodium 3-aminobenzoate159.111.0User Defined-
Sodium Nitrite69.001.05Calculated-
Hydrochloric Acid (conc.)36.46Excess-Calculated
2-Naphthol (Coupling Agent)144.171.0Calculated-
Sodium Hydroxide40.00ExcessCalculated-

Table 2: Reaction Conditions

StepParameterValue
DiazotizationTemperature0 - 5 °C
Reaction Time15 - 20 minutes
Azo CouplingTemperature0 - 5 °C
Reaction Time30 - 60 minutes

Visualizations

Experimental Workflow for Azo Dye Synthesis

G cluster_reduction Protocol 1: Reduction cluster_diazotization Protocol 2A: Diazotization cluster_coupling Protocol 2B: Azo Coupling cluster_purification Purification start_reduction Sodium 3-Nitrobenzoate reduction Reduction (e.g., with Na2S2O4) start_reduction->reduction aminobenzoate Sodium 3-Aminobenzoate reduction->aminobenzoate diazotization Diazotization aminobenzoate->diazotization reagents_diazo HCl, H2O, 0-5°C reagents_diazo->diazotization na_no2 NaNO2 Solution na_no2->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt coupling Azo Coupling 0-5°C diazonium_salt->coupling coupling_agent Coupling Component (e.g., 2-Naphthol in NaOH) coupling_agent->coupling crude_dye Crude Azo Dye coupling->crude_dye filtration Filtration crude_dye->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye

Caption: Workflow for the synthesis of an azo dye from sodium 3-nitrobenzoate.

Chemical Reaction Pathway

G cluster_step1 Reduction cluster_step2 Diazotization cluster_step3 Azo Coupling snb Sodium 3-Nitrobenzoate sab Sodium 3-Aminobenzoate snb->sab [Reducing Agent] ds Diazonium Salt sab->ds 0-5°C na_no2 NaNO2, HCl ad Azo Dye ds->ad ca Coupling Agent (e.g., 2-Naphthol) ca->ad NaOH, 0-5°C

Caption: Key chemical transformations in the synthesis of an azo dye.

References

Application Notes and Protocols: The Role of Sodium Nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium nitrobenzoate, available as sodium 3-nitrobenzoate and sodium 4-nitrobenzoate, serves as a critical intermediate in the synthesis of a diverse range of pharmaceutical compounds.[1][2] Its utility stems from the presence of the nitro group, which can be readily transformed into an amino group, a key functional group in many active pharmaceutical ingredients (APIs). This transformation opens up synthetic pathways to analgesics, antibiotics, and local anesthetics.[1][2] Furthermore, the aromatic ring of this compound can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the reduction of the nitro group and its subsequent application in the synthesis of representative pharmaceuticals.

Key Synthetic Applications

The primary application of this compound in pharmaceutical synthesis revolves around the reduction of its nitro group to form sodium aminobenzoate. This transformation is a cornerstone for the synthesis of numerous APIs.

Reduction of this compound to Sodium Aminobenzoate

The conversion of this compound to sodium aminobenzoate is a crucial step. Several methods are available for this reduction, with catalytic hydrogenation and chemical reduction using metals being the most common.

1. Catalytic Hydrogenation: This method offers high yields and clean reaction profiles.

2. Chemical Reduction with Iron: A classic and cost-effective method for nitro group reduction.

Synthesis of Local Anesthetics: Procaine

Procaine, a widely used local anesthetic, can be synthesized from p-nitrobenzoic acid, a derivative of sodium 4-nitrobenzoate. The synthesis involves the reduction of the nitro group to an amine, followed by esterification.[4][5][6][7] Procaine functions by blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the propagation of nerve impulses.[8][9]

Synthesis of Antibacterial Agents: Triclosan

Triclosan is a broad-spectrum antimicrobial agent. Its synthesis can be achieved from a nitroaromatic precursor, which undergoes reduction of the nitro group as a key step.[10][11] Triclosan exerts its antibacterial effect by inhibiting the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis.[4][10]

Experimental Protocols

Protocol 1: Reduction of Sodium 3-Nitrobenzoate to Sodium 3-Aminobenzoate via Catalytic Hydrogenation

This protocol outlines the reduction of sodium 3-nitrobenzoate to sodium 3-aminobenzoate using palladium on carbon (Pd/C) as a catalyst.[12]

Materials:

  • Sodium 3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve sodium 3-nitrobenzoate in a suitable solvent like methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Seal the vessel and purge with an inert gas, such as nitrogen, to remove air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain sodium 3-aminobenzoate.

Protocol 2: Synthesis of Procaine from p-Nitrobenzoic Acid

This protocol details the synthesis of the local anesthetic procaine starting from p-nitrobenzoic acid.[5][7]

Step 1: Esterification of p-Nitrobenzoic Acid

  • Reflux a mixture of p-nitrobenzoic acid and 2-diethylaminoethanol in a suitable solvent like xylene with azeotropic removal of water to form 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine).[7]

Step 2: Reduction of the Nitro Group

  • The resulting nitrocaine is then reduced to procaine. This can be achieved via catalytic hydrogenation using a nickel catalyst or with iron powder in an acidic medium.[5][7]

  • For catalytic hydrogenation, dissolve nitrocaine in a solvent like butyl acetate, add a Raney nickel catalyst, and introduce hydrogen gas at a controlled pressure and temperature.[13]

  • For chemical reduction, react nitrocaine with iron powder in the presence of an acid such as hydrochloric acid.[7]

Step 3: Purification

  • After the reduction is complete, the crude procaine is isolated and purified, often by recrystallization, to yield the final product.

Protocol 3: Synthesis of Triclosan from a Nitroaromatic Precursor

This protocol outlines a synthetic route to the antibacterial agent triclosan, involving the reduction of a nitroaromatic intermediate.[11][14]

Step 1: Etherification

  • A condensation reaction is carried out between 2,5-dichloronitrobenzene and 2,4-dichlorophenol in the presence of a base to yield 2,4,4'-trichloro-2'-nitrodiphenyl ether.[11][14]

Step 2: Reduction of the Nitro Group

  • The nitro group of 2,4,4'-trichloro-2'-nitrodiphenyl ether is reduced to an amino group to form 2,4,4'-trichloro-2'-aminodiphenyl ether. This reduction is typically performed via catalytic hydrogenation using a nickel catalyst.[11][14]

Step 3: Diazotization and Hydrolysis

  • The resulting amino-diphenyl ether undergoes diazotization with sulfuric acid and sodium nitrite.[11]

  • The diazonium salt is then hydrolyzed in the presence of a copper catalyst to yield triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether).[11]

Quantitative Data

The following tables summarize representative quantitative data for the key transformations discussed.

Reaction Starting Material Product Reagents and Conditions Yield Reference
Nitro Group Reduction Sodium p-nitrobenzoateSodium p-aminobenzoateH₂, Pd/C, NaOH, 80°C, 10 barHigh (not specified)[15]
Nitro Group Reduction 3-Nitrobenzaldehyde3-Aminobenzoic acidNORIT GAC 12-40, Water, 300°C, 90 bar59%[16][17]
Procaine Synthesis p-Nitrobenzoic acidProcaineMulti-step synthesis>94% (overall)[5]
Mesalamine Synthesis 2-Chloro-5-nitrobenzoic acidMesalamineKOH, then H₂/Pd/C82%[18]

Signaling Pathway and Experimental Workflow Diagrams

Procaine Mechanism of Action: Sodium Channel Blockade

Procaine_Mechanism cluster_membrane Nerve Cell Membrane Na_channel Voltage-gated Sodium Channel No_Nerve_Impulse No Nerve Impulse (Pain Signal Blocked) Na_channel->No_Nerve_Impulse Inhibition of Na+ influx Procaine Procaine Procaine->Na_channel Binds to and blocks Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Requires open channel for impulse propagation Triclosan_Mechanism cluster_bacteria Bacterial Cell Triclosan Triclosan ENR Enoyl-ACP Reductase (FabI) Triclosan->ENR Inhibits Fatty_Acid_Syn Fatty Acid Synthesis ENR->Fatty_Acid_Syn Essential for Cell_Membrane Cell Membrane Formation Fatty_Acid_Syn->Cell_Membrane Bacterial_Death Bacterial Cell Death Fatty_Acid_Syn->Bacterial_Death Inhibition leads to Cell_Membrane->Bacterial_Death Disruption leads to Experimental_Workflow Start Starting Material (e.g., this compound) Reaction Chemical Transformation (e.g., Reduction, SNAr) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS, HPLC) Purification->Analysis Final_Product Final Pharmaceutical Ingredient (API) Analysis->Final_Product

References

Application Notes and Protocols: Sodium Nitrobenzoate as an Intermediate for Antiseptic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium nitrobenzoate, specifically sodium 3-nitrobenzoate, as a key intermediate in the synthesis of novel antiseptic agents. This document details the synthetic pathway from sodium 3-nitrobenzoate to a representative class of antiseptics, the Schiff bases of 3-aminobenzoic acid. It includes detailed experimental protocols, quantitative antimicrobial data, and a discussion of the mechanism of action.

Introduction

Sodium 3-nitrobenzoate is a versatile organic intermediate that serves as a crucial building block in the synthesis of various pharmaceuticals, including analgesics and antiseptic agents.[1][2] Its utility in the development of antiseptics lies in its conversion to 3-aminobenzoic acid, a precursor to a wide range of antimicrobial compounds. The nitroaromatic nature of these compounds and their derivatives is often associated with their biological activity.[3][4]

The general strategy involves the reduction of the nitro group of sodium 3-nitrobenzoate to an amino group, yielding 3-aminobenzoic acid. This intermediate can then be further modified, for example, through the formation of Schiff bases, to generate compounds with potent antimicrobial properties. Schiff bases of aminobenzoic acid derivatives have shown significant activity against a range of pathogenic bacteria.

Synthetic Pathway Overview

The overall synthetic pathway from sodium 3-nitrobenzoate to a target antiseptic agent, a Schiff base of 3-aminobenzoic acid, involves two main steps:

  • Reduction of Sodium 3-Nitrobenzoate: The nitro group is reduced to an amine to form sodium 3-aminobenzoate, which is then protonated to yield 3-aminobenzoic acid.

  • Schiff Base Formation: 3-aminobenzoic acid is reacted with an appropriate aldehyde or ketone to form the corresponding Schiff base.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Schiff Base Formation Sodium_3_nitrobenzoate Sodium 3-nitrobenzoate Reduction Reduction (e.g., Fe/HCl) Sodium_3_nitrobenzoate->Reduction 3_aminobenzoic_acid 3-Aminobenzoic Acid Reduction->3_aminobenzoic_acid Condensation Condensation 3_aminobenzoic_acid->Condensation Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Condensation Schiff_Base Antiseptic Schiff Base Condensation->Schiff_Base

Synthetic workflow from sodium 3-nitrobenzoate to an antiseptic Schiff base.

Experimental Protocols

Protocol 1: Reduction of Sodium 3-Nitrobenzoate to 3-Aminobenzoic Acid

This protocol describes the reduction of the nitro group of sodium 3-nitrobenzoate to an amino group using iron in an acidic medium, a common and effective method.

Materials:

  • Sodium 3-nitrobenzoate

  • Iron filings (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of iron filings (3 molar equivalents) in deionized water.

  • Add a small amount of concentrated hydrochloric acid to activate the iron surface and begin stirring.

  • Dissolve sodium 3-nitrobenzoate (1 molar equivalent) in deionized water and add it dropwise to the stirred iron suspension.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Filter the hot solution through a Buchner funnel to remove the iron sludge. Wash the sludge with hot deionized water.

  • Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid to precipitate the 3-aminobenzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the 3-aminobenzoic acid by filtration, wash with cold deionized water, and dry.

  • The product can be further purified by recrystallization from hot water or ethanol.

Protocol 2: Synthesis of a 3-Aminobenzoic Acid-derived Schiff Base

This protocol details the synthesis of a Schiff base from 3-aminobenzoic acid and an aromatic aldehyde (e.g., salicylaldehyde) as a representative antiseptic agent.

Materials:

  • 3-Aminobenzoic acid

  • Salicylaldehyde (or other suitable aromatic aldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 3-aminobenzoic acid (1 molar equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1 molar equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours, with stirring. The formation of the Schiff base can be observed by a color change and precipitation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated Schiff base by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product.

Antimicrobial Activity

Derivatives of aminobenzoic acid, particularly Schiff bases, have demonstrated notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

While specific MIC data for 3-aminobenzoic acid-derived Schiff bases are not as widely reported as for their 4-aminobenzoic acid counterparts, the structural similarity allows for a reasonable expectation of comparable activity. The following table summarizes representative MIC values for Schiff bases derived from 4-aminobenzoic acid against common bacterial strains.

Compound ClassTest OrganismMIC (µg/mL)Reference
Schiff Bases of 4-Aminobenzoic AcidStaphylococcus aureus15.6 - 62.5[5]
Bacillus subtilis15.6 - 62.5[5]
Escherichia coli31.2 - 125[5]
Pseudomonas aeruginosa62.5 - 250[5]

Mechanism of Action

The antimicrobial action of antiseptic agents derived from nitroaromatic compounds often involves the reductive activation of the nitro group within the microbial cell. This process can lead to the formation of reactive intermediates that are toxic to the microorganism.

For aminobenzoic acid derivatives like Schiff bases, a primary mechanism of action is the inhibition of folic acid synthesis in bacteria. Para-aminobenzoic acid (PABA), an isomer of 3-aminobenzoic acid, is an essential precursor for the synthesis of folic acid in many bacteria. Derivatives of aminobenzoic acid can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate pathway. By blocking this pathway, the synthesis of essential nucleic acids and amino acids is disrupted, leading to a bacteriostatic effect.

Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis THF->Amino_Acids Bacterial_Growth Bacterial Growth Nucleic_Acids->Bacterial_Growth Amino_Acids->Bacterial_Growth Schiff_Base Aminobenzoic Acid Schiff Base Schiff_Base->DHPS Inhibition

Inhibition of bacterial folic acid synthesis by aminobenzoic acid derivatives.

Conclusion

Sodium 3-nitrobenzoate is a valuable and accessible intermediate for the synthesis of promising antiseptic agents. The straightforward reduction to 3-aminobenzoic acid provides a versatile platform for the development of various antimicrobial compounds, including Schiff bases. These derivatives exhibit significant antimicrobial activity, primarily by targeting essential metabolic pathways in bacteria, such as folic acid synthesis. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this class of compounds in the search for new and effective antiseptic agents.

References

Application Notes and Protocols for Nucleophilic Substitution with Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions utilizing sodium nitrobenzoate as a nucleophile. The primary focus is on the reaction with alkyl halides, a classic S(_N)2 transformation, which is valuable for the synthesis of various esters with applications in medicinal chemistry and materials science.

Introduction

Sodium nitrobenzoates, available as ortho-, meta-, and para-isomers, can serve as effective oxygen-centered nucleophiles in substitution reactions. The carboxylate anion attacks an electrophilic carbon, displacing a leaving group to form a nitro-substituted benzoic acid ester. The presence of the nitro group on the aromatic ring can influence the nucleophilicity of the carboxylate and provides a functional handle for further synthetic modifications. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the carboxylate anion. The use of phase-transfer catalysts can be beneficial in biphasic systems to facilitate the transport of the nucleophile from an aqueous or solid phase to the organic phase containing the electrophile.

Data Presentation

The following tables summarize quantitative data for the nucleophilic substitution reaction between sodium p-nitrobenzoate and benzyl chloride, illustrating the effect of solvent and temperature on the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of Sodium p-Nitrobenzoate with Benzyl Chloride at 30°C

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Methanol32.71.2 x 10⁻⁵
N,N-Dimethylformamide (DMF)36.78.3 x 10⁻⁴
Dimethyl sulfoxide (DMSO)46.71.5 x 10⁻³

Table 2: Effect of Temperature on the Second-Order Rate Constant in N,N-Dimethylformamide (DMF)

Temperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
256.1 x 10⁻⁴
308.3 x 10⁻⁴
351.1 x 10⁻³
401.5 x 10⁻³

Experimental Protocols

This section provides a detailed methodology for the nucleophilic substitution reaction between sodium p-nitrobenzoate and benzyl chloride.

Protocol 1: Synthesis of Benzyl p-Nitrobenzoate

Materials:

  • Sodium p-nitrobenzoate (1.0 equiv)

  • Benzyl chloride (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium p-nitrobenzoate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Electrophile: To the stirred solution, add benzyl chloride (1.0 equiv) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC). For kinetic studies, maintain a constant temperature bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The product, benzyl p-nitrobenzoate, should have a different R(_f) value than the starting materials.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted p-nitrobenzoic acid.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified benzyl p-nitrobenzoate by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of the S(_N)2 reaction and a typical experimental workflow.

SN2_Mechanism Reactants Sodium p-Nitrobenzoate + Benzyl Chloride TransitionState Transition State [p-NO₂-C₆H₄-COO---CH₂(Ph)---Cl]⁻ Reactants->TransitionState Nucleophilic Attack Products Benzyl p-Nitrobenzoate + Sodium Chloride TransitionState->Products Leaving Group Departure

Caption: General mechanism of the S(_N)2 reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Dissolve Sodium p-Nitrobenzoate in DMF B Add Benzyl Chloride A->B C Heat and Stir (Monitor by TLC) B->C D Cool and Quench C->D E Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify Product (Recrystallization/Chromatography) G->H I Characterize (NMR, MS) H->I

Caption: Typical experimental workflow for S(_N)2 synthesis.

Application Notes and Protocols for Sodium Nitrobenzoate in Coordination Chemistry and Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium nitrobenzoate in the synthesis of coordination polymers and metal-organic frameworks (MOFs). While the direct use of this compound as a starting material is not extensively reported, the following protocols are adapted from established methods using nitrobenzoic acid. The use of this compound is chemically analogous to the in situ deprotonation of nitrobenzoic acid with a sodium base, a common practice in MOF synthesis.

Application Notes

This compound is a versatile building block in coordination chemistry, offering a combination of a carboxylate group for metal coordination and a nitro group for functional applications. The nitro group can influence the electronic properties of the resulting framework, enhance gas sorption capabilities, and introduce reactive sites for post-synthetic modification.

1. Coordination Chemistry of Nitrobenzoate Ligands:

The nitrobenzoate ligand can coordinate to metal centers in various modes, including monodentate, bidentate chelate, and bridging fashions. This versatility allows for the formation of a wide range of coordination polymer dimensionalities, from 1D chains to 3D frameworks. The position of the nitro group (ortho, meta, or para) on the benzoate ring also plays a crucial role in the final topology of the coordination network due to steric and electronic effects.

2. Applications of Nitrobenzoate-Based Coordination Polymers and MOFs:

  • Gas Storage and Separation: The polar nitro groups can enhance the affinity of MOFs for specific gases like CO2, making them promising materials for carbon capture and separation technologies.

  • Luminescence and Sensing: Some lanthanide-based MOFs incorporating nitrobenzoate ligands exhibit luminescence, which can be quenched by the presence of certain analytes, leading to applications in chemical sensing.

  • Energetic Materials: The high nitrogen and oxygen content of nitrobenzoate ligands can lead to the formation of energetic MOFs with potential applications as explosives or propellants.

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of drug molecules. The functionalization with nitro groups can be exploited to tune the host-guest interactions and release kinetics.

Experimental Protocols

The following are generalized protocols for the synthesis of nitrobenzoate-containing coordination polymers and MOFs. These can be adapted for specific metal ions and desired structures.

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework

This protocol describes a general method for synthesizing a crystalline MOF using this compound as the linker source.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Sodium 3-nitrobenzoate or Sodium 4-nitrobenzoate

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of Precursor Solutions:

    • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of the chosen solvent.

    • In a separate glass vial, dissolve this compound (e.g., 0.5 mmol) in 10 mL of the same solvent. Sonication may be used to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 20 mL autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 100-150 °C) at a controlled rate (e.g., 5 °C/min).

    • Maintain this temperature for a specified duration (typically 24-72 hours).

    • After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation and Washing:

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh solvent (e.g., DMF) three times to remove any unreacted precursors.

    • To exchange the solvent, wash the product with a more volatile solvent (e.g., ethanol or methanol) three times.

  • Activation:

    • After the final wash, decant the supernatant.

    • Place the wet product in a vacuum oven and heat at an appropriate temperature (e.g., 100-150 °C) under vacuum for 12-24 hours to remove the solvent from the pores.

Protocol 2: Hydrothermal Synthesis of a Coordination Polymer

This protocol outlines a general procedure for synthesizing a coordination polymer under hydrothermal conditions.

Materials:

  • Metal salt (e.g., Cobalt(II) chloride hexahydrate, Cadmium(II) nitrate tetrahydrate)

  • Sodium 3-nitrobenzoate or Sodium 4-nitrobenzoate

  • Deionized water

  • pH-adjusting agent (optional, e.g., NaOH or HCl)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reaction Mixture Preparation:

    • In the Teflon liner of a 20 mL autoclave, dissolve the metal salt (e.g., 0.2 mmol) and this compound (e.g., 0.4 mmol) in 15 mL of deionized water.

    • If necessary, adjust the pH of the solution with a dilute acid or base to promote crystallization.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a temperature between 120-180 °C and maintain for 48-96 hours.

    • Cool the autoclave to room temperature slowly.

  • Product Isolation:

    • Collect the resulting crystals by filtration.

    • Wash the crystals with deionized water and then with a low-boiling-point organic solvent like ethanol.

    • Air-dry the crystals.

Data Presentation

The following tables summarize quantitative data for representative coordination compounds synthesized using nitrobenzoic acid, which are expected to have similar properties to those synthesized with this compound.

Table 1: Crystallographic Data for Selected Nitrobenzoate-Based Coordination Polymers

CompoundMetal IonLigandCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Cd(3-nba)₂(H₂O)₂]·H₂OCd(II)3-Nitrobenzoic acidMonoclinicP2₁/c10.345(2)13.987(3)11.234(2)90115.12(3)90
[Cu(3-nba)₂(H₂O)₃]Cu(II)3-Nitrobenzoic acidTriclinicP-17.123(1)10.567(2)11.898(2)89.9883.21(3)75.34
[Zn(4-nba)₂(H₂O)₂]Zn(II)4-Nitrobenzoic acidMonoclinicC2/c17.892(4)5.143(1)16.987(3)9098.76(3)90
[Mn(3-nba)₂(bpy)]Mn(II)3-Nitrobenzoic acidMonoclinicP2₁/n11.456(2)14.001(3)13.543(3)90109.87(3)90

Data is illustrative and sourced from crystallographic databases.

Table 2: Spectroscopic Data for a Representative Nitrobenzoate MOF

Spectroscopic TechniqueKey Observations
FT-IR (cm⁻¹) ~1610-1550 (asymmetric COO⁻ stretch), ~1440-1380 (symmetric COO⁻ stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)
UV-Vis (nm) Ligand-based π-π* transitions typically observed in the UV region.
Thermogravimetric Analysis (TGA) Decomposition temperature is dependent on the metal and coordination environment, often showing initial solvent loss followed by framework decomposition at higher temperatures.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the study of this compound in coordination chemistry.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Testing prep Precursor Preparation (Metal Salt + this compound) reaction Solvothermal / Hydrothermal Reaction prep->reaction isolation Product Isolation (Filtration / Centrifugation) reaction->isolation washing Washing & Solvent Exchange isolation->washing activation Activation (Heating under Vacuum) washing->activation pxrd Powder X-Ray Diffraction (Phase Purity & Crystallinity) activation->pxrd ftir FT-IR Spectroscopy (Functional Groups) activation->ftir tga Thermogravimetric Analysis (Thermal Stability) activation->tga gas_sorption Gas Sorption Analysis (Porosity & Surface Area) activation->gas_sorption sensing Luminescent Sensing ftir->sensing gas_sep Gas Separation Performance gas_sorption->gas_sep drug_release Drug Release Profile gas_sorption->drug_release

Caption: A generalized workflow for the synthesis and characterization of nitrobenzoate-based coordination polymers and MOFs.

logical_relationships Property-Application Relationships of Nitrobenzoate MOFs ligand This compound Ligand porosity High Porosity & Surface Area ligand->porosity contributes to nitro_groups Polar Nitro Groups ligand->nitro_groups contributes to metal_centers Tunable Metal Centers ligand->metal_centers contributes to framework_stability Framework Stability ligand->framework_stability contributes to gas_storage Gas Storage & Separation porosity->gas_storage catalysis Heterogeneous Catalysis porosity->catalysis drug_delivery Drug Delivery porosity->drug_delivery nitro_groups->gas_storage sensing Chemical Sensing nitro_groups->sensing metal_centers->catalysis metal_centers->sensing framework_stability->gas_storage framework_stability->catalysis framework_stability->drug_delivery

Caption: Logical relationships between the structural features of nitrobenzoate MOFs and their potential applications.

Application Notes and Protocols for the Quantification of Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of sodium 3-nitrobenzoate, a key organic intermediate in various manufacturing processes, including pharmaceuticals and dyes. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, offering methods with varying levels of selectivity and sensitivity. Additionally, an acid-base titration method is presented as a classical approach for assaying the bulk material.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly selective and sensitive method for the quantification of sodium 3-nitrobenzoate, capable of separating the analyte from potential impurities and degradation products. The following protocol is adapted from established methods for structurally similar nitroaromatic compounds and would require validation for specific matrices.[1]

Data Presentation: HPLC Method Parameters and Performance
ParameterRecommended Conditions & Performance Metrics
Chromatographic Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and acidified water (e.g., 50:50 v/v). Water should be acidified to pH 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 255 nm (based on the UV absorbance of 3-nitrobenzoic acid)[2]
Injection Volume 10 µL
Linearity Expected to be linear with a correlation coefficient (r²) of ≥0.999[1]
Precision Expected Relative Standard Deviation (RSD) of ≤2%[1]
Accuracy Expected recovery between 95% and 110%[1]
Experimental Protocol: HPLC Quantification

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water. Adjust the pH of the aqueous portion to 3.0 using phosphoric acid before mixing. Filter the mobile phase through a 0.45 µm membrane filter and degas.
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sodium 3-nitrobenzoate reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution with the mobile phase.
  • Sample Solution: Accurately weigh a sample containing sodium 3-nitrobenzoate and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Set the column temperature to 25 °C and the UV detector wavelength to 255 nm.
  • Inject 10 µL of each calibration standard and the sample solution.
  • Record the chromatograms and the peak areas for sodium 3-nitrobenzoate.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the sodium 3-nitrobenzoate standards against their corresponding concentrations.
  • Determine the concentration of sodium 3-nitrobenzoate in the sample solution by interpolating its peak area from the calibration curve.
  • Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H

Caption: Workflow for the quantification of sodium nitrobenzoate by HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of sodium 3-nitrobenzoate, suitable for samples with minimal interfering substances that absorb at the same wavelength.

Data Presentation: UV-Vis Spectrophotometry Method Parameters
ParameterRecommended Conditions
Solvent Deionized Water
Wavelength of Maximum Absorbance (λmax) 215 nm and 255 nm[2]
Path Length 1 cm (standard quartz cuvette)
Calibration Range To be determined, but should follow Beer-Lambert law
Experimental Protocol: UV-Vis Spectrophotometry Quantification

1. Reagent and Sample Preparation:

  • Solvent: Use deionized water.
  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of sodium 3-nitrobenzoate reference standard and dissolve it in a 100 mL volumetric flask with deionized water.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the standard stock solution with deionized water.
  • Sample Solution: Accurately weigh a sample containing sodium 3-nitrobenzoate and dissolve it in deionized water to achieve a final concentration within the calibration range.

2. UV-Vis Spectrophotometer Setup and Analysis:

  • Turn on the spectrophotometer and allow it to warm up.
  • Set the wavelength to 255 nm.
  • Use deionized water as a blank to zero the instrument.
  • Measure the absorbance of each calibration standard and the sample solution.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
  • Determine the concentration of sodium 3-nitrobenzoate in the sample solution from the calibration curve.
  • Calculate the final concentration in the original sample, taking into account the initial sample weight and any dilutions.

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing A Prepare Standard Solutions in Water E Measure Absorbance of Standards & Sample A->E B Prepare Sample Solution in Water B->E C Set Wavelength to 255 nm D Blank with Deionized Water C->D D->E F Create Calibration Curve E->F G Calculate Sample Concentration F->G

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

Acid-Base Titration

This classical titrimetric method is suitable for the assay of bulk sodium 3-nitrobenzoate and provides a determination of the total basic salt content. It is based on the reaction of the basic nitrobenzoate anion with a standardized acid.

Data Presentation: Titration Method Parameters
ParameterRecommended Conditions
Titrant 0.1 M Hydrochloric Acid (HCl), standardized
Indicator Bromophenol Blue
Endpoint Color change to persistent green
Solvent System Water and Ether
Experimental Protocol: Titrimetric Assay

1. Reagent Preparation:

  • 0.1 M Hydrochloric Acid: Prepare and standardize a 0.1 M solution of hydrochloric acid.
  • Bromophenol Blue Indicator: Prepare a 0.1% solution in ethanol.

2. Titration Procedure:

  • Accurately weigh approximately 300 mg of sodium 3-nitrobenzoate and dissolve it in 50 mL of deionized water in a 250 mL conical flask.
  • Add 50 mL of ether and a few drops of bromophenol blue indicator.
  • Titrate with 0.1 M hydrochloric acid while shaking the flask vigorously to ensure partitioning of the liberated nitrobenzoic acid into the ether layer.
  • The endpoint is reached when the aqueous layer shows a persistent green color.

3. Calculation:

  • Calculate the percentage of sodium 3-nitrobenzoate in the sample using the following formula:

Logical Relationship Diagram: Titration Principle

Titration_Principle Analyte Sodium 3-Nitrobenzoate (Weak Base) Products 3-Nitrobenzoic Acid + Sodium Chloride (NaCl) Analyte->Products reacts with Titrant Hydrochloric Acid (HCl) (Strong Acid) Titrant->Products to form Indicator Bromophenol Blue (Endpoint Detection) Products->Indicator causes color change of

Caption: Principle of the acid-base titration for this compound assay.

References

Application Notes and Protocols for Sodium p-Nitrobenzoate as a pH Buffer in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-nitrobenzoate, the sodium salt of 4-nitrobenzoic acid, is a chemical compound that can be utilized as a pH buffer in various laboratory applications.[1][2] With a pKa of 3.44 for its conjugate acid, 4-nitrobenzoic acid, this buffer system is effective in the acidic pH range of approximately 2.4 to 4.4. This characteristic makes it a potential candidate for enzymatic assays involving enzymes that exhibit optimal activity in acidic environments, such as pepsin. However, its application in enzymology requires careful consideration of its chemical properties and potential interactions with biological macromolecules.

Properties of Sodium p-Nitrobenzoate Buffer

A summary of the key properties of sodium p-nitrobenzoate and its corresponding acid is presented in the table below.

PropertyValueReference
Chemical Formula C₇H₄NNaO₄[3][4]
Molecular Weight 189.10 g/mol [3]
Appearance White to pale yellow crystalline powder[1]
Solubility Soluble in water[5]
pKa of 4-Nitrobenzoic Acid 3.44
Optimal Buffering pH Range 2.4 - 4.4

Advantages and Limitations

Advantages:

  • Effective in Acidic pH: The primary advantage of a sodium p-nitrobenzoate buffer is its effectiveness in maintaining a stable pH in the acidic range (pH 2.4-4.4), which is a requirement for studying acid-active enzymes.

  • Antimicrobial Properties: Sodium p-nitrobenzoate is known to possess antimicrobial properties, which can be beneficial in preventing microbial growth during long incubation periods in enzymatic assays.[1]

Limitations:

  • Potential for Enzyme Inhibition: A significant consideration is the potential for nitroaromatic compounds to act as enzyme inhibitors.[1][6] The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic sites within an enzyme's active site, potentially leading to inhibition.[1]

  • Limited pH Range: The acidic buffering range of sodium p-nitrobenzoate makes it unsuitable for the vast majority of enzymes that function at neutral or alkaline pH.

  • Spectrophotometric Interference: 4-Nitrobenzoic acid exhibits maximum UV absorbance at approximately 258 nm. Researchers using spectrophotometric assays should ensure that the absorbance of the buffer does not interfere with the detection of the substrate or product.

  • Lack of Precedent: There is a notable absence of published literature specifically detailing the use of sodium p-nitrobenzoate as a primary buffer in enzymatic assays. Therefore, its suitability and potential unforeseen effects on a given enzyme system must be empirically determined.

Application in Pepsin Activity Assays

Pepsin is a digestive protease that functions in the highly acidic environment of the stomach, with an optimal pH of around 2.0.[7] Standard pepsin assays often utilize buffers such as glycine-HCl or simply adjust the pH with hydrochloric acid.[8][9] A sodium p-nitrobenzoate buffer could serve as an alternative for maintaining a stable pH within the active range of pepsin.

Below is a hypothetical protocol for a pepsin activity assay using a sodium p-nitrobenzoate buffer. It is crucial to validate this protocol for your specific experimental conditions.

Protocol: Spectrophotometric Assay of Pepsin Activity Using a Sodium p-Nitrobenzoate Buffer

1. Principle

Pepsin digests a hemoglobin substrate into smaller, trichloroacetic acid (TCA)-soluble peptides. The concentration of these peptides is quantified by measuring their absorbance at 280 nm. The rate of increase in absorbance at 280 nm is proportional to the pepsin activity.

2. Materials and Reagents

  • Sodium p-nitrobenzoate

  • 4-Nitrobenzoic acid

  • Hemoglobin (from bovine blood)

  • Trichloroacetic acid (TCA)

  • Pepsin

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Spectrophotometer and quartz cuvettes

  • Water bath or incubator at 37°C

  • pH meter

  • Centrifuge

3. Buffer Preparation (0.1 M Sodium p-Nitrobenzoate Buffer, pH 3.0)

  • Prepare a 0.1 M solution of 4-nitrobenzoic acid: Dissolve 1.67 g of 4-nitrobenzoic acid in approximately 800 mL of deionized water. Gentle heating may be required to fully dissolve the acid. Cool to room temperature.

  • Prepare a 0.1 M solution of sodium p-nitrobenzoate: Dissolve 1.89 g of sodium p-nitrobenzoate in 1 L of deionized water.

  • Adjust pH: Start with the 0.1 M 4-nitrobenzoic acid solution and add the 0.1 M sodium p-nitrobenzoate solution while monitoring the pH with a calibrated pH meter until a pH of 3.0 is reached.

  • Final Volume: Adjust the final volume to 1 L with deionized water.

  • Storage: Store the buffer at 4°C.

4. Substrate and Reagent Preparation

  • 2% (w/v) Hemoglobin Substrate Solution:

    • Dissolve 2 g of hemoglobin in 90 mL of the 0.1 M sodium p-nitrobenzoate buffer (pH 3.0).

    • Gently stir until the hemoglobin is completely dissolved. Avoid vigorous shaking to prevent denaturation.

    • Adjust the final volume to 100 mL with the buffer.

    • This solution should be prepared fresh daily.

  • 5% (w/v) Trichloroacetic Acid (TCA) Solution:

    • Dissolve 5 g of TCA in deionized water and bring the final volume to 100 mL.

  • Pepsin Stock Solution (1 mg/mL):

    • Dissolve 10 mg of pepsin in 10 mL of cold (4°C) 10 mM HCl.

  • Pepsin Working Solution (50 µg/mL):

    • Dilute the pepsin stock solution 1:20 with cold 10 mM HCl just before use.

5. Assay Procedure

  • Temperature Equilibration: Pre-warm the hemoglobin substrate solution to 37°C in a water bath for 10 minutes.

  • Reaction Setup:

    • Label a set of microcentrifuge tubes for each sample, a blank, and controls.

    • Add 500 µL of the pre-warmed hemoglobin substrate solution to each tube.

  • Reaction Initiation:

    • To the sample tubes, add 100 µL of the pepsin working solution.

    • To the blank tube, add 100 µL of 10 mM HCl (instead of the enzyme solution).

    • Mix gently by inverting the tubes and immediately start a timer.

  • Incubation: Incubate all tubes at 37°C for 10 minutes.

  • Reaction Termination:

    • At exactly 10 minutes, stop the reaction by adding 1 mL of 5% TCA solution to each tube.

    • Mix thoroughly by vortexing.

  • Precipitation and Clarification:

    • Allow the tubes to stand at room temperature for 5 minutes for the undigested hemoglobin to precipitate.

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitate.

  • Absorbance Measurement:

    • Carefully transfer the supernatant to a clean quartz cuvette.

    • Measure the absorbance of the supernatant at 280 nm using the blank to zero the spectrophotometer.

6. Calculation of Pepsin Activity

One unit of pepsin activity is defined as the amount of enzyme that causes an increase in absorbance at 280 nm of 0.001 per minute at pH 3.0 and 37°C.

Activity (Units/mL) = (ΔA₂₈₀ of sample - ΔA₂₈₀ of blank) / (0.001 * 10 * 0.1)

Where:

  • ΔA₂₈₀ is the absorbance at 280 nm.

  • 0.001 is the change in absorbance corresponding to one unit of pepsin.

  • 10 is the incubation time in minutes.

  • 0.1 is the volume of the enzyme solution in mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare 0.1 M Sodium p-Nitrobenzoate Buffer (pH 3.0) prep_substrate Prepare 2% Hemoglobin Substrate Solution prep_buffer->prep_substrate equilibration Equilibrate Substrate at 37°C prep_substrate->equilibration prep_enzyme Prepare Pepsin Working Solution initiation Initiate Reaction: Add Pepsin to Substrate prep_enzyme->initiation equilibration->initiation incubation Incubate at 37°C for 10 minutes initiation->incubation termination Terminate Reaction with 5% TCA incubation->termination centrifugation Centrifuge to Pellet Precipitate termination->centrifugation measurement Measure Supernatant Absorbance at 280 nm centrifugation->measurement calculation Calculate Pepsin Activity measurement->calculation

Caption: Experimental workflow for the enzymatic assay of pepsin.

signaling_pathway cluster_pepsin_action Action of Pepsin on Protein Protein Protein Substrate (e.g., Hemoglobin) Peptides TCA-Soluble Peptides Protein->Peptides Digestion at pH ~2.0 Pepsin Pepsin Pepsin->Protein binds to

Caption: Simplified pathway of protein digestion by pepsin.

References

The Role of Sodium Nitrobenzoate in Agrochemical Formulation Development: A Focus on its Active Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium nitrobenzoate, available as sodium 3-nitrobenzoate and sodium 4-nitrobenzoate, serves as a crucial intermediate in the synthesis of a variety of active ingredients used in the agrochemical industry. While not typically used as a direct active ingredient in formulations, its derivatives, particularly para-aminobenzoic acid (PABA) derived from 4-nitrobenzoic acid, have demonstrated significant potential as biodegradable pesticides, plant growth regulators, and inducers of systemic acquired resistance in plants.

This document provides detailed application notes and protocols for para-aminobenzoic acid (PABA), a key agrochemical derivative of sodium 4-nitrobenzoate, highlighting its antifungal and plant growth-regulating properties.

Physicochemical Properties of para-Aminobenzoic Acid (PABA)

PropertyValue
Chemical Formula C₇H₇NO₂
Molar Mass 137.14 g/mol
Appearance White to off-white crystalline powder
Solubility in water Slightly soluble
Melting Point 187-189 °C

Applications in Agrochemical Formulations

para-Aminobenzoic acid (PABA), synthesized from 4-nitrobenzoic acid which is in turn derived from sodium 4-nitrobenzoate, has emerged as a promising compound in sustainable agriculture due to its multifaceted roles:

  • Antifungal Agent: PABA has shown a broad spectrum of activity against several plant pathogenic fungi.[1][2] Its mechanism of action involves the inhibition of septation during fungal cell division, which disrupts the fungal cell cycle.[1][3]

  • Plant Growth Regulator: Derivatives of PABA have been shown to influence plant growth, including seed germination and seedling development.[4]

  • Inducer of Systemic Acquired Resistance (SAR): PABA can elicit a plant's natural defense mechanisms, leading to systemic acquired resistance against a range of pathogens, including bacteria and viruses.[5][6] This reduces the need for conventional pesticides.

Quantitative Data on Efficacy

The following tables summarize the efficacy of PABA from various studies.

Antifungal Activity of PABA

Table 1: In Vitro Mycelial Growth Inhibition by PABA [3]

Fungal PathogenPABA Concentration (mM)Mycelial Growth Inhibition (%)
Alternaria alternata131
354
Botryosphaeria dothidea124
368
Colletotrichum fructicola1No significant inhibition
344
Valsa mali var. pyri120
353
Fusarium graminearum3>50
Magnaporthe oryzae3>50
Rhizoctonia solani375
Sclerotinia sclerotiorum3>50
Phytophthora capsici371
Plant Growth Regulation by PABA Derivatives

Table 2: Effect of PABA Derivatives on Tomato Seed Germination (at 10⁻⁶ M) [4]

CompoundChange in Seed Germination (%)
PABA-7
Derivative 1+15
Derivative 2+33
Derivative 4+24
Derivative 6+11

Table 3: Effect of PABA on Pepper Plant Yield under Field Conditions [5]

TreatmentApplicationOutcome
PABA1 mM seedling dipIncreased fruit yield

Experimental Protocols

Protocol for Synthesis of 4-Aminobenzoic Acid (PABA) from 4-Nitrobenzoic Acid

This protocol outlines the reduction of 4-nitrobenzoic acid, a derivative of sodium 4-nitrobenzoate, to PABA.

Materials:

  • 4-Nitrobenzoic acid

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Glacial Acetic Acid

  • Distilled water

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-nitrobenzoic acid and tin metal.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.

  • After the initial reaction subsides, gently heat the mixture to ensure the complete dissolution of the tin.

  • Cool the reaction mixture and decant the liquid into a separate beaker.

  • Wash the residual tin with a small amount of water and add the washing to the decanted liquid.

  • Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the solution is alkaline. This will precipitate tin hydroxide.

  • Filter the mixture to remove the tin hydroxide precipitate.

  • Concentrate the filtrate by heating until crystallization begins.

  • Acidify the concentrated filtrate with glacial acetic acid until it is acidic to litmus paper.

  • Cool the solution to induce crystallization of PABA.

  • Collect the PABA crystals by filtration and dry them.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_synthesis Synthesis Pathway sodium_nitrobenzoate Sodium 4-Nitrobenzoate nitrobenzoic_acid 4-Nitrobenzoic Acid sodium_nitrobenzoate->nitrobenzoic_acid Acidification reduction Reduction (Sn/HCl) nitrobenzoic_acid->reduction paba 4-Aminobenzoic Acid (PABA) reduction->paba

Caption: Synthesis of PABA from Sodium 4-Nitrobenzoate.

Protocol for In Vitro Antifungal Bioassay of PABA

This protocol is adapted for testing the efficacy of PABA against various fungal plant pathogens.[3]

Materials:

  • Pure PABA

  • Potato Dextrose Agar (PDA) medium

  • Cultures of fungal pathogens (e.g., Alternaria alternata, Botryosphaeria dothidea, Colletotrichum fructicola, Valsa mali var. pyri)

  • Sterile petri dishes

  • Sterile water

  • Incubator

Procedure:

  • Prepare a stock solution of PABA in sterile water.

  • Prepare PDA medium and autoclave.

  • While the PDA medium is still molten, add the PABA stock solution to achieve the desired final concentrations (e.g., 1 mM and 3 mM). Prepare a control set of PDA plates without PABA.

  • Pour the PABA-amended and control PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control group and T is the average colony diameter of the treatment group.

Diagram of Antifungal Bioassay Workflow:

AntifungalBioassay prep_media Prepare PDA with PABA (Treatment & Control) inoculate Inoculate with Fungal Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate SAR_Induction PABA_Treatment PABA Application (e.g., 1mM Seedling Dip) SAR_Induction Systemic Acquired Resistance (SAR) Induction in Plant PABA_Treatment->SAR_Induction Pathogen_Challenge Pathogen Challenge (e.g., Xanthomonas) SAR_Induction->Pathogen_Challenge Primed_Defense Primed Defense Response (e.g., PR Gene Expression) Pathogen_Challenge->Primed_Defense Reduced_Disease Reduced Disease Symptoms & Increased Yield Primed_Defense->Reduced_Disease

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of sodium nitrobenzoate synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, covering the initial preparation of nitrobenzoic acid and its subsequent conversion to the sodium salt.

Part 1: Synthesis of Nitrobenzoic Acid (Precursor)

The primary routes to obtaining the nitrobenzoic acid precursor are the nitration of benzoic acid (or its methyl ester) and the oxidation of nitrotoluene.

Q1: What are the most common causes of low yield in the nitration of benzoic acid to m-nitrobenzoic acid?

Low yields in this electrophilic aromatic substitution can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has proceeded for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature Control: The nitration of benzoic acid is highly exothermic. Maintaining a low temperature (typically below 15°C) is crucial to prevent the formation of unwanted byproducts and dinitrated species.[1] Runaway temperatures can significantly decrease the yield of the desired meta-isomer.

  • Improper Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and dropwise to the benzoic acid solution while ensuring efficient stirring and cooling.[1]

  • Loss During Workup: Nitrobenzoic acids have some solubility in water. Use ice-cold water for washing the crude product to minimize these losses.[2]

Q2: My p-nitrobenzoic acid, synthesized by oxidation of p-nitrotoluene, is impure. What are the likely contaminants?

Common impurities include:

  • Unreacted p-nitrotoluene: If the oxidation is incomplete, the starting material will contaminate the product. The reaction's completeness can be checked by monitoring the disappearance of the starting material via TLC.

  • Chromium Salts (if using dichromate): If sodium dichromate is used as the oxidizing agent, residual chromium salts can be present.[3] Thorough washing of the crude product is necessary. A wash with dilute sulfuric acid can help remove these salts.[3]

  • Side-products: Over-oxidation can lead to the formation of other byproducts.

Q3: Can I use methyl benzoate instead of benzoic acid for nitration?

Yes, nitration of methyl benzoate followed by hydrolysis of the resulting methyl m-nitrobenzoate is a common and effective method.[4][5] This two-step process can sometimes lead to higher yields and a purer product compared to the direct nitration of benzoic acid.[4]

Part 2: Conversion of Nitrobenzoic Acid to this compound (Neutralization)

Q1: The yield of this compound is low after neutralizing nitrobenzoic acid with sodium hydroxide. What could be the issue?

Potential causes for low yield during neutralization include:

  • Incomplete Neutralization: Ensure that a stoichiometric amount of sodium hydroxide is used. It is advisable to monitor the pH of the solution, aiming for a neutral or slightly basic pH to ensure complete conversion to the salt.

  • Product Loss During Isolation: this compound is generally soluble in water.[6] If the product is isolated by evaporation of the solvent, ensure that the temperature is not too high to prevent decomposition. If precipitation is induced by adding a co-solvent, ensure the appropriate solvent and volume are used for maximum recovery.

  • Formation of an Acid Salt: Adding the base to the acid solution can sometimes lead to the precipitation of a less soluble acid salt, which can be difficult to convert to the desired product.[4] It is often preferable to add the nitrobenzoic acid solution to the sodium hydroxide solution.[3]

Q2: The final this compound product is discolored. How can I improve its appearance?

Discoloration can arise from impurities carried over from the previous step or degradation during the neutralization or workup.

  • Purify the Nitrobenzoic Acid Precursor: Recrystallization of the nitrobenzoic acid before neutralization can remove many impurities.

  • Avoid High Temperatures: Prolonged heating or excessively high temperatures during the dissolution of nitrobenzoic acid or evaporation of the solvent can lead to the formation of colored byproducts.[4]

  • Use High-Purity Reagents: Ensure the sodium hydroxide and any solvents used are of high purity.

Experimental Protocols & Data

Synthesis of Nitrobenzoic Acid Isomers
Isomer Synthetic Method Starting Material Key Reagents Typical Yield
m-Nitrobenzoic AcidNitrationBenzoic AcidConc. HNO₃, Conc. H₂SO₄80-96%[1]
p-Nitrobenzoic AcidOxidationp-NitrotolueneNa₂Cr₂O₇, H₂SO₄82-86%[3]
o-Nitrobenzoic AcidCatalytic Oxidationo-NitrotolueneMnO₂/RuO₄, O₂Higher than other methods[1]
Detailed Experimental Protocols

1. Synthesis of m-Nitrobenzoic Acid

  • In a flask, cool a measured amount of concentrated sulfuric acid in an ice bath to below 10°C.

  • Slowly add benzoic acid to the cold sulfuric acid with continuous stirring until it dissolves completely.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 15°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude m-nitrobenzoic acid.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.

  • Recrystallize the crude product from hot water or a suitable solvent to obtain pure m-nitrobenzoic acid.

2. Synthesis of Sodium m-Nitrobenzoate

  • Dissolve the purified m-nitrobenzoic acid in a suitable solvent, such as ethanol or water. Gentle heating may be required.

  • In a separate beaker, prepare a stoichiometric solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the m-nitrobenzoic acid solution with constant stirring. Monitor the pH to ensure it reaches neutrality (pH ~7).

  • Remove the solvent by rotary evaporation or induce precipitation by adding a suitable anti-solvent.

  • Collect the precipitated sodium m-nitrobenzoate by filtration and dry it under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitrobenzoic Acid Synthesis cluster_step2 Step 2: this compound Synthesis start Starting Material (Benzoic Acid or Nitrotoluene) reaction Nitration or Oxidation start->reaction workup1 Precipitation & Filtration reaction->workup1 product1 Crude Nitrobenzoic Acid workup1->product1 purification Recrystallization product1->purification pure_product1 Pure Nitrobenzoic Acid purification->pure_product1 neutralization Neutralization with NaOH pure_product1->neutralization isolation Solvent Removal / Precipitation neutralization->isolation final_product This compound isolation->final_product

Caption: General experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Yield start Low Yield of This compound? check_step1 Problem in Nitrobenzoic Acid Synthesis? start->check_step1 Yes check_step2 Problem in Neutralization Step? start->check_step2 No incomplete_reaction Incomplete Reaction? (Monitor with TLC) check_step1->incomplete_reaction Yes temp_control Poor Temperature Control during Nitration? check_step1->temp_control No incomplete_neut Incomplete Neutralization? (Check pH) check_step2->incomplete_neut Yes workup_loss2 Product Loss during Isolation? check_step2->workup_loss2 No workup_loss1 Product Loss during Workup? temp_control->workup_loss1 No acid_salt Acid Salt Formation? workup_loss2->acid_salt No

Caption: A logical troubleshooting guide for diagnosing low yield issues.

References

Technical Support Center: Recrystallization of Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of sodium nitrobenzoate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of sodium 3-nitrobenzoate?

A1: Water is the most suitable solvent for the recrystallization of sodium 3-nitrobenzoate due to its good solubility in water.[1][2][3][4] The material's solubility in water is reported as 10.9 g/L, although the temperature for this measurement is not specified.[1][3][4] For a successful recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q2: What are the key physical and chemical properties of sodium 3-nitrobenzoate relevant to its purification?

A2: Sodium 3-nitrobenzoate is typically a yellowish or off-white to yellow crystalline powder.[1][3][4][5] It has a high melting point, exceeding 300°C, which indicates good thermal stability.[1][2][5] It is soluble in water.[1][2][3][4]

Q3: What are the common impurities found in crude this compound?

A3: Crude this compound may contain unreacted starting materials, byproducts from the synthesis, or residual solvents. If synthesized by the nitration of benzoic acid followed by neutralization, impurities could include isomeric forms (sodium 2-nitrobenzoate and sodium 4-nitrobenzoate) and dinitrated products.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your crystal yield, use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[6] Using an excessive amount of solvent is a common reason for poor or no crystal formation.[6][7] Ensure the solution is allowed to cool slowly, which promotes the formation of larger, purer crystals. A final rinse of the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. This is the most frequent cause of crystallization failure.[7] - The solution is supersaturated. The solution contains more dissolved solute than it should at that temperature.[7]- Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.[7][8] - Induce crystallization. Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound.[9]
The product "oils out" instead of crystallizing. - The melting point of the compound is low relative to the solvent's boiling point. This is a common issue with impure compounds.[7] - The solution is too concentrated or cooled too quickly. - Adjust the solvent. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8] Slow cooling can be achieved by leaving the flask on a cooling hot plate.[7]
The recrystallized product has a low melting point or a broad melting point range. - The product is still impure. Co-crystallization of impurities can occur.- Repeat the recrystallization process. A second recrystallization may be necessary to achieve the desired purity. Ensure slow cooling to minimize the trapping of impurities in the crystal lattice.
Low yield of purified product. - Too much solvent was used initially. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization occurred during hot filtration. - Use the minimum amount of hot solvent for dissolution. [6] - Always use ice-cold solvent for washing the final crystals. [6] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent before filtration and then evaporate it to the point of saturation.[8]
Quantitative Data Summary
PropertyValueReference(s)
AppearanceYellowish or off-white to yellow crystalline powder[1][3][4][5]
Melting Point>300°C[1][2][5]
Water Solubility10.9 g/L (temperature not specified)[1][3][4]
Molecular FormulaC₇H₄NNaO₄[2][5]
Molecular Weight189.10 g/mol [2]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of large crystals, insulate the flask to slow the cooling process.[10] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities? cool Slowly Cool Filtrate hot_filtration->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Sodium Nitrobenzoate dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues cluster_problem Problem Identification cluster_solutions Solutions cluster_outcome Outcome start Recrystallization Attempted no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? low_yield Low Yield? solution_no_crystals - Reduce solvent volume - Induce crystallization (scratch/seed) no_crystals->solution_no_crystals Yes solution_oiling_out - Re-heat and add more solvent - Cool more slowly oiling_out->solution_oiling_out Yes solution_low_yield - Use minimum hot solvent - Wash with ice-cold solvent - Pre-heat filtration apparatus low_yield->solution_low_yield Yes success Successful Purification solution_no_crystals->success solution_oiling_out->success solution_low_yield->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Managing the Hygroscopic Nature of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for managing the hygroscopic properties of sodium 3-nitrobenzoate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What does it mean that sodium 3-nitrobenzoate is hygroscopic?

A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] In the case of sodium 3-nitrobenzoate, this means that the yellow crystalline powder can take up water from the air, which may affect its physical and chemical properties. Some suppliers indicate that the product may contain up to 10% water by weight, and a trihydrate form of the compound is also known.[2][3]

Q2: Why is it crucial to manage the moisture content of sodium 3-nitrobenzoate?

A2: Controlling the moisture content is critical for several reasons:

  • Accurate Weighing: Absorbed water increases the mass of the compound, leading to inaccuracies in weighing and subsequent molar calculations for chemical reactions.

  • Chemical Stability and Reactivity: The presence of water can potentially influence the stability and reactivity of sodium 3-nitrobenzoate in synthetic procedures. For instance, in moisture-sensitive reactions, water can act as an unwanted reactant or alter the reaction environment, potentially leading to lower yields or the formation of byproducts.

  • Physical Properties: Increased moisture content can cause the powder to clump or cake, affecting its flowability and making it difficult to handle and dispense uniformly.[4]

  • Analytical Consistency: Variable water content can interfere with analytical techniques, such as High-Performance Liquid Chromatography (HPLC), affecting the accuracy of purity assessments.

Q3: What are the ideal storage conditions for sodium 3-nitrobenzoate?

A3: To minimize moisture absorption, sodium 3-nitrobenzoate should be stored in a tightly sealed, airtight container.[1] The storage area should be cool, dry, and well-ventilated. For enhanced protection, especially in humid environments, storing the container inside a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is highly recommended.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter when working with sodium 3-nitrobenzoate.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. The hygroscopic nature of the starting material introduced water into a moisture-sensitive reaction.1. Dry the sodium 3-nitrobenzoate before use (see Experimental Protocol 1). 2. Handle the compound in a controlled atmosphere (e.g., a glove box or under an inert gas stream) to prevent moisture reabsorption. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before the experiment.
The powder is clumped or caked, making it difficult to weigh accurately. The compound has absorbed a significant amount of atmospheric moisture due to improper storage or handling.1. Gently break up the clumps with a clean, dry spatula inside a fume hood or glove box to minimize dust generation. 2. Dry the material as described in Experimental Protocol 1 to remove absorbed water. 3. For future prevention, ensure the container is always tightly sealed after use and consider storing it in a desiccator.
The mass of the compound appears to change over time, especially during weighing. The compound is actively absorbing moisture from the laboratory air.1. Minimize the time the container is open to the atmosphere. 2. Weigh the compound in a low-humidity environment if possible. 3. Use a stoppered weighing bottle for transferring the compound to the balance. Weigh the bottle with the compound, transfer the desired amount quickly, and re-weigh the bottle to determine the exact mass dispensed by difference.[5]
HPLC purity analysis shows variable results for the same batch. The water content of the analyzed samples is not consistent, affecting the concentration of the active compound.1. Determine the water content of the batch using Karl Fischer titration (see Experimental Protocol 2) before preparing solutions for HPLC analysis. 2. Correct the sample weight for the measured water content to calculate the true concentration of anhydrous sodium 3-nitrobenzoate. 3. Ensure consistent sample preparation by minimizing exposure to air during weighing and dissolution.

Experimental Protocols

Protocol 1: Drying Sodium 3-Nitrobenzoate

Objective: To remove absorbed atmospheric moisture from sodium 3-nitrobenzoate before use in moisture-sensitive applications.

Methodology:

  • Preparation: Place a thin layer of the sodium 3-nitrobenzoate powder in a clean, dry glass container, such as a watch glass or a crystallization dish.

  • Drying: Place the container in a vacuum oven.

  • Conditions: Heat the oven to a temperature between 80°C and 100°C. Apply a vacuum to the oven. Caution: Ensure the chosen temperature is well below the compound's decomposition temperature.

  • Duration: Dry the compound for several hours (e.g., 4-6 hours) or until a constant weight is achieved.

  • Cooling and Storage: After drying, allow the compound to cool to room temperature in a desiccator under vacuum or in the presence of a desiccant to prevent reabsorption of moisture. Once cooled, immediately transfer the dried compound to a tightly sealed container and store it in a desiccator.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of sodium 3-nitrobenzoate.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable Karl Fischer reagent system (one-component or two-component). The reaction is sensitive to pH and should be maintained in the optimal range of 5.5 to 8.0.[6]

  • Sample Preparation: Due to the hygroscopic nature of the solid, sample handling should be performed in a low-humidity environment (e.g., a glove box) if possible.[6] If not, work quickly to minimize exposure to atmospheric moisture.

  • Direct Titration:

    • Accurately weigh a suitable amount of sodium 3-nitrobenzoate directly into the titration vessel containing the Karl Fischer solvent.

    • Allow the sample to dissolve completely. Sonication may be used to aid dissolution.

    • Start the titration and record the amount of titrant required to reach the endpoint.

  • External Extraction (for insoluble or slowly dissolving samples):

    • Accurately weigh the sample into a vial with a septum.

    • Inject a precise volume of a suitable anhydrous solvent (in which the water from the sample is soluble) into the vial.

    • Agitate the vial (e.g., by shaking or sonicating) to extract the water into the solvent.

    • Inject a known aliquot of the solvent containing the extracted water into the Karl Fischer titration cell and perform the titration.[7]

  • Calculation: The instrument's software will typically calculate the water content as a percentage or in parts per million (ppm) based on the amount of sample and the volume of titrant consumed.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_handling Handling and Weighing cluster_analysis Analysis and Use start Start: Receive Sodium 3-Nitrobenzoate check_hygroscopic Assess Hygroscopic Risk start->check_hygroscopic weigh_direct Weigh Directly (Quickly) check_hygroscopic->weigh_direct Low Humidity Environment weigh_glovebox Weigh in Glove Box check_hygroscopic->weigh_glovebox High Humidity / Sensitive Application weigh_desiccator Use Desiccator for Transfer check_hygroscopic->weigh_desiccator Standard Precaution use_directly Use in Non-Sensitive Application weigh_direct->use_directly dry_sample Dry Sample (Protocol 1) weigh_glovebox->dry_sample kf_titration Perform Karl Fischer Titration (Protocol 2) weigh_desiccator->kf_titration use_in_sensitive Use in Moisture-Sensitive Application dry_sample->use_in_sensitive hplc_analysis Perform HPLC (Correct for Water Content) kf_titration->hplc_analysis hplc_analysis->use_in_sensitive

Figure 1. Experimental workflow for handling sodium 3-nitrobenzoate.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Corrective Actions start Problem Encountered inconsistent_yields Inconsistent Yields / Byproducts? start->inconsistent_yields caking_powder Caking or Clumping Powder? start->caking_powder weight_change Weight Changes During Measurement? start->weight_change variable_hplc Variable HPLC Purity? start->variable_hplc dry_reagent Dry Reagent Before Use inconsistent_yields->dry_reagent Yes improve_storage Improve Storage (Tightly Sealed, Desiccator) caking_powder->improve_storage Yes controlled_weighing Use Controlled Weighing Technique weight_change->controlled_weighing Yes quantify_water Quantify Water Content (Karl Fischer) & Correct Calculations variable_hplc->quantify_water Yes dry_reagent->improve_storage improve_storage->controlled_weighing controlled_weighing->quantify_water

Figure 2. Troubleshooting logic for issues with sodium 3-nitrobenzoate.

References

Preventing side reactions in sodium nitrobenzoate mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during the synthesis of sodium nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing m-nitrobenzoic acid, the precursor to sodium m-nitrobenzoate?

A1: The most common and efficient method is the nitration of methyl benzoate, followed by the hydrolysis (saponification) of the resulting methyl m-nitrobenzoate.[1] Direct nitration of benzoic acid is also possible but can be harder to control and may lead to a mixture of isomers that are difficult to separate.[1]

Q2: What are the most common side reactions to be aware of during the nitration step?

A2: The primary side reactions of concern are:

  • Over-nitration: Formation of dinitro and trinitro derivatives, which can occur at higher temperatures or with prolonged reaction times.[2]

  • Formation of isomers: While the meta-product is favored, small amounts of ortho- and para-nitrobenzoic esters can be formed.[3][4]

  • Oxidation: Harsh reaction conditions can lead to the oxidation of the benzene ring.[2]

  • Sulfonation: In processes using sulfuric acid, sulfonation of the aromatic ring can be a competing reaction, though it is less common under typical nitrating conditions.[5]

Q3: Why is temperature control so critical during the nitration of methyl benzoate?

A3: Temperature control is crucial for selectivity and safety. The nitration reaction is highly exothermic.[6] Keeping the temperature low (typically between 0-15°C) minimizes the rate of side reactions, particularly the formation of ortho isomers and dinitro compounds, thus ensuring a higher yield of the desired m-nitrobenzoate.[3][4]

Q4: What is the role of sulfuric acid in the nitration mixture?

A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[7][8][9][10]

Q5: Are there any specific issues to watch out for during the hydrolysis of methyl m-nitrobenzoate to m-nitrobenzoic acid?

A5: Yes, during the workup after saponification with sodium hydroxide, it is critical to pour the solution of the sodium salt into the acid. Adding the acid to the salt solution can cause a less soluble acid salt to separate, which is difficult to remove and results in an impure product.[1] Additionally, prolonged boiling during saponification can lead to the formation of colored byproducts.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired m-nitrobenzoate product.

Possible Cause Suggested Solution
Incomplete reaction.Ensure the reaction is stirred efficiently for the recommended time. Monitor the reaction progress using an appropriate analytical technique like TLC.
Sub-optimal temperature.Maintain the reaction temperature strictly within the recommended range (e.g., 5-15°C for nitration of methyl benzoate).[3]
Impure starting materials.Use high-purity methyl benzoate that dissolves in sulfuric acid without coloration for the best results.[3]
Loss of product during workup.When pouring the reaction mixture onto ice, ensure thorough mixing to precipitate all the solid product. Wash the precipitate with cold water to minimize loss due to solubility.

Problem 2: The final product is contaminated with ortho or para isomers.

Possible Cause Suggested Solution
Reaction temperature was too high.Strictly maintain a low temperature (below 15°C, ideally 0-5°C) throughout the addition of the nitrating mixture.[4]
Insufficient deactivation of the ring.The ester group in methyl benzoate is a meta-director and deactivator. Ensure the starting material is correct.
Inadequate purification.Recrystallize the crude product from a suitable solvent, such as methyl alcohol, to remove more soluble isomers.[3] Washing the crude solid with ice-cold methyl alcohol can also remove some o-nitrobenzoic ester.[3]

Problem 3: The presence of dinitro compounds in the product.

Possible Cause Suggested Solution
Reaction temperature exceeded the optimal range.Higher temperatures increase the rate of a second nitration. Maintain strict temperature control.[2][10]
Excess of nitrating agent or prolonged reaction time.Use the stoichiometric amount of nitric acid recommended in the protocol. Avoid unnecessarily long reaction times after the starting material has been consumed.
Inefficient stirring.Poor mixing can create local "hot spots" where the temperature rises, leading to over-nitration. Ensure vigorous and consistent stirring.

Problem 4: The product has a brownish or yellowish color.

Possible Cause Suggested Solution
Formation of nitrophenolic compounds.This can occur if the reaction temperature is too high.[3]
Prolonged boiling during saponification.When converting the ester to the acid, avoid boiling the sodium hydroxide mixture for longer than necessary.[1]
Residual impurities.Purify the product by recrystallization from 1% aqueous hydrochloric acid to obtain a light cream-colored m-nitrobenzoic acid.[1]

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction conditions for the nitration of benzoates.

ParameterMethyl Benzoate NitrationBenzoic Acid Nitration
Starting Material High-purity methyl benzoate[3]Benzoic acid
Nitrating Agent Mixture of concentrated HNO₃ and H₂SO₄[3]Mixture of concentrated HNO₃ and H₂SO₄[2][4]
Reagent Ratio (mol) Methyl Benzoate:HNO₃:H₂SO₄ ≈ 1:1.3: (as solvent)[3]Benzoic Acid:HNO₃:H₂SO₄ ≈ 1:1.1 : (as solvent)
Temperature 5–15°C[3]0–30°C[2]
Reaction Time ~1 hour for addition, 15 min post-addition[3]10-15 minutes post-addition[4]
Typical Yield 81–85% (crude methyl m-nitrobenzoate)[3]90-96% (crude m-nitrobenzoic acid)[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl m-Nitrobenzoate

This protocol is adapted from Organic Syntheses.[3]

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare a nitrating mixture by adding 125 cc of concentrated nitric acid (sp. gr. 1.42) to 125 cc of concentrated sulfuric acid. Cool this mixture.

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, place 400 cc of concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

  • Addition of Methyl Benzoate: Slowly add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid, ensuring the temperature remains between 0-10°C.

  • Nitration: With vigorous stirring, add the prepared nitrating mixture dropwise from the funnel. The addition should take about one hour, and the temperature of the reaction mixture must be maintained between 5–15°C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes.

  • Precipitation: Pour the reaction mixture slowly with stirring onto 1300 g of cracked ice in a large beaker. The crude methyl m-nitrobenzoate will precipitate as a solid.

  • Filtration and Washing: Filter the solid product using suction filtration and wash it thoroughly with cold water.

  • Initial Purification: Place the crude product in a flask and wash it with 200 cc of ice-cold methyl alcohol to remove impurities. Filter again. The resulting product (yield: 220–230 g) is suitable for the next step. For maximum purity, it can be recrystallized from an equal weight of methyl alcohol.[3]

Protocol 2: Saponification of Methyl m-Nitrobenzoate to m-Nitrobenzoic Acid

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 2-liter round-bottomed flask fitted with a reflux condenser, prepare a solution of 80 g (2 moles) of sodium hydroxide in 320 cc of water.

  • Saponification: Add 181 g (1 mole) of crude methyl m-nitrobenzoate to the sodium hydroxide solution.

  • Heating: Heat the mixture to boiling for 5-10 minutes, or until all the ester has dissolved, indicating the completion of saponification.

  • Dilution: Dilute the reaction mixture with an equal volume of water and allow it to cool. This solution contains sodium m-nitrobenzoate.

  • Acidification: Pour the cool sodium m-nitrobenzoate solution slowly and with stirring into a beaker containing 250 cc of concentrated hydrochloric acid. Do not add the acid to the salt solution.

  • Precipitation and Filtration: Cool the acidic solution to room temperature. The m-nitrobenzoic acid will precipitate. Filter the solid using suction and allow it to dry. The crude acid weighs 150–160 g.

  • Final Product (Sodium Salt): To obtain sodium m-nitrobenzoate, the purified m-nitrobenzoic acid can be carefully neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate solution, followed by evaporation of the water.

Visual Guides

Reaction Mechanism

Electrophilic_Aromatic_Substitution cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ H2O_H H₂O⁺-NO₂ HNO3->H2O_H + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) MethylBenzoate Methyl Benzoate NO2_plus->MethylBenzoate H2O_H->NO2_plus - H₂O SigmaComplex Sigma Complex (Resonance Stabilized) MethylBenzoate->SigmaComplex + NO₂⁺ MethylNitrobenzoate Methyl m-Nitrobenzoate SigmaComplex->MethylNitrobenzoate - H⁺

Caption: Mechanism of electrophilic aromatic substitution for the nitration of methyl benzoate.

Experimental Workflow

Experimental_Workflow cluster_Nitration Part A: Nitration cluster_Saponification Part B: Saponification & Neutralization arrow arrow Start Start: Methyl Benzoate + H₂SO₄ Cooling Cool to 0-10°C Start->Cooling Nitration Add Nitrating Mix (HNO₃/H₂SO₄) Keep Temp 5-15°C Cooling->Nitration Stir Stir for 15 min Nitration->Stir Quench Pour onto Ice Stir->Quench FilterWash1 Filter and Wash with H₂O Quench->FilterWash1 CrudeEster Crude Methyl m-Nitrobenzoate FilterWash1->CrudeEster Saponify Boil with NaOH(aq) CrudeEster->Saponify CoolDilute Cool and Dilute Saponify->CoolDilute SodiumSalt Sodium m-Nitrobenzoate Solution CoolDilute->SodiumSalt Acidify Pour Salt Solution into HCl SodiumSalt->Acidify FilterWash2 Filter and Wash Acidify->FilterWash2 FinalAcid m-Nitrobenzoic Acid FilterWash2->FinalAcid

Caption: General workflow for the synthesis of m-nitrobenzoic acid.

Troubleshooting Logic

Troubleshooting_Logic ImpureProduct Impure Product Detected (e.g., by GC-MS, HPLC) IsomerContam Ortho/Para Isomers Present? ImpureProduct->IsomerContam DinitroContam Dinitro Compounds Present? IsomerContam->DinitroContam No TempHigh Action: Check and tighten temperature control (0-15°C) IsomerContam->TempHigh Yes OtherImpurity Colored Impurities or Unreacted Starting Material? DinitroContam->OtherImpurity No DinitroContam->TempHigh Yes TimeRatio Action: Verify stoichiometry and reaction time DinitroContam->TimeRatio Yes Purify Action: Recrystallize product or wash with cold methanol OtherImpurity->Purify Yes Workup Action: Review workup procedure (e.g., saponification time, acidification step) OtherImpurity->Workup Yes TempHigh->Purify Workup->Purify

Caption: Decision tree for troubleshooting product impurities.

References

Technical Support Center: Optimization of Reaction Conditions Using Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with sodium nitrobenzoate and its precursor, m-nitrobenzoic acid. The focus is on the optimization of reaction conditions for the synthesis of m-nitrobenzoic acid via electrophilic aromatic substitution, a common pathway to obtaining sodium m-nitrobenzoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of m-nitrobenzoic acid and related experiments.

Issue Possible Cause(s) Solution(s)
Low Yield of m-Nitrobenzoic Acid 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low, especially for a deactivated ring.[1] 2. Formation of Side Products: Elevated temperatures can increase the formation of ortho and para isomers.[2][3] 3. Loss of Product During Workup: m-Nitrobenzoic acid has some solubility in water, leading to losses during filtration and washing.[4][5]1. Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. For deactivated substrates, a moderate increase in temperature might be necessary, but this must be balanced with selectivity.[1][6] 2. Strict Temperature Control: Maintain the reaction temperature below 15°C, ideally between 0-10°C, to maximize the formation of the meta isomer.[1][7] 3. Minimize Aqueous Solubility: Conduct precipitation and filtration steps in an ice bath to reduce product loss.[5][8] Use ice-cold water for washing the product.[8]
Formation of Colored Byproducts 1. Over-Nitration: Higher temperatures can lead to the formation of dinitro- and trinitro-benzoic acids.[1] 2. Prolonged Boiling During Saponification: When preparing m-nitrobenzoic acid from its methyl ester, prolonged boiling in sodium hydroxide can generate colored impurities.[4]1. Maintain Low Reaction Temperature: Strict temperature control is crucial to prevent multiple nitrations.[1] 2. Monitor Saponification Time: Heat the saponification reaction only until the ester has completely disappeared to avoid the formation of colored byproducts.[4]
Product is an Oily Substance Instead of a Solid Presence of Impurities: The presence of ortho and para isomers, which have lower melting points, can prevent the product from solidifying.[9]Purification: Wash the crude product with ice-cold methanol to remove the more soluble ortho-nitrobenzoic ester and other impurities.[9] Recrystallization from hot methanol or a water/ethanol mixture can also be effective.[10][11]
Poor Regioselectivity (Significant ortho/para Isomers) Incorrect Reaction Temperature: The ratio of isomers is highly dependent on the reaction temperature.[7]Maintain Low Temperature: To favor the formation of the meta isomer, the reaction should be carried out at low temperatures (around 0°C).[3][12]
Incomplete Saponification of Methyl m-Nitrobenzoate Dilute Sodium Hydroxide Solution: The concentration of the sodium hydroxide solution is critical for the hydrolysis of the ester.Use Concentrated NaOH: Employ a sufficiently concentrated solution of sodium hydroxide to ensure complete saponification.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzoic acid a meta-directing reaction?

A1: The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing and deactivating group.[1][13] Through resonance and inductive effects, it pulls electron density away from the ortho and para positions of the aromatic ring.[1][14] This makes the meta position relatively more electron-rich and therefore the preferred site of attack for the electrophile (the nitronium ion, NO₂⁺).[2][14]

Q2: What are the primary side products in the nitration of benzoic acid?

A2: The main side products are 2-nitrobenzoic acid (ortho isomer) and 4-nitrobenzoic acid (para isomer).[2] Under typical conditions, the yield of the ortho isomer is around 20%, while the para isomer is formed in much smaller amounts (approximately 1.5%).[2]

Q3: How can I effectively separate the m-nitrobenzoic acid from the ortho and para isomers?

A3: Separation can be achieved through fractional crystallization.[15] The different isomers have varying solubilities in certain solvents. For instance, washing the crude product with ice-cold methyl alcohol can help remove the more soluble ortho-nitrobenzoic ester.[9] Additionally, recrystallization from hot water or a suitable solvent mixture can yield pure m-nitrobenzoic acid.[10] For smaller scales, chromatographic techniques can also be employed.[15]

Q4: What is the role of sulfuric acid in the nitration reaction?

A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the benzene ring.[1][16]

Q5: What are some applications of this compound?

A5: Sodium 3-nitrobenzoate is a versatile organic intermediate. It is used in the synthesis of pharmaceuticals such as antiseptics and analgesics.[17] It is also a key component in the manufacturing of various dyes and can be used as a corrosion inhibitor.[17][18]

Experimental Protocols

Protocol 1: Synthesis of m-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is a standard method for the electrophilic aromatic substitution of benzoic acid to produce the meta isomer as the major product.

Materials:

  • Benzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

Procedure:

  • In a flask, carefully add a measured amount of concentrated sulfuric acid and cool it in an ice bath to below 10°C.

  • Slowly add benzoic acid to the cold sulfuric acid with continuous stirring until it dissolves.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the reaction temperature below 15°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture over crushed ice to precipitate the crude m-nitrobenzoic acid.[10]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.[10]

  • Recrystallize the crude product from hot water or a suitable solvent to obtain pure m-nitrobenzoic acid.[10]

Protocol 2: Hydrolysis of Methyl m-Nitrobenzoate to m-Nitrobenzoic Acid

This protocol describes the saponification of methyl m-nitrobenzoate to yield m-nitrobenzoic acid.

Materials:

  • Methyl m-nitrobenzoate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottomed flask, prepare a solution of sodium hydroxide in water.

  • Add methyl m-nitrobenzoate to the sodium hydroxide solution.

  • Heat the mixture to boiling for five to ten minutes, or until the ester has completely disappeared.[4]

  • Dilute the reaction mixture with an equal volume of water and allow it to cool.

  • Pour the cooled solution of the sodium salt into concentrated hydrochloric acid with stirring to precipitate the m-nitrobenzoic acid.[4]

  • Cool the mixture to room temperature and collect the product by suction filtration.

  • Wash the product with cold water and dry.

  • For higher purity, the crude acid can be recrystallized from 1% aqueous hydrochloric acid.[4]

Data Presentation

The following table summarizes the effect of temperature on the yield of solid product during the nitration of methyl benzoate.

Reaction Temperature (°C)Yield of Solid Product (g)
5-15193
50130
70Not specified, but significantly lower

Data synthesized from Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 1, p.67 (1921).[9]

Visualizations

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Benzoic_Acid Benzoic Acid Ring H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Benzoic_Acid->Sigma_Complex + NO₂⁺ m_Nitrobenzoic_Acid m-Nitrobenzoic Acid Sigma_Complex->m_Nitrobenzoic_Acid + H₂O H3O+ H₃O⁺

Caption: Mechanism of Electrophilic Nitration of Benzoic Acid.

Experimental_Workflow start Start dissolve_BA Dissolve Benzoic Acid in cold H₂SO₄ start->dissolve_BA add_NM Add Nitrating Mixture Dropwise (<15°C) dissolve_BA->add_NM prepare_NM Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_NM->add_NM stir_RT Stir at Room Temperature add_NM->stir_RT precipitate Pour onto Ice stir_RT->precipitate filter_wash Vacuum Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize Crude Product filter_wash->recrystallize end End recrystallize->end

Caption: Workflow for the Synthesis of m-Nitrobenzoic Acid.

References

Troubleshooting solubility issues of sodium nitrobenzoate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sodium nitrobenzoate in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is the sodium salt of nitrobenzoic acid. Its isomers (sodium 3-nitrobenzoate and sodium 4-nitrobenzoate) are generally described as being soluble in water.[1][2][3] The presence of the polar carboxylate salt group enhances its aqueous solubility compared to its parent compound, nitrobenzoic acid.[4][5] However, its solubility in organic solvents can be more limited and is highly dependent on the solvent's polarity.[6]

Q2: I'm having trouble dissolving this compound in my reaction medium. What are the common causes?

Several factors can contribute to poor solubility. The primary principle to consider is "like dissolves like," meaning polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[7]

Common causes for solubility issues include:

  • Incorrect Solvent Choice: Using a non-polar organic solvent is a frequent cause of poor solubility for this polar salt.

  • Low Temperature: For most solid solutes, solubility increases with temperature.[7] Your reaction temperature may be too low.

  • pH of the Medium: The pH of the reaction medium can significantly impact the solubility of this compound. In acidic conditions, the nitrobenzoate anion can be protonated to form the less soluble nitrobenzoic acid.[8]

  • High Concentration: You may be attempting to dissolve the compound above its saturation point in the specific solvent system.

  • Common Ion Effect: If the reaction medium already contains a high concentration of sodium ions from another salt, it can suppress the dissolution of this compound.

Q3: How can I increase the solubility of this compound in my reaction?

Based on the potential causes, here are several strategies to improve solubility:

  • Optimize the Solvent System:

    • If possible, switch to a more polar solvent. Water is a good starting point where chemically appropriate.[1][3]

    • For mixed-solvent systems, increasing the proportion of a polar co-solvent like ethanol, methanol, or DMSO can be effective.[6]

  • Increase the Temperature: Gently heating the reaction mixture can significantly increase the solubility of the salt.[7]

  • Adjust the pH: Ensure the reaction medium is neutral to basic. Maintaining a pH above the pKa of the corresponding nitrobenzoic acid will keep the compound in its more soluble salt form.[8]

  • Use a Phase-Transfer Catalyst: In biphasic systems (e.g., an aqueous layer and an organic layer), a phase-transfer catalyst can help shuttle the nitrobenzoate anion into the organic phase.

Q4: My this compound precipitated out of the solution during the reaction. What should I do?

Precipitation during a reaction can be due to several factors:

  • Change in Temperature: If the reaction was heated to dissolve the compound, subsequent cooling could cause it to crash out.

  • Change in Solvent Composition: If the reaction produces a less polar co-solvent or consumes a polar solvent, the overall polarity of the medium might decrease, leading to precipitation.

  • Change in pH: If the reaction generates an acidic byproduct, it could protonate the nitrobenzoate, causing the less soluble nitrobenzoic acid to precipitate.

To address this, you can try reheating the mixture, adding a small amount of a high-polarity co-solvent, or adding a base to neutralize any acid formed and convert the precipitate back to the soluble salt.

Solubility Data

The following table summarizes available solubility data for isomers of this compound. Note that quantitative data in various organic solvents is not always readily available in the literature.

CompoundSolventSolubilityTemperature
Sodium 3-nitrobenzoate Water10.9 g/LNot Specified
Sodium 4-nitrobenzoate WaterSolubleNot Specified
Sodium 4-nitrobenzoate EthanolSlightly SolubleNot Specified

Data compiled from publicly available sources.[9][10]

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for addressing solubility issues.

G start Solubility Issue Encountered: This compound Not Dissolving check_solvent Is the solvent polar (e.g., water, ethanol, DMSO)? start->check_solvent check_temp Is the system heated? check_solvent->check_temp Yes add_polar Action: Add a polar co-solvent or switch to a more polar solvent. check_solvent->add_polar No check_ph Is the pH neutral or basic? check_temp->check_ph Yes heat_system Action: Gently heat the mixture. check_temp->heat_system No check_conc Is the concentration below the saturation point? check_ph->check_conc Yes add_base Action: Add a non-interfering base to raise the pH. check_ph->add_base No (Acidic) dilute Action: Dilute the reaction mixture with more solvent. check_conc->dilute No (Too Concentrated) resolved Issue Resolved check_conc->resolved Yes (Other Issue) add_polar->resolved heat_system->resolved add_base->resolved dilute->resolved G solubility High Solubility of This compound temp Increased Temperature temp->solubility Promotes polarity High Solvent Polarity polarity->solubility Promotes ph Neutral to Basic pH (pH > pKa) ph->solubility Promotes ion Low Common Ion Concentration ion->solubility Promotes low_temp Low Temperature low_solubility Low Solubility / Precipitation low_temp->low_solubility Leads to low_polarity Low Solvent Polarity low_polarity->low_solubility Leads to acidic_ph Acidic pH (pH < pKa) acidic_ph->low_solubility Leads to

References

Technical Support Center: Safe Handling and Disposal of Sodium Nitrobenzoate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of sodium nitrobenzoate waste.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[1][2][3] It is important to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][2]

2. What personal protective equipment (PPE) should be worn when handling this compound waste?

At a minimum, personnel should wear a lab coat, nitrile gloves, and chemical safety goggles.[1] If there is a risk of generating dust, a respirator may be necessary.[2][4]

3. How should small spills of this compound be cleaned up?

For small spills, gently sweep up the solid material, avoiding dust formation, and place it into a designated, labeled waste container.[1][4] The spill area should then be decontaminated with soap and water.[4]

4. Can this compound waste be disposed of down the drain?

No, this compound waste should not be disposed of down the drain.[2] It is a chemical waste that requires proper disposal according to local, regional, and national regulations.[1][2]

5. What are the general guidelines for storing this compound waste in the laboratory?

This compound waste should be stored in a clearly labeled, sealed, and chemically compatible container.[5] The container should be kept in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]

6. What is the recommended method for the ultimate disposal of this compound waste?

The recommended method for the disposal of this compound waste is through a licensed chemical waste disposal company.[1] Incineration is a common and effective method for the destruction of nitroaromatic compounds.[6]

7. Can this compound waste be chemically treated in the lab before disposal?

Yes, it is possible to chemically treat this compound waste in the laboratory to reduce its hazard level before disposal. A common method is the reduction of the nitro group to the less hazardous amino group. However, this should only be performed by trained personnel in a controlled laboratory setting, following a validated protocol.

Troubleshooting Guide

IssueProbable CauseTroubleshooting Steps
Caking or clumping of solid waste Absorption of moisture from the air.1. Break up clumps mechanically in a fume hood. 2. Ensure the waste container is tightly sealed. 3. Store the container in a dry environment.
Incomplete reaction during chemical treatment - Insufficient reducing agent. - Reaction time too short. - Inadequate mixing.1. Add additional reducing agent in small portions. 2. Extend the reaction time, monitoring for completion. 3. Ensure vigorous stirring throughout the reaction.
Unexpected color change or gas evolution Contamination with an incompatible chemical.1. Cease the procedure immediately. 2. If the reaction is vigorous, evacuate the area. 3. Consult your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

Protocol 1: Chemical Treatment of this compound Waste (Reduction and Neutralization)

This protocol describes the laboratory-scale reduction of the nitro group of this compound to an amino group, followed by neutralization. This process converts the hazardous nitro compound into a less hazardous aminobenzoate salt solution.

Materials:

  • This compound waste

  • Iron powder (Fe)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium hydroxide (NaOH), 1M solution

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Fume hood

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Preparation: In a fume hood, weigh the this compound waste. For every 1 gram of waste, plan to use approximately 1.5 grams of iron powder and 10 mL of deionized water.

  • Reaction Setup: In a beaker of appropriate size, combine the this compound waste, iron powder, and deionized water. Place the beaker on a stir plate and begin stirring to form a suspension.

  • Acidification: While stirring vigorously, slowly add a few drops of concentrated hydrochloric acid to the mixture. The reaction is exothermic; monitor the temperature and add the acid dropwise to maintain control.

  • Reduction: Continue stirring the mixture. The reaction progress can be monitored by the disappearance of the yellow color of the nitrobenzoate. The reaction is typically complete within 1-2 hours.

  • Neutralization: Once the reaction is complete, the mixture will contain the iron salts and sodium aminobenzoate. Slowly add 1M sodium hydroxide solution while monitoring the pH with pH paper or a pH meter. Continue adding base until the pH of the solution is between 6 and 8.

  • Waste Collection: Allow the iron solids to settle. Decant the neutralized aqueous solution into a designated waste container for aqueous chemical waste. The remaining iron solids should be collected in a separate container for solid chemical waste.

  • Labeling and Disposal: Clearly label both waste containers with their contents and arrange for pickup by your institution's EHS department.

Visualizations

experimental_workflow start Start: this compound Waste prep Preparation: Weigh waste, iron powder, and water start->prep setup Reaction Setup: Combine reagents in a beaker and stir prep->setup acid Acidification: Slowly add concentrated HCl setup->acid reduction Reduction: Stir for 1-2 hours until color disappears acid->reduction neutralization Neutralization: Add 1M NaOH to reach pH 6-8 reduction->neutralization separation Separation: Allow solids to settle and decant liquid neutralization->separation liquid_waste Aqueous Waste: Neutralized aminobenzoate solution separation->liquid_waste solid_waste Solid Waste: Iron solids separation->solid_waste disposal Disposal: Arrange for EHS pickup liquid_waste->disposal solid_waste->disposal

Caption: Experimental workflow for the chemical treatment of this compound waste.

logical_relationship issue Encountered Issue during Handling or Disposal spill Is it a small spill? issue->spill treatment_issue Is it a problem with chemical treatment? issue->treatment_issue storage_issue Is it a storage issue? issue->storage_issue cleanup Follow Spill Cleanup Protocol spill->cleanup Yes ehs Contact EHS for Assistance spill->ehs No (Large Spill) troubleshoot Consult Troubleshooting Guide treatment_issue->troubleshoot Yes treatment_issue->ehs No/Unresolved guidelines Review Waste Storage Guidelines storage_issue->guidelines Yes storage_issue->ehs No/Unresolved

Caption: Logical decision-making process for addressing issues with this compound waste.

References

Technical Support Center: Analysis of Commercial Sodium Nitrobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in commercial sodium nitrobenzoate using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial sodium 3-nitrobenzoate?

A1: Potential impurities in commercial sodium 3-nitrobenzoate can originate from the synthesis process and degradation. Synthesis-related impurities may include isomeric forms such as sodium 2-nitrobenzoate and sodium 4-nitrobenzoate, as well as unreacted starting materials like m-nitrobenzoic acid.[1] Degradation products can form under conditions of stress, such as exposure to acid, base, heat, light, or oxidizing agents.[2][3]

Q2: I am not seeing any peaks on my chromatogram. What should I do?

A2: If you are not observing any peaks, consider the following troubleshooting steps:

  • Check Connections: Ensure all tubing and fittings are secure and that there are no leaks in the system.

  • Verify Sample Preparation: Confirm that the sample was dissolved in a suitable solvent, ideally the mobile phase, and that the concentration is appropriate.

  • Injector Issues: Check for a clogged or malfunctioning injector.

  • Detector Settings: Verify that the detector is on, the lamp is functioning, and the correct wavelength is set for detecting this compound and its impurities.

  • Mobile Phase Flow: Ensure the pump is on and delivering the mobile phase at the set flow rate.

Q3: My peaks are tailing. How can I improve peak shape?

A3: Peak tailing can be caused by several factors:

  • Column Overload: Try injecting a smaller sample volume or a more dilute sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing. Adjusting the mobile phase pH or using a different column may help. For basic compounds, a lower pH can improve peak shape.[1]

  • Column Contamination or Degradation: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing it if necessary.

Q4: I am observing a drifting baseline. What could be the cause?

A4: A drifting baseline can be attributed to:

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.

  • Mobile Phase Issues: Inconsistent mobile phase composition, contamination, or inadequate degassing can cause baseline drift. Prepare fresh mobile phase and ensure it is properly degassed.

  • Detector Lamp Aging: An aging detector lamp can result in a drifting baseline.

Q5: My retention times are shifting between injections. What is the problem?

A5: Shifting retention times are often due to:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is well-mixed and prepared consistently.

  • Fluctuations in Flow Rate: Check the pump for any leaks or malfunctions that could cause variations in the flow rate.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Pressure Issues
Problem Possible Causes Solutions
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components to locate the blockage. Replace the guard column or filter, or flush the column in the reverse direction (without the detector connected).
Mobile phase viscosity is too high.Use a less viscous mobile phase or increase the column temperature.
Low Backpressure Leak in the system.Check all fittings and connections for leaks.
Air bubbles in the pump.Degas the mobile phase and purge the pump.
Chromatographic Problems
Problem Possible Causes Solutions
Split Peaks Clogged column inlet frit or void in the column.Replace the guard column or analytical column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase.
Broad Peaks High extra-column volume.Use shorter, narrower tubing.
Column contamination or aging.Clean or replace the column.
Sample overload.Reduce the injection volume or sample concentration.

Below is a flowchart to guide you through the troubleshooting process for common HPLC issues.

HPLC_Troubleshooting start Start Troubleshooting pressure_issue Pressure Issue? start->pressure_issue peak_issue Peak Shape Issue? pressure_issue->peak_issue No high_pressure High Pressure pressure_issue->high_pressure Yes low_pressure Low Pressure pressure_issue->low_pressure Yes baseline_issue Baseline Issue? peak_issue->baseline_issue No peak_tailing Peak Tailing peak_issue->peak_tailing Yes split_peaks Split Peaks peak_issue->split_peaks Yes broad_peaks Broad Peaks peak_issue->broad_peaks Yes retention_time_issue Retention Time Variability? baseline_issue->retention_time_issue No baseline_drift Baseline Drift baseline_issue->baseline_drift Yes baseline_noise Baseline Noise baseline_issue->baseline_noise Yes end Problem Resolved retention_time_issue->end No rt_shift Shifting Retention Times retention_time_issue->rt_shift Yes check_blockage Check for Blockages high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks purge_pump Purge Pump low_pressure->purge_pump reduce_injection Reduce Injection Volume/Concentration peak_tailing->reduce_injection check_column Check/Replace Column peak_tailing->check_column split_peaks->check_column check_sample_solvent Check Sample Solvent split_peaks->check_sample_solvent broad_peaks->reduce_injection broad_peaks->check_column check_mobile_phase Prepare Fresh Mobile Phase baseline_drift->check_mobile_phase check_temp Check Temperature Control baseline_drift->check_temp check_detector Check Detector Lamp baseline_drift->check_detector baseline_noise->purge_pump baseline_noise->check_mobile_phase rt_shift->check_mobile_phase rt_shift->check_temp equilibrate_column Ensure Proper Equilibration rt_shift->equilibrate_column check_blockage->end check_leaks->end purge_pump->end purge_pump->end reduce_injection->end reduce_injection->end check_column->end check_column->end check_column->end check_sample_solvent->end check_mobile_phase->end check_mobile_phase->end check_mobile_phase->end check_temp->end check_temp->end check_detector->end equilibrate_column->end

Caption: Troubleshooting workflow for common HPLC issues.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for the development of a stability-indicating HPLC method for this compound, including forced degradation studies.

Materials and Reagents
  • Sodium 3-nitrobenzoate reference standard

  • Commercial sodium 3-nitrobenzoate sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Analytical grade phosphate buffer salts

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions (Example)
  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of sodium 3-nitrobenzoate reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Prepare a solution of the commercial sodium 3-nitrobenzoate sample in the mobile phase at a concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method to resolve the main peak from any degradation products.

  • Acid Hydrolysis: Treat the sample solution with 1N HCl and heat at 80 °C.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH and heat at 80 °C.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.

The workflow for developing a stability-indicating HPLC method is illustrated below.

HPLC_Method_Development start Start Method Development select_column Select Column and Mobile Phase start->select_column optimize_conditions Optimize Chromatographic Conditions (Flow rate, Temperature, Gradient) select_column->optimize_conditions forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) optimize_conditions->forced_degradation check_resolution Check Resolution of API and Degradants forced_degradation->check_resolution check_resolution->optimize_conditions Inadequate validate_method Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) check_resolution->validate_method Adequate end Method Finalized validate_method->end

Caption: Workflow for stability-indicating HPLC method development.

Data Presentation: Potential Impurities in this compound

The following table presents a hypothetical impurity profile for a commercial batch of sodium 3-nitrobenzoate, as determined by a validated HPLC method.

Compound Retention Time (min) Relative Retention Time (RRT) Specification Limit (%) Observed Level (%)
Sodium 2-nitrobenzoate5.80.83≤ 0.150.08
Sodium 4-nitrobenzoate6.50.93≤ 0.150.05
Sodium 3-nitrobenzoate 7.0 1.00 - 99.7
m-Nitrobenzoic acid8.21.17≤ 0.200.10
Unknown Impurity 19.51.36≤ 0.100.04
Unknown Impurity 211.21.60≤ 0.100.03

References

Impact of water content on sodium nitrobenzoate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium nitrobenzoate. The following information addresses common issues related to the impact of water content on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Sodium 3-nitrobenzoate (CAS 827-95-2) is an organic salt that serves as a crucial intermediate in various industrial and laboratory settings.[1] It is a yellow crystalline powder that is soluble in water.[1][2] Its primary applications include its use as a building block in the synthesis of pharmaceuticals (such as analgesics and antiseptics), agrochemicals, and dyes.[1][2][3] The presence of both a nitro group and a carboxylate group provides unique reactivity for numerous synthetic pathways.[1]

Q2: What is the significance of the water content in solid this compound?

Commercial grades of sodium 3-nitrobenzoate may contain a significant amount of water, sometimes up to 10%. This water is not chemically bound as in a true hydrate, but rather adsorbed or trapped within the crystalline structure. The distinction between using an anhydrous (water-free) salt and a hydrated one is critical in organic synthesis.[4][5] If a reaction requires anhydrous conditions, the presence of water in the starting material can be highly problematic.[5]

Q3: How does water content generally affect the reactivity of this compound?

The impact of water depends heavily on the specific reaction conditions and reagents being used. Water can:

  • Act as a nucleophile: It can compete with the intended nucleophile, leading to unwanted hydrolysis of reactants, intermediates, or products.

  • React with sensitive reagents: Reagents like organometallics, strong bases (e.g., NaH), or certain acid chlorides will be quenched by water.

  • Alter solvent properties: In non-polar aprotic solvents, the presence of water can significantly change the polarity of the medium, affecting reaction rates and equilibria.

  • Hinder specific reactions: For certain reactions, such as the Kolbe-Schmitt carboxylation, even small amounts of water have been shown to drastically reduce product yield.[6]

Q4: Can reactions involving this compound be performed in water as a solvent?

Yes, under certain conditions. This compound is soluble in water, and some reactions, particularly Nucleophilic Aromatic Substitution (SNAr), have been successfully carried out in aqueous media.[7][8][9] This approach is often highlighted in green chemistry as it reduces the reliance on volatile organic solvents.[8] However, the success of such reactions depends on the stability of all reactants and products in water at the reaction temperature.

Q5: How can I accurately measure the water content in my this compound sample?

The most reliable and widely used method for determining water content in chemical and pharmaceutical samples is the Karl Fischer Titration (KFT) .[10][11] This technique is specific to water and can provide highly accurate results, from parts-per-million (ppm) levels to high percentages.[12][13] Both volumetric and coulometric KFT methods are available, with the choice depending on the expected water content.[12]

Troubleshooting Guides

Problem: My reaction is sluggish, incomplete, or fails to initiate. Could water in the this compound be the cause?

Possible Cause & Solution:

Yes, this is a common issue. Water present in the this compound can interfere with the reaction in several ways:

  • Quenching of Reagents: If your reaction involves water-sensitive reagents such as strong bases (e.g., sodium hydride, LDA), Grignard reagents, or organolithiums, any water present will consume these reagents, potentially halting the reaction entirely.

    • Solution: Ensure your this compound is anhydrous. This can be achieved by drying the material under vacuum at an elevated temperature (e.g., 80-100°C) for several hours. Always confirm the water content using Karl Fischer titration before use.

  • Solvent Effects: In aprotic solvents (e.g., THF, DMF, Acetonitrile), water is a protic molecule that can form hydrogen bonds. This can solvate and stabilize your nucleophile, reducing its reactivity and slowing down reactions like SN2 or SNAr.[14][15]

    • Solution: Use anhydrous solvents and dried this compound. If the reaction permits, switching to a polar protic solvent might be an option, but this will fundamentally change the reaction conditions and may not be suitable.

  • Inhibition of Reaction Mechanism: Some reactions are inherently sensitive to moisture. For example, in the carboxylation of sodium phenolate (a similar sodium carboxylate), a 1% water content was found to decrease the product yield by 20%.[6] This suggests that reactions where this compound acts as a nucleophile could be similarly inhibited.

    • Solution: Refer to literature for the specific water tolerance of your reaction type. When in doubt, assume anhydrous conditions are required.

Problem: I am observing unexpected side products. How might water be involved?

Possible Cause & Solution:

Water can promote several side reactions:

  • Hydrolysis: Water can act as a nucleophile, leading to the hydrolysis of other starting materials, intermediates, or even the final product, especially if they contain sensitive functional groups like esters, amides, or acid chlorides.

    • Solution: Rigorously exclude water from all reagents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Promoting Decarboxylation: At elevated temperatures, nitrobenzoic acids can undergo decarboxylation to form nitrobenzene.[16] While sodium salts are generally more stable, the presence of water could potentially facilitate protonation to the less stable carboxylic acid form, which may then decarboxylate.

    • Solution: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. If high temperatures are necessary, ensure the reaction medium is strictly anhydrous.

Quantitative Data on Water Impact

Water Content in Sodium Phenolate (%)Sodium Salicylate Yield (%)
0.576.29
1.0~61 (20% reduction)
>1.0Further significant decrease

Table 1: Impact of water content on the yield of sodium salicylate in the Kolbe-Schmitt reaction. Data inferred from Meng (2021).[6]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a solid sample of this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol or specialized Karl Fischer solvent (e.g., Hydranal™-Solvent)

  • Karl Fischer Titrant (e.g., Hydranal™-Composite 5)

  • This compound sample

  • Analytical Balance

Procedure:

  • System Preparation: Fill the titrator burette with the Karl Fischer titrant and the titration vessel with the anhydrous solvent.

  • Solvent Titration (Pre-titration): Start the titrator to titrate the residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (e.g., 0.1 - 0.5 g, depending on the expected water content) using an analytical balance.

  • Sample Addition: Quickly and carefully add the weighed sample to the conditioned titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The titrator will add the titrant and automatically stop at the endpoint when all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known titer (mg of water per mL of titrant). The result is typically expressed as a percentage (w/w).

  • Replicates: Perform the measurement at least in triplicate to ensure the precision and accuracy of the result.

Protocol 2: General Workflow for a Moisture-Sensitive Reaction

This protocol outlines a general workflow for a reaction where the water content of this compound is a critical parameter.

1. Reagent Preparation and Characterization:

  • Dry all glassware in an oven (e.g., 120°C) overnight and cool under a stream of inert gas or in a desiccator.

  • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased in sealed bottles.

  • Determine the water content of your this compound batch using Karl Fischer titration (see Protocol 1).

  • If the water content is above the acceptable limit for your reaction, dry the this compound under vacuum at an appropriate temperature until the desired dryness is achieved.

2. Reaction Setup:

  • Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).

  • Add the dried this compound and anhydrous solvent to the reaction flask via a technique that minimizes exposure to the atmosphere (e.g., using a glove box or a Schlenk line).

3. Reaction Execution:

  • Add other reactants, especially any that are water-sensitive, via syringe or cannula.

  • Maintain the inert atmosphere throughout the course of the reaction.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).

4. Work-up and Analysis:

  • Quench the reaction appropriately. Note that aqueous work-up will introduce water, which is acceptable once the moisture-sensitive steps are complete.

  • Purify and characterize the product. If yields are low or inconsistent, re-verify the water content of the starting materials.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation & Characterization cluster_reaction 2. Reaction cluster_analysis 3. Analysis reagent This compound kft Karl Fischer Titration reagent->kft Measure H2O% setup Setup under Inert Gas reagent->setup dry Dry Reagent (if needed) kft->dry H2O% > Limit? dry->reagent Re-measure add_reagents Add Anhydrous Reagents setup->add_reagents monitor Monitor Progress (TLC/LC-MS) add_reagents->monitor workup Aqueous Work-up monitor->workup purify Purification workup->purify characterize Characterization purify->characterize

Caption: General experimental workflow for moisture-sensitive reactions.

Troubleshooting_Flow start Reaction Fails (Low Yield / Incomplete) check_water Was H2O content of Na-Nitrobenzoate checked? start->check_water check_reagents Are other reagents and solvents anhydrous? check_water->check_reagents Yes solution_dry Action: Dry Na-Nitrobenzoate and re-run experiment. check_water->solution_dry No check_temp Is reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Action: Use freshly dried solvents and reagents. check_reagents->solution_reagents No solution_optimize Action: Optimize temperature and reaction time. check_temp->solution_optimize No success Problem Solved check_temp->success Yes (Other issue) solution_dry->success solution_reagents->success solution_optimize->success

References

Technical Support Center: Stabilizing Sodium Nitrobenzoate Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage and stability of sodium nitrobenzoate solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by three main factors:

  • Light: Nitroaromatic compounds are known to be susceptible to photodegradation. Exposure to UV and even ambient light can induce degradation.

  • pH: The pH of the solution can significantly impact the stability of the benzoate salt. Extreme pH conditions (highly acidic or alkaline) may promote hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A2: To ensure the long-term stability of this compound solutions, it is recommended to:

  • Store in the dark: Use amber glass bottles or wrap containers in aluminum foil to protect the solution from light.

  • Maintain a neutral pH: Whenever possible, maintain the solution at a neutral pH. If the experimental protocol allows, consider using a buffer.

  • Refrigerate: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

  • Use airtight containers: Store in tightly closed containers to prevent evaporation and contamination.[1][2][3]

Q3: What are the potential degradation pathways for this compound in an aqueous solution?

A3: Based on the chemical structure and behavior of similar nitroaromatic compounds, the potential degradation pathways for this compound in aqueous solutions include:

  • Photodegradation: Upon exposure to light, nitroaromatic compounds can undergo complex photochemical reactions. The direct photolysis of nitrobenzene and nitrophenols has been shown to follow zero-order kinetics.[4] This can lead to the formation of various degradation products.

  • Hydrolysis: The ester-like nature of the carboxylate group can be susceptible to hydrolysis, especially under acidic or alkaline conditions. The alkaline hydrolysis of some nitroaromatic compounds has been observed to follow second-order kinetics.

Q4: Is there any quantitative data on the stability of benzoate solutions?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solution (e.g., yellowing) Photodegradation due to light exposure.1. Prepare a fresh solution. 2. Store the new solution in an amber bottle or a container wrapped in foil. 3. Minimize exposure to light during handling.
Precipitate formation Change in pH leading to the formation of the less soluble nitrobenzoic acid.1. Check the pH of the solution. 2. If the pH has become acidic, adjust it back to neutral or slightly alkaline if your experiment allows. 3. For future preparations, consider using a buffered solvent system.
Loss of potency or inconsistent experimental results Chemical degradation of the this compound.1. Prepare a fresh solution. 2. Review storage conditions and ensure they align with the recommendations (protection from light, refrigerated temperature, neutral pH). 3. Perform a quality check of the new solution using a suitable analytical method (e.g., HPLC) before use.
Microbial growth in the solution Contamination during preparation or storage.1. Discard the contaminated solution. 2. Prepare a new solution using sterile water and aseptic techniques. 3. Consider filtration through a 0.22 µm filter for sterilization if the compound is heat-labile.

Data Presentation

Table 1: Summary of Stability Data for a 10% Sodium Benzoate Oral Solution [5]

Storage ConditionTime PointAverage Degradation (%)Physical AppearancepH
Room Temperature (Protected from light)7 days1.49No changeUnchanged
30 days2.55No changeUnchanged
Refrigerated (5°C ± 3°C, Protected from light)7 days2.82No changeUnchanged
30 days3.48No changeUnchanged

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Amber glass storage bottle

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired concentration in the final volume of the solution.

  • Weigh the powder: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolve the powder: Transfer the weighed powder to the volumetric flask. Add a portion of the high-purity water (approximately half of the final volume) to the flask.

  • Ensure complete dissolution: Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

  • Bring to volume: Once the solid is fully dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

  • Transfer for storage: Transfer the prepared solution to a clean, clearly labeled amber glass bottle for storage.

Protocol 2: Stability Testing of this compound Solution using HPLC

Objective: To determine the concentration of this compound in a solution over time to assess its stability.

Materials:

  • This compound solution (prepared as per Protocol 1)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer like sodium acetate, pH adjusted)[6]

  • Reference standard of this compound

  • High-purity water and HPLC-grade solvents

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Method Setup: Develop and validate a stability-indicating HPLC method. A common approach involves a C18 column with a mobile phase of acetonitrile and an acetate buffer, with UV detection around 254 nm.[6]

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, take an aliquot, dilute it to a suitable concentration within the linear range of the HPLC method, and analyze it in triplicate to determine the initial concentration.

  • Storage: Store the bulk solution under the desired conditions (e.g., refrigerated and protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 7, 14, 30, 60, and 90 days), withdraw an aliquot of the stored solution.

  • Sample Preparation: Dilute the aliquot to the same concentration as the initial sample.

  • HPLC Analysis: Analyze the diluted sample in triplicate using the established HPLC method.

  • Data Analysis: Calculate the concentration of this compound at each time point. The stability is often defined as the retention of at least 90% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at T=0, T=x days) prep1 Weigh Sodium Nitrobenzoate prep2 Dissolve in High-Purity Water prep1->prep2 prep3 Bring to Final Volume prep2->prep3 prep4 Homogenize prep3->prep4 storage_conditions Store in Amber Bottle Refrigerated (2-8°C) prep4->storage_conditions Store Solution analysis1 Sample Aliquot storage_conditions->analysis1 Sample at Time Points analysis2 Dilute to Working Concentration analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 analysis4 Calculate Concentration analysis3->analysis4

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

troubleshooting_logic cluster_issues cluster_causes cluster_actions start Observe Issue with This compound Solution discoloration Discoloration start->discoloration precipitate Precipitate start->precipitate potency_loss Loss of Potency start->potency_loss photodegradation Photodegradation discoloration->photodegradation ph_change pH Change precipitate->ph_change degradation Chemical Degradation potency_loss->degradation protect_light Protect from Light photodegradation->protect_light check_adjust_ph Check/Adjust pH ph_change->check_adjust_ph prepare_fresh Prepare Fresh Solution & Review Storage degradation->prepare_fresh

Caption: Troubleshooting logic for common issues with this compound solutions.

References

Validation & Comparative

A Comparative Analysis of Sodium 3-Nitrobenzoate and 4-Nitrobenzoate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of sodium 3-nitrobenzoate and sodium 4-nitrobenzoate. The reactivities of these isomers are primarily dictated by the position of the electron-withdrawing nitro group on the aromatic ring, which influences their acidity, susceptibility to nucleophilic attack, and the reactivity of the carboxylate group. This analysis is supported by experimental data and established chemical principles.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data that highlights the differences in reactivity between the 3-nitro and 4-nitro isomers.

Property3-Nitrobenzoic Acid4-Nitrobenzoic AcidRationale for Reactivity Difference
pKa 3.47[1]3.41 - 3.44[2][3]The lower pKa of the 4-nitro isomer indicates it is a stronger acid. This is due to the greater resonance stabilization of the carboxylate anion when the nitro group is in the para position, allowing for more effective delocalization of the negative charge.[4][5]
Hammett Sigma Constant (σ) σ_meta = +0.71σ_para_ = +0.78The larger positive sigma value for the para-nitro group indicates a stronger electron-withdrawing effect compared to the meta position. This has a significant impact on reaction rates where a buildup of negative charge occurs at the reaction center.

Comparative Reactivity Analysis

The electronic effects of the nitro group are central to understanding the differential reactivity of the 3- and 4-isomers.

Acidity: As indicated by the pKa values, 4-nitrobenzoic acid is a slightly stronger acid than 3-nitrobenzoic acid.[2][5] This is because the para-nitro group can delocalize the negative charge of the carboxylate anion through a resonance effect, which is not possible for the meta-isomer. This greater stabilization of the conjugate base in the 4-nitro isomer leads to a higher acidity.

Esterification: The rate of acid-catalyzed esterification (Fischer esterification) is influenced by the electronic nature of the substituents on the benzoic acid. Electron-withdrawing groups, like the nitro group, decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. However, they also decrease the basicity of the carbonyl oxygen, making it less likely to be protonated, which is a key step in the reaction mechanism. The stronger electron-withdrawing effect of the para-nitro group (as shown by its Hammett constant) would suggest a slightly slower rate of protonation but a faster rate of nucleophilic attack compared to the meta isomer. In practice, the differences in esterification rates are often minor under standard conditions.

Reduction of the Nitro Group: The nitro group in both isomers can be reduced to an amino group to form the corresponding aminobenzoic acids. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using tin and hydrochloric acid).[6][7] While both isomers undergo this reaction readily, the electronic environment can subtly influence the reaction rate. The greater electron-withdrawing nature of the para-nitro group might make it slightly more susceptible to reduction.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the aromatic ring towards nucleophilic substitution is significantly enhanced by the presence of the electron-withdrawing nitro group, especially when it is ortho or para to a good leaving group. In the case of a suitable leaving group on the ring, the 4-nitro isomer would be significantly more reactive towards SNAr than the 3-nitro isomer. This is because the nitro group in the para position can effectively stabilize the negatively charged Meisenheimer intermediate through resonance, a stabilization that is not possible for the meta isomer.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fischer Esterification of 3-Nitrobenzoic Acid to Methyl 3-Nitrobenzoate[1]

Materials:

  • 3-Nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ice

  • Apparatus for reflux and suction filtration

Procedure:

  • Ensure the 3-nitrobenzoic acid is completely dry.

  • For each gram of 3-nitrobenzoic acid, add 8 mL of anhydrous methanol to a round-bottom flask.

  • For every 20 mL of methanol used, carefully add 1 mL of concentrated sulfuric acid.

  • Add a few boiling chips and set up the apparatus for reflux.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling, pour the reaction mixture into a beaker containing ice (approximately 5 times the volume of methanol used) and stir.

  • Isolate the product by suction filtration and wash with cold water.

  • The crude product can be recrystallized from methanol.

Protocol 2: Catalytic Hydrogenation of Sodium 4-Nitrobenzoate to Sodium 4-Aminobenzoate[8]

Materials:

  • p-Nitrobenzoic acid

  • 50% aqueous sodium hydroxide

  • 5% Palladium on charcoal (Pd/C) catalyst

  • Decolorizing charcoal (optional)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Sulfuric acid

Procedure:

  • In a suitable pressure vessel, dissolve 50 g of p-nitrobenzoic acid and 23 g of 50% aqueous sodium hydroxide in 85 g of water. Heat to approximately 75°C until the acid is completely dissolved. The pH of the solution should be around 5.7.

  • Add 0.05 g of 5% Pd/C catalyst and, optionally, 1.0 g of decolorizing charcoal.

  • Seal the vessel and purge with nitrogen before introducing hydrogen.

  • Pressurize the vessel with hydrogen to about 30-50 psig and maintain the temperature at 75-90°C.

  • Stir the reaction mixture until the absorption of hydrogen ceases.

  • After the reaction is complete, cool the vessel and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Precipitate the product by adding sulfuric acid.

  • Filter, wash, and dry the crystalline solid to obtain 4-aminobenzoic acid.

Protocol 3: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid using Tin and HCl[7]

Materials:

  • 3-Nitrobenzoic acid

  • Granulated tin

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Apparatus for reflux and suction filtration

Procedure:

  • Combine 3-nitrobenzoic acid and granulated tin in a round-bottom flask.

  • Add dilute hydrochloric acid and set up the apparatus for reflux.

  • Reflux the mixture with stirring until most of the tin has dissolved (approximately 30 minutes).

  • Cool the reaction mixture and make it basic by the careful addition of a concentrated sodium hydroxide solution.

  • Collect the solid product by suction filtration and wash with a small amount of ice-cold water.

  • The product can be further purified by recrystallization.

Mandatory Visualization

Reactivity_Comparison cluster_3nitro Sodium 3-Nitrobenzoate cluster_4nitro Sodium 4-Nitrobenzoate cluster_explanation Governing Principles N3 3-Nitrobenzoate R3 Reactivity N3->R3 meta-position N4 4-Nitrobenzoate A3 Acidity (pKa ≈ 3.47) R3->A3 E3 Esterification R3->E3 Red3 Reduction R3->Red3 S3 SNAr (Slower) R3->S3 R4 Reactivity N4->R4 para-position A4 Acidity (pKa ≈ 3.41) R4->A4 E4 Esterification R4->E4 Red4 Reduction R4->Red4 S4 SNAr (Faster) R4->S4 Inductive Inductive Effect (-I) Inductive->R3 Inductive->R4 Resonance Resonance Effect (-M) Resonance->R4 stabilizes intermediate Hammett Hammett Equation (σp > σm) Hammett->R3 Hammett->R4

Caption: Comparative reactivity of 3- and 4-nitrobenzoate.

Experimental_Workflow start Start: Nitrobenzoic Acid Isomer reaction Select Reaction: Esterification or Reduction start->reaction ester Esterification: - Alcohol - Acid Catalyst - Heat (Reflux) reaction->ester Esterification reduction Reduction: - Reducing Agent (e.g., H₂/Pd/C or Sn/HCl) - Appropriate Solvent reaction->reduction Reduction workup Reaction Workup: - Quenching - Extraction - Washing ester->workup reduction->workup purification Purification: - Recrystallization - Chromatography workup->purification analysis Product Analysis: - Melting Point - Spectroscopy (NMR, IR) purification->analysis

Caption: General experimental workflow for reactions.

References

A Comparative Guide to Sodium and Potassium Nitrobenzoate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of reagents and catalysts can profoundly influence reaction outcomes, including yield, selectivity, and reaction kinetics. While the organic moiety of a salt often takes center stage, the role of the counter-ion, though subtle, can be critical. This guide provides a comparative analysis of sodium nitrobenzoate and potassium nitrobenzoate in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Due to a lack of direct comparative studies in published literature, this guide presents a hypothetical case study based on established chemical principles to illustrate the potential differences in their performance.

Introduction to Nitrobenzoates in Organic Synthesis

Sodium and potassium salts of nitrobenzoic acid are versatile reagents. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Furthermore, the carboxylate group can act as a directing group or be transformed into other functional groups. These characteristics make nitrobenzoates valuable starting materials and intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Hypothetical Case Study: Suzuki-Miyaura Cross-Coupling Reaction

To illustrate the potential differences in reactivity between sodium and potassium nitrobenzoate, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex. In this scenario, we will explore the use of 3-halonitrobenzoate salts as the aryl halide component.

Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling of an Alkali Metal 3-halonitrobenzoate with Phenylboronic Acid:

A flame-dried Schlenk flask is charged with the alkali metal 3-halonitrobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., potassium phosphate, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon). A palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe. The reaction mixture is heated to 80-100°C and stirred for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical quantitative data for the Suzuki-Miyaura reaction, comparing the performance of sodium 3-bromo-5-nitrobenzoate and potassium 3-bromo-5-nitrobenzoate. These values are illustrative and based on general trends observed for alkali metal cations in similar reactions.

Table 1: Comparison of Reaction Yields and Times

ReactantCounter-ionReaction Time (hours)Yield (%)
3-bromo-5-nitrobenzoateSodium (Na⁺)1275
3-bromo-5-nitrobenzoatePotassium (K⁺)885

Table 2: Influence of Base on Reaction Yield

ReactantBaseYield (%)
Sodium 3-bromo-5-nitrobenzoateK₃PO₄75
Sodium 3-bromo-5-nitrobenzoateNa₂CO₃68
Potassium 3-bromo-5-nitrobenzoateK₃PO₄85
Potassium 3-bromo-5-nitrobenzoateNa₂CO₃78

Discussion of Expected Performance Differences

The hypothetical data presented above suggests that potassium nitrobenzoate may offer advantages over its sodium counterpart in palladium-catalyzed cross-coupling reactions. This difference can be attributed to several factors related to the properties of the alkali metal cation:

  • Solubility: Potassium salts are often more soluble in organic solvents than their corresponding sodium salts. Increased solubility of the nitrobenzoate reactant can lead to a higher effective concentration in the reaction mixture, potentially accelerating the reaction rate and improving yields.

  • Basicity and Counter-ion Effects: In the Suzuki-Miyaura reaction, the base plays a crucial role in the transmetalation step of the catalytic cycle. The nature of the cation associated with the base can influence its reactivity. Potassium bases, such as potassium phosphate (K₃PO₄), are commonly employed and are known to be highly effective. The presence of potassium cations from the reactant salt could synergistically enhance the activity of the potassium-based base.

  • "Spectator" Cation Effect: While often considered "spectator" ions, alkali metal cations can interact with the palladium catalyst or other species in the catalytic cycle. The larger and more polarizable potassium ion might have different coordination properties compared to the smaller sodium ion, potentially influencing the stability and reactivity of key intermediates in the catalytic cycle.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Weigh Reactants: - Alkali Metal Nitrobenzoate - Arylboronic Acid - Base InertAtmo Establish Inert Atmosphere (Argon or Nitrogen) Reactants->InertAtmo SolventCatalyst Add Degassed Solvent and Palladium Catalyst InertAtmo->SolventCatalyst Heating Heat and Stir (80-100°C) SolventCatalyst->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

General Experimental Workflow

Conclusion

While direct experimental comparisons are lacking, fundamental chemical principles suggest that potassium nitrobenzoate may offer advantages over this compound in palladium-catalyzed cross-coupling reactions. The enhanced solubility and potential synergistic effects with common potassium-based reagents could lead to faster reaction times and higher yields. However, it is crucial for researchers to perform their own optimizations, as the ideal choice of counter-ion can be substrate- and reaction-dependent. This guide serves as a starting point for considering the often-overlooked role of the alkali metal cation in designing and optimizing organic syntheses.

A Comparative Guide to HPLC and Titrimetric Methods for Purity Assessment of Sodium 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like sodium 3-nitrobenzoate is a critical step in the manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method and a classical acid-base titration method for the purity assessment of sodium 3-nitrobenzoate. The comparison is supported by detailed experimental protocols and validation parameters based on International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required specificity, sensitivity, precision, and the nature of potential impurities. The following table summarizes the key performance characteristics of the proposed HPLC method versus a titrimetric method for the analysis of sodium 3-nitrobenzoate.

FeatureHPLC MethodTitrimetric Method
Principle Separation of the analyte from impurities based on polarity, followed by UV detection.Neutralization reaction between the basic salt (sodium nitrobenzoate) and a standardized acid.
Specificity High. Can separate and quantify the main component and its impurities.Low. Measures the total basic content and is not impurity-specific.
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the mg/mL range).
Precision High (RSD < 1% is achievable).High (RSD < 0.5% is achievable for the main component).
Accuracy High, when validated with a reference standard.High for the total base content, but can be inaccurate for purity if basic impurities are present.
Sample Throughput Moderate. Each analysis has a specific run time.High. Can be performed relatively quickly.
Instrumentation HPLC system with a UV detector.Burette, pH meter, or indicator.
Cost Higher initial instrument cost and ongoing solvent/column costs.Lower instrument and operational costs.

Proposed HPLC Method for Purity Assessment

This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the purity determination of sodium 3-nitrobenzoate. The method is designed to be stability-indicating, meaning it can separate the active ingredient from its degradation products and synthesis-related impurities.

Experimental Protocol: HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The ratio can be optimized, for instance, starting with a 40:60 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of sodium 3-nitrobenzoate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution using the sodium 3-nitrobenzoate sample to be tested.

3. System Suitability:

Before sample analysis, the chromatographic system must pass system suitability tests. This is done by injecting the standard solution multiple times (e.g., five replicates). The acceptance criteria are typically:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

4. Analysis and Calculation:

Inject the standard and sample solutions into the chromatograph and record the peak areas. The purity of the sodium 3-nitrobenzoate sample is calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Validation of the Proposed HPLC Method

The proposed HPLC method should be validated in accordance with ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[1][2][3][4] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if in a formulation), standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be pure and free from interference from the blank, placebo, and any degradation products.
Linearity Analyze a minimum of five concentrations across a specified range (e.g., 50% to 150% of the nominal concentration).[2]Correlation coefficient (r²) ≥ 0.995.[2]
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, 120%).The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the results.The method should remain unaffected by small, deliberate variations in the method parameters. System suitability parameters should still be met.

Alternative Method: Acid-Base Titration

An acid-base titration can be used as a simpler, alternative method for determining the assay of sodium 3-nitrobenzoate.

Experimental Protocol: Titration Method

1. Reagents:

  • Standardized Hydrochloric Acid (HCl): 0.1 M

  • Indicator: A suitable indicator such as a mixed indicator of bromocresol green and methyl red, or a potentiometric endpoint determination can be used.

2. Procedure:

  • Accurately weigh about 0.5 g of the sodium 3-nitrobenzoate sample into a flask.

  • Dissolve the sample in an appropriate solvent, such as a mixture of water and ethanol.

  • Add a few drops of the indicator.

  • Titrate with the standardized 0.1 M HCl until the endpoint is reached (indicated by a color change or a potential jump).

3. Calculation:

The purity of the sodium 3-nitrobenzoate is calculated based on the volume of HCl consumed, its molarity, and the mass of the sample.

Purity (%) = (V_HCl * M_HCl * MW_analyte) / (m_sample) * 100

Where:

  • V_HCl = Volume of HCl solution (L)

  • M_HCl = Molarity of HCl solution (mol/L)

  • MW_analyte = Molecular weight of sodium 3-nitrobenzoate (189.11 g/mol )

  • m_sample = mass of the sample (g)

Visualizations

HPLC Validation Workflow

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Develop HPLC Method Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Accuracy->Report

References

A Comparative Analysis of Nitrobenzoate Salts as Corrosion Inhibitors for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of different corrosion inhibitors is crucial for ensuring the integrity and longevity of metallic materials used in various applications. This guide provides an objective comparison of the corrosion inhibition efficiency of different positional isomers of nitrobenzoate salts—specifically ortho-, meta-, and para-nitrobenzoates—on mild steel in acidic environments. The comparison is based on experimental data from published research, focusing on inhibition efficiency determined through various electrochemical and weight loss methods.

The protective properties of organic corrosion inhibitors are largely attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. The effectiveness of this adsorption depends on the electronic structure of the inhibitor molecule, including the presence of heteroatoms, π-electrons, and the overall electron density distribution. In the case of nitrobenzoates, the position of the electron-withdrawing nitro group (-NO2) on the benzene ring is expected to influence the electronic properties of the carboxylate group, which plays a key role in the interaction with the metal surface.

Comparative Inhibition Efficiency

The corrosion inhibition performance of ortho-, meta-, and para-nitrobenzoate on mild steel has been evaluated in acidic media (hydrochloric acid and sulfuric acid solutions). The following table summarizes the key quantitative data on their inhibition efficiencies. It is important to note that the data for the different isomers are compiled from separate studies. While the experimental conditions are similar, they are not identical, which should be taken into consideration when interpreting the results.

InhibitorCorrosive MediumMaterialMethodConcentrationInhibition Efficiency (%)Reference
2-Nitrobenzoic Acid (ortho-) 0.1N HClMild SteelWeight LossNot Specified70.83[1]
0.001N H₂SO₄Mild SteelWeight LossNot Specified76.19[1]
3-Nitrobenzoic Acid (meta-) 0.1 M H₂SO₄Mild SteelWeight Loss0.01 M87.15[2][3]
0.1 M H₂SO₄Mild SteelPotentiodynamic Polarization0.01 M90.51[2][3]
0.1 M H₂SO₄Mild SteelLinear Polarization Resistance0.01 M95.42[2][3]
0.1 M H₂SO₄Mild SteelElectrochemical Impedance Spectroscopy0.01 M99.40[2][3]
0.1 M HClMild SteelWeight Loss0.0005 M~90[4]
4-Nitrobenzoic Acid (para-) ----Data not available in comparable studies-

Based on the available data, 3-nitrobenzoic acid (meta-isomer) demonstrates a significantly high corrosion inhibition efficiency for mild steel in both sulfuric and hydrochloric acid solutions, reaching up to 99.40% at a concentration of 0.01 M in H₂SO₄ as determined by Electrochemical Impedance Spectroscopy (EIS).[2][3] The inhibition efficiency of the meta-isomer increases with concentration.[2][3][4]

For 2-nitrobenzoic acid (ortho-isomer) , the weight loss method indicates an inhibition efficiency of 70.83% in 0.1N HCl and 76.19% in 0.001N H₂SO₄.[1] A direct comparison with the meta-isomer is challenging due to the different methodologies and concentrations used in the respective studies.

Unfortunately, directly comparable experimental data for the corrosion inhibition efficiency of 4-nitrobenzoic acid (para-isomer) on mild steel in acidic media was not found in the reviewed literature. While some studies have investigated derivatives of p-nitrobenzoic acid, such as Schiff bases, which have shown good inhibition properties, these are not directly comparable to the simple nitrobenzoate salts.

Experimental Protocols

The data presented in this guide were obtained using standard corrosion testing methodologies. The following provides a general overview of the key experimental techniques cited.

Weight Loss Method

This is a gravimetric technique used to determine the corrosion rate. Mild steel coupons of known weight are immersed in the corrosive solution with and without the inhibitor for a specified period. After immersion, the coupons are cleaned to remove corrosion products and then re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:

Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss of the mild steel coupon in the absence of the inhibitor.

  • Wᵢ is the weight loss of the mild steel coupon in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These methods involve immersing a mild steel working electrode, a counter electrode (typically platinum), and a reference electrode (such as a saturated calomel electrode - SCE) in the corrosive medium.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting Tafel plots. The inhibition efficiency is calculated as:

    Inhibition Efficiency (%) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    Where:

    • icorr(blank) is the corrosion current density in the absence of the inhibitor.

    • icorr(inh) is the corrosion current density in the presence of the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the working electrode and measuring the impedance response. The data is often represented as Nyquist plots. An equivalent circuit model is used to fit the experimental data and extract parameters such as the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate. The inhibition efficiency is calculated as:

    Inhibition Efficiency (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    Where:

    • Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

    • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Linear Polarization Resistance (LPR): This is a rapid electrochemical technique where a small potential range around the corrosion potential is scanned. The polarization resistance (Rp) is determined, which is inversely proportional to the corrosion current density. The inhibition efficiency is calculated as:

    Inhibition Efficiency (%) = [(Rp(inh) - Rp(blank)) / Rp(inh)] x 100

    Where:

    • Rp(blank) is the polarization resistance in the absence of the inhibitor.

    • Rp(inh) is the polarization resistance in the presence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of a substance.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Conclusion p1 Material Preparation (Mild Steel Coupons) e1 Weight Loss Immersion Test p1->e1 e2 Electrochemical Cell Setup p1->e2 p2 Corrosive Medium Preparation (e.g., HCl, H₂SO₄) p2->e1 p2->e2 p3 Inhibitor Solution Preparation (Nitrobenzoate Salts) p3->e1 p3->e2 a1 Gravimetric Analysis (Weight Loss Calculation) e1->a1 a2 Potentiodynamic Polarization (PDP) Measurement e2->a2 a3 Electrochemical Impedance Spectroscopy (EIS) Measurement e2->a3 a4 Linear Polarization Resistance (LPR) Measurement e2->a4 r1 Calculate Inhibition Efficiency a1->r1 a2->r1 a3->r1 a4->r1 r2 Compare Performance of Isomers r1->r2 r3 Elucidate Inhibition Mechanism r2->r3

General workflow for evaluating corrosion inhibitors.

Discussion

The superior performance of the meta-nitrobenzoate isomer suggests that the position of the nitro group significantly impacts the molecule's ability to protect the metal surface. The electron-withdrawing nature of the nitro group can influence the electron density on the carboxylate group and the aromatic ring. In the meta position, the inductive effect of the nitro group is dominant, which may lead to a more favorable adsorption geometry on the mild steel surface compared to the ortho and para positions where resonance effects are more pronounced. A more detailed understanding of the adsorption mechanism would require further surface analysis and computational studies.

Conclusion

Based on the available experimental data, 3-nitrobenzoic acid (meta-isomer) exhibits the highest corrosion inhibition efficiency for mild steel in acidic media among the studied nitrobenzoate isomers. While 2-nitrobenzoic acid (ortho-isomer) also shows inhibitive properties, the available data suggests it is less effective than the meta-isomer. A conclusive comparison is hampered by the lack of directly comparable data for 4-nitrobenzoic acid (para-isomer).

For researchers and professionals in fields requiring corrosion protection, these findings suggest that meta-substituted nitrobenzoates are promising candidates for further investigation and development as corrosion inhibitors. Future research should focus on a direct comparative study of all three isomers under identical experimental conditions, employing a suite of electrochemical and surface analysis techniques to provide a more comprehensive understanding of their inhibition mechanisms.

References

A Comparative DFT Analysis of Nitrobenzoate Isomers' Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the electronic properties of ortho-, meta-, and para-nitrobenzoate isomers based on Density Functional Theory (DFT) studies. Understanding the electronic characteristics of these isomers is crucial for applications in drug design, materials science, and chemical synthesis, as the position of the nitro group significantly influences molecular reactivity, polarity, and spectroscopic signatures. This document summarizes key electronic descriptors and outlines the computational methodology used to obtain them.

Comparison of Electronic Properties

The electronic properties of the nitrobenzoate isomers, including the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, and dipole moment, are critical indicators of their chemical behavior. The HOMO-LUMO gap, in particular, suggests the chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. The dipole moment provides insight into the molecule's overall polarity, which affects its solubility and intermolecular interactions.

While a single comprehensive study directly comparing the three isomers of nitrobenzoic acid using a consistent DFT methodology was not identified in the literature search, the following table presents illustrative data based on typical findings for similar substituted benzoic acids. These values are intended to demonstrate the expected trends.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)
ortho-Nitrobenzoate-7.8-3.54.36.5
meta-Nitrobenzoate-7.9-3.44.55.0
para-Nitrobenzoate-7.7-3.64.12.7

Note: The data presented in this table is illustrative and intended to reflect general trends observed in DFT studies of substituted aromatic compounds. The exact values can vary depending on the specific computational methods (functional, basis set) employed.

Experimental Protocols: Computational Methodology

The electronic properties of the nitrobenzoate isomers are typically investigated using DFT, a computational quantum mechanical modeling method. The following protocol outlines a standard approach for such a study.

1. Molecular Geometry Optimization: The initial step involves building the molecular structures of the ortho-, meta-, and para-nitrobenzoate isomers. These structures are then optimized to find their lowest energy conformation. This is commonly performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p).[1] The optimization process ensures that the calculated properties correspond to a stable molecular geometry.

2. Frequency Calculations: To confirm that the optimized structures represent true energy minima, frequency calculations are performed at the same level of theory.[1] The absence of imaginary frequencies indicates that the geometry is a stable point on the potential energy surface.

3. Calculation of Electronic Properties: Once the optimized geometries are obtained, various electronic properties are calculated:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are determined. The energy difference between them (the HOMO-LUMO gap) is a key parameter for assessing chemical reactivity and kinetic stability.[1]

  • Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity.

  • Mulliken Atomic Charges: To understand the charge distribution within the molecule, Mulliken population analysis can be performed.

All calculations are typically carried out using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

DFT Study Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of molecular isomers.

DFT_Workflow cluster_isomers Isomer Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison Ortho ortho-Isomer Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Ortho->Optimization Meta meta-Isomer Meta->Optimization Para para-Isomer Para->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Electronic Property Calculation Frequency->Properties HOMO_LUMO HOMO/LUMO Energies & Gap Properties->HOMO_LUMO Dipole Dipole Moment Properties->Dipole Charges Mulliken Charges Properties->Charges Comparison Comparative Analysis HOMO_LUMO->Comparison Dipole->Comparison Charges->Comparison

Caption: Workflow of a comparative DFT study.

This guide provides a framework for understanding and comparing the electronic properties of nitrobenzoate isomers using DFT. For specific research applications, it is recommended to consult detailed computational studies and perform calculations tailored to the system of interest.

References

A Comparative Analysis of the Antimicrobial Efficacy of Sodium Nitrobenzoate and Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of sodium nitrobenzoate and parabens, a class of preservatives widely used in pharmaceuticals, cosmetics, and food products. Due to the limited availability of direct comparative studies on this compound, this document utilizes data for the structurally similar compound, sodium benzoate, as a proxy for comparison. This analysis is intended to offer a valuable resource for professionals engaged in the research and development of antimicrobial agents and preserved formulations.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of a compound is frequently quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for sodium benzoate, methylparaben, and propylparaben against a panel of common bacteria and fungi. It is crucial to note that these values are compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are not available. Variations in experimental parameters such as pH, inoculum size, and media composition can influence MIC values.

MicroorganismSodium Benzoate MIC (mg/mL)Methylparaben MIC (mg/mL)Propylparaben MIC (mg/mL)
Escherichia coli>10[1]6.6[2]4.0[3]
Staphylococcus aureus>10[1]13.1[2]2.0[3]
Pseudomonas aeruginosa>10[1]26.3[2]4.0[3]
Candida albicans2.5[1]13.1[2]1.0[3]
Aspergillus niger>50[1]6.6[2]-

Note: A lower MIC value indicates greater antimicrobial potency. The data suggests that the efficacy of sodium benzoate is highly dependent on the microorganism, with greater activity against the yeast Candida albicans than the bacteria and mold tested in this compilation. Parabens, particularly propylparaben, generally exhibit lower MIC values against a broader spectrum of microorganisms compared to the available data for sodium benzoate. The antimicrobial activity of parabens is known to increase with the length of the alkyl chain.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common and reliable technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound, parabens)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antimicrobial agent are made in the appropriate growth medium directly in the wells of the 96-well microtiter plate. This creates a concentration gradient of the test compound across the plate.

  • Inoculum Preparation:

    • The test microorganism is cultured on an appropriate agar medium.

    • A suspension of the microorganism is prepared in a sterile liquid and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • The standardized inoculum is further diluted in the growth medium to achieve the final desired inoculum concentration for the test.

  • Inoculation:

    • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension.

    • Control wells are included: a growth control well (medium and inoculum, no antimicrobial agent) and a sterility control well (medium only).

  • Incubation:

    • The inoculated microtiter plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism being tested (e.g., 35°C for 16-20 hours for most bacteria).[7]

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the antimicrobial efficacy of different compounds using the broth microdilution method.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis cluster_output Output prep_compounds Prepare Stock Solutions (this compound, Parabens) serial_dilution Perform Serial Dilutions in 96-Well Plates prep_compounds->serial_dilution prep_media Prepare Sterile Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Plates with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubation->read_mic compare_mic Compare MIC Values read_mic->compare_mic report Generate Efficacy Report compare_mic->report

Caption: Experimental workflow for antimicrobial efficacy comparison.

References

A Comparative Kinetic Analysis of the Reaction Rates of Sodium Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative kinetic study of the ortho-, meta-, and para-isomers of sodium nitrobenzoate. The reactivity of these isomers is a critical factor in various synthetic pathways and drug development processes. The position of the nitro group on the benzoate ring significantly influences the electron density distribution, thereby affecting the rates of reactions such as the reduction of the nitro group. This document provides a detailed comparison of their reaction kinetics, supported by established chemical principles and a representative experimental protocol.

Influence of Isomer Position on Reactivity

The reaction rates of the this compound isomers are primarily governed by a combination of electronic and steric effects imparted by the nitro (-NO₂) and carboxylate (-COO⁻Na⁺) groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic attack and facilitates the reduction of the nitro group itself. The carboxylate group is also electron-withdrawing, though to a lesser extent.

  • Ortho-isomer: The close proximity of the nitro and carboxylate groups in the ortho position leads to significant steric hindrance. This steric strain can force the carboxylate group out of the plane of the benzene ring, a phenomenon known as the "ortho effect," which can increase the acidity of the corresponding acid and influence reaction rates.[1] The inductive and resonance effects of the nitro group are both strong at this position.[2]

  • Meta-isomer: In the meta position, the nitro group exerts its electron-withdrawing effect primarily through induction, as the resonance effect is not transmitted to the carboxylate group's position. This results in a less pronounced effect on the reaction center compared to the ortho and para isomers.

  • Para-isomer: The para-isomer experiences the full electron-withdrawing resonance effect of the nitro group, which is transmitted effectively through the benzene ring to the carboxylate group. Steric hindrance is minimal in this configuration.

For a reaction such as the reduction of the nitro group, the rate is influenced by the electron density on the nitro group and the accessibility of the group to the reducing agent. The strong electron-withdrawing effects in the ortho and para positions are expected to make the nitro group more electrophilic and thus more susceptible to reduction compared to the meta isomer. However, the steric hindrance in the ortho-isomer might counteract this electronic activation to some extent.

Quantitative Comparison of Reaction Rates

The following table summarizes hypothetical kinetic data for the catalytic reduction of the three this compound isomers. This data is illustrative and based on the expected trends from electronic and steric effects, where the reaction is the reduction of the nitro group to an amino group using a common reducing agent like catalytic hydrogenation (e.g., H₂ over Pd/C).

IsomerRelative Rate Constant (k_rel)Half-life (t₁/₂) (min)Observations
Sodium o-nitrobenzoate 1.258The reaction rate is enhanced by the strong electron-withdrawing effect of the nitro group, but slightly impeded by steric hindrance from the adjacent carboxylate group.
Sodium m-nitrobenzoate 1.070The nitro group's electron-withdrawing effect is weaker at the meta position, leading to a slower reaction rate compared to the ortho and para isomers.
Sodium p-nitrobenzoate 1.547The strong, unimpeded electron-withdrawing resonance effect of the nitro group makes it the most reactive of the three isomers towards reduction.

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected kinetic trends. Actual experimental values may vary based on specific reaction conditions.

Experimental Protocols

A detailed methodology for a comparative kinetic study of the reduction of this compound isomers is provided below.

Catalytic Hydrogenation of this compound Isomers

This protocol describes the reduction of the nitro group of each this compound isomer to the corresponding amine using catalytic hydrogenation. The reaction progress can be monitored by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Sodium o-nitrobenzoate

  • Sodium m-nitrobenzoate

  • Sodium p-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Reactor Setup: A 100 mL stainless steel high-pressure reactor is charged with a solution of the this compound isomer (e.g., 1.0 g) dissolved in 50 mL of ethanol.

  • Catalyst Addition: 10% Pd/C (e.g., 0.1 g) is carefully added to the solution. The reactor is then sealed.

  • Hydrogenation: The reactor is flushed three times with hydrogen gas to remove any air. The pressure is then set to the desired level (e.g., 50 psi), and the mixture is stirred vigorously at a constant temperature (e.g., 25 °C).

  • Kinetic Monitoring: At regular time intervals (e.g., every 10 minutes), a small aliquot of the reaction mixture is withdrawn. The catalyst is quickly removed from the aliquot by filtration through a syringe filter.

  • Analysis: The concentration of the remaining this compound in the filtrate is determined using a pre-calibrated UV-Vis spectrophotometer (by monitoring the disappearance of the nitroaromatic absorbance band) or an HPLC system.

  • Data Processing: The concentration data is plotted against time to determine the reaction rate. The pseudo-first-order rate constant can be obtained from the slope of the natural logarithm of the concentration versus time plot.

  • Isomer Comparison: The procedure is repeated under identical conditions for the other two isomers to allow for a direct comparison of their reaction rates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic study of the catalytic hydrogenation of this compound isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Dissolve Sodium Nitrobenzoate Isomer in Ethanol prep2 Add Pd/C Catalyst prep1->prep2 react1 Seal Reactor and Flush with H₂ prep2->react1 react2 Pressurize with H₂ and Stir react1->react2 analysis1 Withdraw Aliquots at Intervals react2->analysis1 analysis2 Filter to Remove Catalyst analysis1->analysis2 analysis3 Measure Concentration (UV-Vis/HPLC) analysis2->analysis3 data1 Plot Concentration vs. Time analysis3->data1 data2 Determine Rate Constant data1->data2

Caption: Experimental workflow for the kinetic analysis of this compound isomer reduction.

Logical Relationship of Isomer Reactivity

This diagram illustrates the interplay of electronic and steric effects on the reactivity of the this compound isomers.

G cluster_isomers This compound Isomers cluster_effects Influencing Factors cluster_reactivity Relative Reactivity ortho Ortho-isomer e_effect Electronic Effects (Inductive & Resonance) ortho->e_effect Strong s_effect Steric Effects (Ortho Effect) ortho->s_effect Significant meta Meta-isomer meta->e_effect Moderate meta->s_effect Negligible para Para-isomer para->e_effect Strong para->s_effect Negligible reactivity Para > Ortho > Meta e_effect->reactivity s_effect->reactivity

Caption: Factors influencing the relative reaction rates of this compound isomers.

References

A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies raised against different isomers of nitrobenzoic acid. Understanding the specificity of such antibodies is crucial for the development of targeted diagnostics and therapeutics. Due to the limited availability of direct comparative studies on antibodies against nitrobenzoic acid isomers, this guide will utilize data from studies on the structurally similar aminobenzoic acid isomers as a representative example to illustrate the principles and methodologies of cross-reactivity analysis.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity refers to the phenomenon where an antibody raised against a specific antigen (the immunogen) also binds to other structurally similar molecules.[1] In the context of small molecules like nitrobenzoic acid, which exists as three distinct positional isomers (ortho-, meta-, and para-), antibodies generated against one isomer may exhibit varying degrees of binding to the other two. This is a critical consideration in immunoassay development and drug design, as unintended cross-reactivity can lead to inaccurate measurements or off-target effects.

The degree of cross-reactivity is influenced by the structural homology between the immunizing hapten and the related molecules. For nitrobenzoic acid, the position of the nitro group on the benzene ring is the key determinant of its three-dimensional shape and charge distribution, which in turn dictates the specificity of the antibody's binding site (paratope).

Logical Workflow for Cross-Reactivity Assessment

A systematic approach is essential for characterizing the cross-reactivity of antibodies. The following workflow outlines the key steps from antibody generation to data analysis.

Cross-Reactivity Workflow cluster_0 Phase 1: Antibody Production cluster_1 Phase 2: Cross-Reactivity Analysis cluster_2 Phase 3: Interpretation a Hapten Synthesis (Nitrobenzoic Acid Isomer) b Conjugation to Carrier Protein (e.g., KLH) a->b c Immunization of Host Animal (e.g., Rabbit) b->c d Serum Collection and Polyclonal Antibody Purification c->d e Competitive ELISA g Data Analysis (IC50, KD) e->g f Surface Plasmon Resonance (SPR) f->g h Quantify Cross-Reactivity Percentage g->h i Assess Specificity Profile h->i

Caption: A generalized workflow for the production and cross-reactivity assessment of antibodies against small molecule haptens like nitrobenzoic acid.

Comparative Cross-Reactivity Data (Representative Example: Aminobenzoic Acid Isomers)

As a proxy for nitrobenzoic acid, this section presents cross-reactivity data for antibodies raised against aminobenzoic acid isomers. The structural similarity between these two sets of isomers makes this a relevant comparative model.

Competitive ELISA Data

Competitive ELISA is a common method to assess the cross-reactivity of antibodies against small molecules.[2] The 50% inhibitory concentration (IC50) is determined, which is the concentration of the analyte that causes a 50% reduction in the assay signal.[3] Cross-reactivity is then calculated relative to the target antigen.

Table 1: Cross-Reactivity of Anti-p-Aminobenzoic Acid (PABA) Polyclonal Antibodies

CompoundStructureIC50 (nM)Cross-Reactivity (%)
p-Aminobenzoic acid (PABA) p-NH2-C6H4-COOH10100
m-Aminobenzoic acid m-NH2-C6H4-COOH5002
o-Aminobenzoic acid (Anthranilic acid) o-NH2-C6H4-COOH>10,000<0.1
Benzoic acid C6H5-COOH>10,000<0.1

Note: This data is hypothetical and for illustrative purposes, based on typical cross-reactivity patterns observed for hapten-specific antibodies.

Surface Plasmon Resonance (SPR) Data

Surface Plasmon Resonance (SPR) provides real-time kinetic data on antibody-antigen interactions, allowing for the determination of the equilibrium dissociation constant (KD), which is a measure of binding affinity.[4] A lower KD value indicates a stronger binding affinity.[5]

Table 2: Binding Affinities of an Anti-p-Aminobenzoic Acid (PABA) Monoclonal Antibody

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)
p-Aminobenzoic acid (PABA) 1.5 x 10^52.0 x 10^-41.3 x 10^-9
m-Aminobenzoic acid 3.2 x 10^48.5 x 10^-32.7 x 10^-7
o-Aminobenzoic acid (Anthranilic acid) No significant binding detected--

Note: This data is hypothetical and for illustrative purposes, based on typical binding affinities observed for monoclonal antibodies against small molecules.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate cross-reactivity assessment.

Polyclonal Antibody Production

A standard method for producing polyclonal antibodies against small molecules involves the following steps:

  • Hapten-Carrier Conjugation: The nitrobenzoic acid isomer (hapten) is covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.

  • Immunization: A host animal, typically a rabbit, is immunized with the hapten-carrier conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) to stimulate a robust immune response.

  • Booster Injections: A series of booster injections are administered at regular intervals to increase the antibody titer.

  • Serum Collection: Blood is collected from the immunized animal, and the serum, containing the polyclonal antibodies, is separated.

  • Antibody Purification: The antibodies are purified from the serum using affinity chromatography, where the hapten is immobilized on a column to specifically capture the desired antibodies.

Competitive ELISA Protocol

The following is a generalized protocol for a competitive ELISA to determine cross-reactivity:

  • Coating: A microtiter plate is coated with a conjugate of the target nitrobenzoic acid isomer and a protein (e.g., Bovine Serum Albumin - BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer to prevent non-specific binding.

  • Competition: A mixture of the anti-nitrobenzoic acid antibody and either the standard (the target nitrobenzoic acid isomer) or a potential cross-reactant (the other isomers) at various concentrations is added to the wells.

  • Incubation: The plate is incubated to allow the free analyte and the coated analyte to compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.

  • Substrate Addition: A substrate is added that produces a colored product in the presence of the enzyme.

  • Measurement: The absorbance of the wells is measured using a microplate reader. The signal is inversely proportional to the concentration of the free analyte.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, and the percent cross-reactivity is determined using the formula: (IC50 of target antigen / IC50 of cross-reactant) x 100.[6]

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides detailed kinetic information about the antibody-antigen interaction.[7]

  • Sensor Chip Preparation: The anti-nitrobenzoic acid antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the nitrobenzoic acid isomers are injected over the sensor surface.

  • Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the analyte to the immobilized antibody is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Regeneration: The sensor surface is regenerated between samples to remove the bound analyte.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the underlying principles and experimental steps can aid in understanding the cross-reactivity assessment process.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_solution Solution Phase Coated_Antigen Immobilized Nitrobenzoic Acid-BSA Antibody Antibody Antibody->Coated_Antigen Binding (Signal) Free_Antigen Free Nitrobenzoic Acid (Isomer) Free_Antigen->Antibody Competition (Reduces Signal)

Caption: The principle of competitive ELISA for determining antibody cross-reactivity.

SPR_Workflow a Immobilize Antibody on Sensor Chip b Inject Nitrobenzoic Acid Isomer (Analyte) a->b c Monitor Association (Binding) b->c d Inject Buffer to Monitor Dissociation c->d e Regenerate Sensor Surface d->e f Analyze Sensorgram (ka, kd, KD) e->f

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment to measure binding kinetics.

References

The Role of Sodium Nitrobenzoate in Dye Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While sodium nitrobenzoate is recognized as a valuable intermediate in the chemical industry, its direct application and comparative performance data in specific dye synthesis protocols are not extensively documented in publicly available scientific literature. This guide provides an overview of the general role of nitroaromatic compounds in dye synthesis and explores related protocols where analogous compounds are used, offering a contextual understanding of its potential applications.

Azo Dye Synthesis: A Look at Related Precursors

Azo dyes represent a significant class of synthetic colorants. The synthesis typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. While this compound is not directly used as the diazotizing agent, related compounds like 3-amino-2-nitrobenzoic acid serve as important precursors.[3]

General Experimental Protocol for Azo Dye Synthesis using a Nitro-Substituted Amine

The following is a generalized protocol for the synthesis of an azo dye using an amino-nitrobenzoic acid, illustrating the typical steps where a nitro-substituted precursor is involved.

Step 1: Diazotization

  • An aromatic amine containing a nitro group (e.g., 3-amino-2-nitrobenzoic acid) is dissolved in an acidic solution, typically a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in cold distilled water is added dropwise to the cooled amine solution, maintaining the low temperature. This in-situ generation of nitrous acid converts the primary amine into a diazonium salt.

Step 2: Azo Coupling

  • A coupling component, such as a phenol or an aromatic amine, is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide or sodium carbonate).

  • This solution is also cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution is slowly added to the cold solution of the coupling component.

  • The reaction mixture is stirred for a period to ensure the completion of the coupling reaction, resulting in the formation of the azo dye as a colored precipitate.

Azo_Dye_Synthesis_Workflow

Caption: General workflow for the synthesis of azo dyes.

The Role of Mild Oxidizing Agents in Dyeing

In certain dyeing processes, particularly with vat and sulfur dyes, oxidizing agents are crucial for the final color development. These dyes are applied in a soluble, reduced (leuco) form and are then oxidized on the fiber to their insoluble, colored state. While direct evidence of this compound's use in this context is scarce, a related compound, sodium m-nitrobenzene sulfonate, is utilized as a mild oxidizing agent and a resist salt to prevent the reduction of certain dyes. This suggests a potential, though undocumented, role for this compound in similar applications.

Comparison of Common Oxidizing Agents in Vat Dyeing

The performance of various oxidizing agents is critical for achieving the desired color fastness and shade. The table below summarizes common oxidizing agents used in the industry.

Oxidizing AgentTypical ConcentrationTemperature (°C)pHKey Characteristics
Hydrogen Peroxide (H₂O₂) 0.5 - 2 g/L40 - 605 - 8Eco-friendly, widely used.
Sodium Perborate (NaBO₃) 1 - 3 g/L40 - 609 - 10Stable in solid form, releases H₂O₂ in water.
Sodium Dichromate (Na₂Cr₂O₇) 1 - 2 g/L60 - 803 - 4High efficiency, but environmental and health concerns.
Air Oxidation N/AAmbientN/ASlowest method, most economical and eco-friendly.

Note: This table is based on general knowledge of textile dyeing and does not include data for this compound due to a lack of available information.

Vat_Dyeing_Process

Caption: Simplified workflow of the vat dyeing process.

Conclusion

While this compound is identified as a valuable chemical intermediate in the dye industry, specific, publicly available data on its performance in different dye synthesis protocols is limited. The information available points to the importance of the nitro group in influencing the chromophoric properties of dyes, and related nitro-compounds are used as precursors in azo dye synthesis. Furthermore, the analogous compound, sodium m-nitrobenzene sulfonate, is used as a mild oxidizing agent in some dyeing processes.

Further research and publication of experimental data would be necessary to provide a direct and quantitative comparison of this compound's performance against other reagents in specific dye synthesis protocols. For researchers and drug development professionals, while this compound remains a compound of interest, its direct application in established dye synthesis protocols is not well-documented.

References

A comparative study of the thermal stability of ortho, meta, and para sodium nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the thermal stability of ortho, meta, and para sodium nitrobenzoate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The thermal stability of pharmaceutical intermediates is a critical parameter influencing their storage, handling, and processing. This guide provides a comparative study of the thermal stability of three isomers of this compound: ortho (sodium 2-nitrobenzoate), meta (sodium 3-nitrobenzoate), and para (sodium 4-nitrobenzoate). Due to the limited availability of direct comparative studies on the sodium salts, this report also includes data on the thermal decomposition of the corresponding nitrobenzoic acid isomers as a pertinent reference.

Quantitative Data Summary

IsomerPeak Decomposition Temperature (°C) (TGA)[1]Decomposition Temperature Range (°C) (TGA, at 1.0 °C min⁻¹)[1]Heat of Decomposition (ΔHd) (J g⁻¹) (DSC, at 5.0 °C min⁻¹)[1]
o-Nitrobenzoic Acid 196120-200335.61
m-Nitrobenzoic Acid 181125-190458.62
p-Nitrobenzoic Acid 205150-210542.27

Note: The data presented is for nitrobenzoic acid isomers, not their sodium salts.

For the sodium salts, available data is limited. For instance, the melting point of sodium 3-nitrobenzoate is reported to be above 300°C.[2] This indicates high thermal stability, but it is not a direct measure of decomposition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal stability of the nitrobenzoic acid isomers. These protocols are standard and would be applicable for the analysis of the corresponding sodium salts.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the material undergoes weight loss, indicating decomposition.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the substance (approximately 3.5 ± 0.2 mg) is placed in an alumina crucible.

    • The crucible is placed in the TGA instrument.

    • The sample is heated from a starting temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 1, 2, 3, 5, and 8 °C min⁻¹).[1]

    • The experiment is conducted under a controlled inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL min⁻¹).[1]

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The onset and peak decomposition temperatures are determined from the resulting TGA curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can identify melting points and exothermic or endothermic decomposition processes.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (approximately 3.5 ± 0.1 mg) is placed in a sealed crucible (e.g., a 25 μL gold-plated crucible for high-pressure resistance).[1]

    • An empty, sealed crucible is used as a reference.

    • Both the sample and reference crucibles are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 1.0, 2.0, 3.0, 5.0, and 8.0 °C min⁻¹) over a defined temperature range (e.g., 30-400°C).[1]

    • The experiment is conducted under a nitrogen atmosphere with a stable flow rate (e.g., 50.0 mL min⁻¹).[1]

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to determine melting points, onset temperatures of decomposition, and the heat of decomposition (ΔHd).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the comparative thermal stability analysis and the relationship between the experimental techniques.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Assessment Sample_Ortho Ortho Isomer TGA Thermogravimetric Analysis (TGA) Sample_Ortho->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Ortho->DSC Sample_Meta Meta Isomer Sample_Meta->TGA Sample_Meta->DSC Sample_Para Para Isomer Sample_Para->TGA Sample_Para->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperatures TGA_Data->Decomposition_Temp Heat_of_Decomposition Heat of Decomposition (ΔHd) DSC_Data->Heat_of_Decomposition Comparison Comparative Stability Report Decomposition_Temp->Comparison Heat_of_Decomposition->Comparison

Experimental workflow for thermal stability analysis.

Logical_Relationship substance This compound Isomer heating Heating substance->heating decomposition Thermal Decomposition heating->decomposition mass_loss Mass Loss decomposition->mass_loss heat_flow Heat Flow (Exo/Endothermic) decomposition->heat_flow tga TGA Measures mass_loss->tga dsc DSC Measures heat_flow->dsc

References

Safety Operating Guide

Proper Disposal of Sodium Nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of sodium nitrobenzoate is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedural steps for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This substance is classified as a flammable solid that can cause skin and eye irritation, and may also lead to respiratory irritation[1][2][3].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1]

In the event of accidental release, avoid dust formation and prevent the substance from entering drains[1][2]. Spills should be swept up and shoveled into suitable, closed containers for disposal[1][2].

**Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local environmental control regulations[4]. Adherence to these regulations is mandatory.

  • Waste Identification and Classification:

    • This compound waste is classified as hazardous waste[3].

    • For transportation purposes, it is classified as a flammable solid, organic, n.o.s. (Sodium 3-nitrobenzoate), UN number 1325, packing group II or III[2][4].

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste[2].

    • It is incompatible with strong oxidizing agents and should be stored separately to avoid hazardous reactions[1].

  • Containerization:

    • Use a dedicated, chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, leak-proof closure[5].

    • Original containers should be used for disposal when possible. Handle uncleaned, empty containers as you would the product itself[2].

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste"[6].

    • The label should also include a description of the contents (e.g., "this compound Waste") and an appropriate hazard warning pictogram[6].

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6].

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, open flames, and other ignition sources[2][4].

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company[2].

    • Do not attempt to dispose of this compound down the drain or in regular trash[5].

    • Ensure that the disposal process complies with all national, regional, and local regulations[2].

Regulatory Framework

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA)[5][7]. Laboratories may be subject to specific regulations for academic settings, such as Subpart K of the RCRA regulations[8]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Quantitative Data Summary

The provided search results do not contain specific quantitative data such as permissible concentration limits for the disposal of this compound. These limits are typically determined by local and national regulations. Laboratory personnel must consult their local authorities or a licensed waste disposal service for this information.

Data PointValue
UN Number1325
Transport Hazard Class4.1 (Flammable Solid)
Packing GroupII or III
Satellite Accumulation Area (SAA) LimitUp to 55 gallons of waste may be stored in each area[6].
Hazardous Waste Generator StatusDetermined by the amount of waste generated per month (e.g., >100 kg)[6].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify Waste (this compound) B Step 2: Segregate Waste (Keep separate from incompatible chemicals) A->B C Step 3: Use Designated Container (Chemically compatible, sealed) B->C D Step 4: Label Container ('Hazardous Waste', contents, hazard symbol) C->D E Step 5: Store in SAA (Cool, dry, well-ventilated area) D->E F Step 6: Arrange for Pickup (Contact licensed waste disposal company) E->F G Disposal Complete F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of sodium nitrobenzoate in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure the well-being of researchers and maintain a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to prevent exposure and ensure safety. The following table summarizes the required PPE, compiled from multiple safety data sheets.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to European Standard EN166 or OSHA 29 CFR 1910.133.[1]
Hands Chemical-resistant glovesGloves must be inspected before use. Follow proper glove removal technique.[2][3]
Body Lab coat, long-sleeved clothing, or impervious clothingFlame-retardant and antistatic protective clothing is recommended.[2][3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary for large-scale operations, emergencies, or if exposure limits are exceeded.[1][2][4]For situations with potential for dust formation, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize risks associated with this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Remove all potential ignition sources from the handling area, as this compound is a flammable solid.[4][5] This includes open flames, sparks, and hot surfaces.

    • Ground all equipment to prevent the buildup of electrostatic charge.[3][4]

  • Handling the Compound :

    • Don all required personal protective equipment as detailed in the table above.

    • Avoid the formation of dust when handling the solid.[2][3]

    • Prevent all contact with eyes, skin, and clothing.

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before breaks.[2][3][4]

    • Clean the work area to remove any residual contamination.

    • Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2][3][4]

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Eyewash & Safety Shower Access prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Ground Equipment prep3->prep4 handle1 Don Required PPE prep4->handle1 handle2 Avoid Dust Formation handle1->handle2 handle3 Prevent Contact with Eyes, Skin, Clothing handle2->handle3 handle4 No Eating, Drinking, or Smoking handle3->handle4 post1 Thoroughly Wash Hands handle4->post1 post2 Clean Work Area post1->post2 post3 Store in a Tightly Closed Container post2->post3

This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : Unused this compound is classified as hazardous waste.[1]

  • Disposal of Unused Material :

    • Do not dispose of the material down the drain.[2]

    • Arrange for disposal through a licensed chemical destruction facility.[2] Controlled incineration with flue gas scrubbing is a possible method.[2]

    • All disposal activities must be in accordance with local, state, and federal environmental regulations.[5]

  • Contaminated Packaging :

    • Empty containers may retain product residue and should be treated as hazardous waste.[1]

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[2]

    • Combustible packaging materials may be incinerated under controlled conditions.[2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, call a physician.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[2][4] Seek medical attention.[1][5]
Spill Evacuate personnel to a safe area.[2] Remove all sources of ignition.[2][3] Use personal protective equipment.[2] For small spills, use appropriate tools to sweep up the solid and place it in a convenient waste disposal container.[5] For large spills, prevent entry into sewers and water sources.[5] Use a water spray curtain to divert vapor drift.[5] Collect the spilled material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.